molecular formula C25H26O6 B157502 8-Lavandulylkaempferol

8-Lavandulylkaempferol

Cat. No.: B157502
M. Wt: 422.5 g/mol
InChI Key: RLJJIYPLHFCLRD-UHFFFAOYSA-N
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Description

8-Lavandulylkaempferol is a specialized flavonoid derivative of kaempferol, a polyphenolic compound recognized for its broad spectrum of pharmacological activities. As a lavandulyl-substituted kaempferol, this compound is of significant interest in biochemical research due to its potential for enhanced bioactivity and unique mechanism of action compared to its parent molecule. Kaempferol derivatives have been shown to modulate key cellular signaling pathways, including those involved in inflammation (such as NF-κB and MAPK), apoptosis, and oxidative stress response. Research into similar prenylated flavonoids suggests that the lavandulyl group may influence the compound's lipophilicity, cellular uptake, and interaction with biological targets. This makes this compound a valuable reagent for studying cellular processes, enzyme inhibition, and receptor interactions in a laboratory setting. It is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-13(2)5-6-16(14(3)4)11-18-19(27)12-20(28)21-22(29)23(30)24(31-25(18)21)15-7-9-17(26)10-8-15/h5,7-10,12,16,26-28,30H,3,6,11H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJJIYPLHFCLRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

8-Lavandulylkaempferol: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation, and purification of the flavonoid 8-Lavandulylkaempferol. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this natural compound.

Natural Sources

The primary and most well-documented natural source of this compound is the plant Sophora flavescens. This compound, a derivative of kaempferol, is a tetrahydroxyflavone substituted with a lavandulyl group at the 8th position.[1] It has been isolated from the roots of Sophora flavescens, a plant used in traditional medicine.[1]

Experimental Protocols for Isolation and Purification

While a specific, detailed protocol for the isolation of this compound with precise yield and purity data is not extensively documented in a single source, a generalizable methodology can be compiled from established procedures for the separation of flavonoids from Sophora flavescens. The following protocol is a composite of these methods.

Extraction

The initial step involves the extraction of crude compounds from the plant material.

  • Plant Material: Dried and crushed roots of Sophora flavescens.

  • Solvent: 70-95% ethanol is commonly used for the extraction of flavonoids from this plant.

  • Procedure:

    • The powdered roots are subjected to reflux extraction with 70% ethanol.[2][3] The plant material to solvent ratio is typically in the range of 1:6 to 1:8 (w/v).

    • The extraction is repeated 2-3 times to ensure maximum yield.

    • The combined ethanolic extracts are then filtered and concentrated under reduced pressure to obtain a crude extract.

Fractionation

The crude extract is then partitioned to separate compounds based on their polarity.

  • Procedure:

    • The crude extract is suspended in water and then partitioned with a solvent of intermediate polarity, such as ethyl acetate.

    • The ethyl acetate fraction, which will contain the flavonoids, is collected and concentrated.

Chromatographic Purification

Column chromatography is the primary method for the purification of this compound from the fractionated extract. A multi-step chromatographic approach is often necessary to achieve high purity.

  • Step 1: Silica Gel Column Chromatography

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of solvents with increasing polarity is used. A common system is a mixture of chloroform and methanol, starting with a low concentration of methanol and gradually increasing it.

    • Procedure: The concentrated ethyl acetate fraction is loaded onto the silica gel column. Elution with the solvent gradient separates the compounds based on their affinity for the stationary phase. Fractions are collected and monitored by thin-layer chromatography (TTC).

  • Step 2: Sephadex LH-20 Column Chromatography

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Methanol is a common solvent for this step.

    • Procedure: Fractions from the silica gel chromatography that show the presence of the target compound are pooled, concentrated, and further purified on a Sephadex LH-20 column. This step is effective for separating flavonoids and other phenolic compounds.

The fractions from each chromatographic step are analyzed, and those containing the pure this compound are combined and evaporated to dryness.

Data Presentation

The following table summarizes the available quantitative data for this compound.

ParameterValueMethodReference
Molecular Formula C25H26O6-[1]
Molecular Weight 422.5 g/mol -[1]
Mass-to-Charge Ratio (m/z) 421.2015 [M-H]⁻UHPLC-Q-TOF/MS[2]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the isolation of this compound from Sophora flavescens.

Isolation_Workflow Plant Dried Roots of Sophora flavescens Extraction Solvent Extraction (70-95% Ethanol) Plant->Extraction CrudeExtract Crude Ethanolic Extract Extraction->CrudeExtract Fractionation Solvent Partitioning (Ethyl Acetate) CrudeExtract->Fractionation EtOAcFraction Ethyl Acetate Fraction Fractionation->EtOAcFraction SilicaGel Silica Gel Column Chromatography EtOAcFraction->SilicaGel SemiPure Semi-Purified Fractions SilicaGel->SemiPure Sephadex Sephadex LH-20 Column Chromatography SemiPure->Sephadex PureCompound Pure This compound Sephadex->PureCompound

Caption: Experimental workflow for the isolation of this compound.

References

A Technical Guide to the Biosynthetic Pathway of 8-Lavandulylkaempferol in Sophora flavescens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biosynthetic pathway of 8-lavandulylkaempferol, a significant prenylated flavonoid found in the medicinal plant Sophora flavescens. This guide synthesizes current knowledge on the enzymatic steps, precursors, and regulatory aspects of its formation, offering a valuable resource for research and development in natural product chemistry and pharmacology.

The Biosynthetic Pathway of this compound

The formation of this compound is a complex process that merges two major secondary metabolic routes: the phenylpropanoid pathway, which builds the core kaempferol structure, and the terpenoid (isoprenoid) pathway, which generates the lavandulyl moiety. The pathway culminates in a crucial prenylation step catalyzed by a specific prenyltransferase.

Upstream Pathway: Biosynthesis of the Kaempferol Backbone

The synthesis of kaempferol begins with the amino acid L-phenylalanine and proceeds through the well-established general phenylpropanoid and flavonoid pathways. Transcriptomic analyses of Sophora flavescens have identified numerous genes encoding the enzymes responsible for these steps.

The key enzymatic steps are:

  • Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid into its CoA-thioester, p-coumaroyl-CoA.

  • Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI): Induces the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, the central precursor for most flavonoids.

  • Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol.

  • Flavonol Synthase (FLS): Introduces a double bond into the C-ring of dihydrokaempferol to yield the flavonol, kaempferol.

Precursor Branch: Biosynthesis of Lavandulyl Diphosphate (LPP)

The lavandulyl group is an irregular monoterpene, meaning it is formed through a non-head-to-tail linkage of isoprenoid units. The likely prenyl donor for the lavandulylation of kaempferol is Lavandulyl Diphosphate (LPP).

The synthesis of LPP proceeds as follows:

  • MEP/MVA Pathways: Isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), are synthesized via the methylerythritol phosphate (MEP) pathway in plastids or the mevalonate (MVA) pathway in the cytosol.

  • Lavandulyl Diphosphate Synthase (LPPS): This specialized enzyme catalyzes the unusual head-to-middle condensation of two DMAPP molecules to form LPP.

Terminal Step: Lavandulylation of Kaempferol

The final and defining step is the attachment of the lavandulyl group from LPP to the C-8 position of the kaempferol A-ring. This reaction is catalyzed by a putative prenyltransferase. While the specific enzyme for this reaction, a "Kaempferol 8-Lavandulyltransferase" (SfK8LT), has not yet been isolated and characterized from S. flavescens, strong evidence supports its existence. The plant is known to possess a family of flavonoid-specific prenyltransferases, such as SfN8DT-1, which prenylates naringenin at the C-8 position. These enzymes are typically membrane-bound and exhibit specificity for both the flavonoid acceptor and the prenyl diphosphate donor.

The proposed final reaction is: Kaempferol + Lavandulyl Diphosphate (LPP) --(SfK8LT)--> this compound + Diphosphate

8_Lavandulylkaempferol_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid & Flavonoid Pathway cluster_terpenoid Irregular Monoterpene Pathway cluster_final Terminal Prenylation Step Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL N_Chal Naringenin Chalcone CouCoA->N_Chal CHS MalCoA 3x Malonyl-CoA MalCoA->N_Chal Nar (2S)-Naringenin N_Chal->Nar CHI DHK Dihydrokaempferol Nar->DHK F3H Kaemp Kaempferol DHK->Kaemp FLS Final_Product This compound Kaemp->Final_Product SfK8LT (Putative) MEP_MVA MEP/MVA Pathways DMAPP DMAPP MEP_MVA->DMAPP DMAPP2 DMAPP MEP_MVA->DMAPP2 LPP Lavandulyl-PP DMAPP->LPP LPPS DMAPP2->LPP LPP->Final_Product

Caption: Proposed biosynthetic pathway of this compound in Sophora flavescens.

Quantitative Data: Phenolic Compound Distribution

The accumulation of kaempferol and related phenolic compounds varies significantly across different organs of Sophora flavescens. A study analyzing these compounds via HPLC provides quantitative data, highlighting that the roots are a primary site for the accumulation of many key precursors and related flavonoids.

CompoundRoot (μg/g dry wt.)Stem (μg/g dry wt.)Leaf (μg/g dry wt.)Flower (μg/g dry wt.)
Kaempferol 1.15 ± 0.041.83 ± 0.061.70 ± 0.051.62 ± 0.05
Caffeic acid6.62 ± 0.2112.67 ± 0.4411.23 ± 0.3610.98 ± 0.35
Ferulic acid8.21 ± 0.2611.54 ± 0.3710.87 ± 0.359.98 ± 0.32
Rutin11.33 ± 0.362.15 ± 0.071.98 ± 0.062.01 ± 0.06
Maackiain14.87 ± 0.481.54 ± 0.051.67 ± 0.051.55 ± 0.05

Data adapted from "Profiling of the Major Phenolic Compounds and Their Biosynthesis Genes in Sophora flavescens Aiton".

Key Enzymes and Regulation

The biosynthesis of this compound is governed by a series of enzymes whose expression is tightly regulated. The regulation often occurs at the transcriptional level, involving various transcription factor families.

Enzyme AbbreviationFull NameFunction in Pathway
PAL Phenylalanine Ammonia-LyaseCommits phenylalanine to the phenylpropanoid pathway.
C4H Cinnamate 4-HydroxylaseHydroxylates cinnamic acid.
4CL 4-Coumarate:CoA LigaseActivates p-coumaric acid for chalcone synthesis.
CHS Chalcone SynthaseKey entry point into the flavonoid pathway.
CHI Chalcone IsomeraseCatalyzes the cyclization of chalcones.
F3H Flavanone 3-HydroxylaseProduces dihydroflavonols from flavanones.
FLS Flavonol SynthaseSynthesizes flavonols like kaempferol.
LPPS Lavandulyl Diphosphate SynthaseSynthesizes the irregular monoterpene prenyl donor.
SfK8LT Kaempferol 8-Lavandulyltransferase(Putative) Catalyzes the final C-8 lavandulylation.

Studies have shown that transcription factors, particularly from the bHLH (basic helix-loop-helix) family, play a central role in regulating the expression of key enzyme genes in the flavonoid biosynthesis pathway in S. flavescens. The expression of these regulatory genes can be tissue-specific and developmentally controlled, explaining the differential accumulation of flavonoids in various parts of the plant.

Experimental Protocols

The elucidation of this pathway relies on a combination of metabolomic, transcriptomic, and biochemical techniques. Below are detailed methodologies for key experiments.

Metabolite Profiling by LC-MS/MS

This protocol is designed to identify and quantify this compound and its precursors in plant extracts.

Metabolite_Profiling_Workflow A Sample Preparation (Extraction & Filtration) B UHPLC Separation A->B C Q-TOF MS/MS Analysis (Data Acquisition) B->C D Data Processing (Peak Matching, Annotation) C->D E Metabolite Identification & Quantification D->E

Caption: Workflow for metabolite profiling of Sophora flavescens extracts.
  • Objective: To analyze the chemical composition of S. flavescens extracts.

  • Principle: Ultra-High-Performance Liquid Chromatography (UHPLC) separates compounds based on their physicochemical properties, which are then ionized and fragmented by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS) for identification based on mass-to-charge ratio and fragmentation patterns.

  • Materials:

    • S. flavescens root powder

    • 70% Ethanol

    • UHPLC system with a C18 column (e.g., Waters Acquity HSS T3, 1.8 µm)

    • Q-TOF/MS system (e.g., AB Sciex 5600)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

    • 0.22 µm microporous filter

  • Procedure:

    • Extraction: Reflux 5.0 g of S. flavescens powder twice with 70% ethanol. Combine the extracts, evaporate the solvent, and concentrate to a final concentration of 0.1 g/mL.

    • Sample Preparation: Filter the concentrated extract through a 0.22 µm filter before injection.

    • Chromatography: Perform chromatographic separation using a gradient elution. A typical gradient could be: 5% B (0-1 min), 5-95% B (1-33 min), 95% B (33-38 min), and re-equilibration at 5% B.

    • Mass Spectrometry: Analyze the eluent in both positive and negative electrospray ionization (ESI) modes. Acquire full scan MS data and data-dependent MS/MS spectra for fragmentation analysis.

    • Data Analysis: Process the raw data using software like MassLynx. Identify compounds by comparing retention times, accurate mass, and MS/MS fragmentation patterns with known standards or databases.

Gene Expression Analysis by RT-qPCR

This protocol quantifies the expression levels of key enzyme-encoding genes in the pathway.

RT_qPCR_Workflow A Total RNA Extraction from S. flavescens Tissues B cDNA Synthesis (Reverse Transcription) A->B C Quantitative PCR (qPCR) with Gene-Specific Primers B->C D Data Analysis (Relative Quantification, e.g., 2^-ΔΔCt) C->D Enzyme_Assay_Workflow A Express & Purify Recombinant Prenyltransferase Protein B Set Up Reaction Mixture (Enzyme, Kaempferol, LPP, Buffer) A->B C Incubate at Optimal Temperature and Time B->C D Stop Reaction & Extract Products (e.g., with Ethyl Acetate) C->D E Analyze Products by HPLC or LC-MS/MS D->E

In Vitro Antioxidant Activity of 8-Lavandulylkaempferol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant activity of 8-Lavandulylkaempferol, a prenylated flavonoid isolated from the medicinal plant Sophora flavescens. This document summarizes the available quantitative data, details the experimental protocols for key antioxidant assays, and visualizes the scientific workflows for assessing its antioxidant potential.

Core Concepts: this compound as a Radical Scavenger

This compound is a tetrahydroxyflavone distinguished by a lavandulyl group substitution at the 8-position of the kaempferol backbone.[1] Isolated from Sophora flavescens, this compound has demonstrated notable antioxidant properties, functioning as a radical scavenger.[1] Its unique chemical structure, combining a flavonoid core with a lipophilic prenyl side-chain, is believed to contribute to its bioactivity.

Data Presentation: Quantitative Antioxidant Activity

A key study by Xiao et al. (2021) investigated the antioxidant activities of 28 isoprenoid flavonoids isolated from Sophora flavescens, including this compound (referred to as compound 23 in the study), using various in vitro assays.[2] The following table summarizes the reported 50% inhibitory concentration (IC50) values, which quantify the concentration of the compound required to scavenge 50% of the free radicals in the respective assays.

CompoundAssayIC50 (µg/mL)Positive ControlIC50 of Positive Control (µg/mL)
This compound (Compound 23) ABTS2.59Vitamin C1.19
This compound (Compound 23) DPPH>20Vitamin C1.63
This compound (Compound 23) PTIO>8Vitamin C1.35

Data extracted from "Two New Isoprenoid Flavonoids from Sophora flavescens with Antioxidant and Cytotoxic Activities"[2].

Experimental Protocols

The following are detailed methodologies for the primary in vitro antioxidant assays utilized to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • A stock solution of DPPH in methanol is prepared.

  • Various concentrations of the test compound (this compound) are added to the DPPH solution in a 96-well microplate.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • A control containing only the solvent and DPPH is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is measured spectrophotometrically.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Different concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition of absorbance is calculated, and the IC50 value is determined as in the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • The FRAP reagent is pre-warmed to 37°C.

  • A small volume of the test sample is added to the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes).

  • A standard curve is constructed using a known antioxidant, such as FeSO₄·7H₂O or Trolox.

  • The antioxidant capacity of the sample is expressed as ferric reducing ability in µM Fe(II) equivalents.

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution (in Methanol) Mix Mix DPPH Solution with Test Compound DPPH_sol->Mix Test_comp Prepare Test Compound Solutions (this compound) Test_comp->Mix Incubate Incubate in Dark (Room Temperature) Mix->Incubate Measure_abs Measure Absorbance (at ~517 nm) Incubate->Measure_abs Calculate Calculate % Inhibition Measure_abs->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50 ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Generate_ABTS Generate ABTS•+ Radical Cation (ABTS + Potassium Persulfate) Dilute_ABTS Dilute ABTS•+ Solution Generate_ABTS->Dilute_ABTS Mix Mix Diluted ABTS•+ with Test Compound Dilute_ABTS->Mix Test_comp Prepare Test Compound Solutions Test_comp->Mix Incubate Incubate at Room Temperature Mix->Incubate Measure_abs Measure Absorbance (at 734 nm) Incubate->Measure_abs Calculate Calculate % Inhibition Measure_abs->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50 FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_FRAP Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl₃) Mix Add Sample/Standard to FRAP Reagent Prepare_FRAP->Mix Prepare_std Prepare Standard Solutions (e.g., FeSO₄) Prepare_std->Mix Prepare_sample Prepare Test Sample Prepare_sample->Mix Incubate Incubate at 37°C Mix->Incubate Measure_abs Measure Absorbance (at 593 nm) Incubate->Measure_abs Plot_curve Plot Standard Curve Measure_abs->Plot_curve Calculate_power Calculate Ferric Reducing Power Plot_curve->Calculate_power

References

8-Lavandulylkaempferol: A Technical Guide to Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Lavandulylkaempferol, a prenylated flavonoid isolated from Sophora flavescens, presents a compelling case for further investigation as a therapeutic agent. While direct research on this compound is limited, its structural relationship to the well-studied flavonol, kaempferol, provides a strong foundation for exploring its potential biological activities. This technical guide synthesizes the current knowledge on this compound and extrapolates potential therapeutic targets by examining the established mechanisms of its parent compound. This document outlines known biological activities, potential signaling pathways for investigation, detailed experimental protocols for future research, and quantitative data presented for comparative analysis, albeit with the understanding that much of the specific data for this compound remains to be experimentally determined.

Introduction

This compound is a tetrahydroxyflavone distinguished by a lavandulyl group substitution at the 8-position of the kaempferol backbone.[1] Isolated from the medicinal plant Sophora flavescens, this compound is noted for its antioxidant properties and its role as a radical scavenger.[1] Preliminary data also identifies it as an inhibitor of aldehyde reductase (EC 1.1.1.21).[1] The parent compound, kaempferol, is a widely researched flavonoid with demonstrated anticancer, anti-inflammatory, neuroprotective, and hepatoprotective activities, modulating a variety of cellular signaling pathways.[2][3][4] The structural similarity between this compound and kaempferol suggests that the former may possess a comparable, and potentially enhanced, spectrum of biological activities.

Known and Potential Therapeutic Targets

While specific therapeutic targets for this compound are not extensively characterized, initial findings and the activities of its parent compound, kaempferol, point toward several promising areas of investigation.

Aldehyde Reductase Inhibition

This compound has been identified as an inhibitor of aldehyde reductase.[1] Aldehyde reductase is implicated in the detoxification of aldehydes and the metabolism of glucose via the polyol pathway. Its inhibition is a therapeutic strategy in the management of diabetic complications.

Potential Anti-inflammatory Activity

Kaempferol is known to exert significant anti-inflammatory effects by modulating key signaling pathways.[1][5][6] It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][5] These effects are often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][6] Given its structural similarity, this compound is a strong candidate for investigation as an anti-inflammatory agent.

Potential Anticancer Activity

The anticancer properties of kaempferol are well-documented and occur through the modulation of multiple signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.[2][3][7][8] Key mechanisms include the induction of apoptosis via caspase activation, cell cycle arrest, and the inhibition of the PI3K/AKT/mTOR and MAPK/ERK signaling pathways.[2][7][8] The potential for this compound to exhibit similar or enhanced anticancer activities warrants thorough investigation.

Quantitative Data

Specific quantitative data for this compound is largely unavailable in the public domain. The following tables are presented to structure future data collection and provide a comparative framework based on typical values observed for flavonoids like kaempferol.

Table 1: Aldehyde Reductase Inhibition

CompoundTarget EnzymeIC50 (µM)Source Organism of EnzymeAssay Method
This compoundAldehyde ReductaseData Not AvailableData Not AvailableSpectrophotometric
Reference InhibitorAldehyde ReductaseValuee.g., Human RecombinantSpectrophotometric

Table 2: In Vitro Anti-inflammatory Activity

CompoundCell LineParameter MeasuredIC50 (µM)Assay Method
This compounde.g., RAW 264.7NO ProductionData Not AvailableGriess Assay
This compounde.g., RAW 264.7TNF-α SecretionData Not AvailableELISA
This compounde.g., RAW 264.7IL-6 SecretionData Not AvailableELISA
Kaempferol (for comparison)RAW 264.7NO ProductionReported ValuesGriess Assay

Table 3: In Vitro Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Assay Method
This compounde.g., MCF-7 (Breast)Data Not AvailableMTT Assay
This compounde.g., A549 (Lung)Data Not AvailableMTT Assay
This compounde.g., PC-3 (Prostate)Data Not AvailableMTT Assay
Kaempferol (for comparison)MCF-7 (Breast)Reported ValuesMTT Assay

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the therapeutic potential of this compound.

Aldehyde Reductase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against aldehyde reductase.

  • Principle: The enzymatic activity of aldehyde reductase is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.

  • Materials:

    • Recombinant human aldehyde reductase

    • DL-glyceraldehyde (substrate)

    • NADPH

    • Sodium phosphate buffer

    • This compound

    • Reference inhibitor (e.g., Sorbinil)

  • Procedure:

    • Prepare a reaction mixture containing sodium phosphate buffer, NADPH, and the substrate in a 96-well plate.

    • Add varying concentrations of this compound or the reference inhibitor to the wells.

    • Initiate the reaction by adding aldehyde reductase.

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
  • Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Maintain RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Procedure for Nitric Oxide (NO) Production (Griess Assay):

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite standard curve.

  • Procedure for Cytokine Measurement (ELISA):

    • Follow steps 1-4 from the NO production protocol.

    • Measure the concentrations of TNF-α and IL-6 in the cell culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.

In Vitro Anticancer Assay (MTT Assay)
  • Objective: To assess the cytotoxic effect of this compound on various cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow MTT to a purple formazan product.

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A549, PC-3) in their appropriate media and conditions.

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

    • Measure the absorbance at a wavelength between 500 and 600 nm.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by kaempferol, which are proposed as potential targets for this compound.

anti_inflammatory_pathway cluster_nfkb Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Expression K_LK This compound (Potential Target) K_LK->IKK inhibits K_LK->NFkB inhibits translocation anticancer_pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation K_LK This compound (Potential Target) K_LK->PI3K inhibits K_LK->AKT inhibits experimental_workflow Start Start: Isolate or Synthesize This compound In_Vitro In Vitro Screening Start->In_Vitro Enzyme_Assay Enzyme Inhibition Assays (e.g., Aldehyde Reductase) In_Vitro->Enzyme_Assay Cell_Based Cell-Based Assays (Anti-inflammatory, Anticancer) In_Vitro->Cell_Based Mechanism Mechanism of Action Studies (Western Blot, qPCR for pathway analysis) Enzyme_Assay->Mechanism Cell_Based->Mechanism In_Vivo In Vivo Studies (Animal Models of Disease) Mechanism->In_Vivo Toxicity Toxicity & Pharmacokinetics In_Vivo->Toxicity Efficacy Efficacy Studies In_Vivo->Efficacy End Lead Optimization & Preclinical Development Toxicity->End Efficacy->End

References

8-Lavandulylkaempferol: A Technical Guide to its Putative Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific studies on the bioavailability and pharmacokinetics of 8-Lavandulylkaempferol have been published in peer-reviewed literature. This guide, therefore, provides a comprehensive overview of the known pharmacokinetic properties of its parent compound, kaempferol, and discusses the potential influence of the lavandulyl group. It also outlines detailed experimental protocols that could be employed to elucidate the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound, providing a foundational framework for future research.

Introduction to this compound

This compound is a prenylated flavonoid, specifically a tetrahydroxyflavone, where a lavandulyl group is attached at the 8th position of the kaempferol backbone.[1] It is a natural product isolated from the roots of Sophora flavescens, a plant used in traditional Chinese medicine.[2][3] Prenylated flavonoids, a unique class of flavonoids, are noted for their diverse and potent biological activities, which may be attributed to the lipophilic nature of the prenyl group enhancing bioavailability and cell membrane interaction.[4] this compound has demonstrated antioxidant and cytotoxic activities in preclinical studies.[1][5]

Pharmacokinetics of the Parent Compound: Kaempferol

Understanding the pharmacokinetic profile of kaempferol is essential for postulating the potential behavior of its lavandulyl derivative. Studies in rats have shown that kaempferol generally exhibits poor oral bioavailability and is subject to rapid and extensive metabolism.[6]

Key Pharmacokinetic Parameters of Kaempferol in Rats:

ParameterIntravenous AdministrationOral AdministrationReference
Dose 10 mg/kg & 25 mg/kg100 mg/kg & 250 mg/kg[7]
Bioavailability (F) -~2%[7]
Time to Peak Plasma Concentration (tmax) -~1-2 hours[7]
Clearance (CL) ~3 L/hr/kg-[7]
Volume of Distribution (Vd) 8-12 L/kg-[7]
Terminal Half-life (t1/2) 3-4 hours-[7]

Table 1: Summary of key pharmacokinetic parameters of kaempferol in rats.

The low oral bioavailability of kaempferol is largely attributed to extensive first-pass metabolism, primarily through glucuronidation, in both the gut and the liver.[7]

The Potential Influence of the Lavandulyl Group on Pharmacokinetics

The addition of a lavandulyl group, a type of prenyl group, to the kaempferol structure is expected to significantly alter its pharmacokinetic properties. Prenylation generally increases the lipophilicity of a compound, which can, in turn, enhance its absorption and cell membrane permeability.[4] This structural modification may lead to:

  • Increased Bioavailability: The enhanced lipophilicity could facilitate greater absorption across the gastrointestinal tract, potentially leading to higher systemic exposure compared to kaempferol.[4]

  • Altered Metabolism: The lavandulyl moiety might sterically hinder the access of metabolizing enzymes to the flavonoid core, potentially slowing down the rate of metabolism and prolonging the half-life of the compound.

  • Modified Distribution: Increased lipophilicity could also lead to a larger volume of distribution, with the compound potentially accumulating more in fatty tissues.

Known Signaling Pathways

While specific signaling pathways for this compound are not extensively studied, related lavandulyl flavonoids from Sophora flavescens have been shown to exert anti-inflammatory effects by suppressing the activation of nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinases (MAPKs) in RAW264.7 cells.[8] The parent compound, kaempferol, is known to modulate several critical cellular signaling pathways involved in apoptosis, inflammation, and angiogenesis in cancer cells.[8]

signaling_pathway cluster_NFkappaB cluster_Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus translocates Inflammatory_Genes Inflammatory Gene Expression Lavandulyl_Flavonoids Lavandulyl Flavonoids (e.g., from Sophora flavescens) Lavandulyl_Flavonoids->IKK inhibits Lavandulyl_Flavonoids->NFkappaB inhibits translocation

Caption: Putative inhibition of the NF-κB signaling pathway by lavandulyl flavonoids.

Proposed Experimental Protocols for Pharmacokinetic Characterization

To address the current knowledge gap, the following standard in vitro and in vivo experimental protocols are proposed for the comprehensive pharmacokinetic characterization of this compound.

In Vitro ADME Assays

A suite of in vitro assays should be conducted in the early stages to predict the compound's behavior in vivo.

in_vitro_workflow Compound This compound Solubility Aqueous Solubility Assay Compound->Solubility Permeability Caco-2 Permeability Assay Compound->Permeability Metabolic_Stability Microsomal Stability Assay Compound->Metabolic_Stability Protein_Binding Plasma Protein Binding Assay Compound->Protein_Binding Data_Analysis Data Analysis and In Vivo Prediction Solubility->Data_Analysis Permeability->Data_Analysis Metabolic_Stability->Data_Analysis Protein_Binding->Data_Analysis

Caption: Workflow for in vitro ADME profiling of this compound.

5.1.1. Aqueous Solubility

  • Objective: To determine the solubility of this compound in aqueous solutions at different pH values, which is crucial for its dissolution and absorption.

  • Methodology: A kinetic or thermodynamic solubility assay can be performed. A stock solution of the compound in DMSO is added to aqueous buffers of varying pH (e.g., pH 5.0, 6.2, 7.4). The solutions are incubated and then filtered or centrifuged to remove any precipitate. The concentration of the dissolved compound in the supernatant is quantified by LC-MS/MS.

5.1.2. Cell Permeability (Caco-2 Assay)

  • Objective: To assess the intestinal permeability of this compound and identify potential transport mechanisms (passive diffusion vs. active transport).

  • Methodology: Caco-2 cells are cultured on semi-permeable filter supports for 21 days to form a differentiated monolayer with tight junctions. The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is monitored over time. The experiment is also performed in the B-to-A direction to determine the efflux ratio. Samples from both compartments are analyzed by LC-MS/MS to calculate the apparent permeability coefficient (Papp).

5.1.3. Metabolic Stability

  • Objective: To evaluate the susceptibility of this compound to metabolism by liver enzymes.

  • Methodology: The compound is incubated with liver microsomes (from human and other species for cross-species comparison) in the presence of NADPH as a cofactor. Aliquots are taken at various time points, and the reaction is quenched. The remaining concentration of the parent compound is measured by LC-MS/MS to determine the intrinsic clearance (CLint) and in vitro half-life (t1/2).

5.1.4. Plasma Protein Binding

  • Objective: To determine the extent to which this compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.

  • Methodology: Rapid equilibrium dialysis is a common method. The compound is added to plasma and dialyzed against a protein-free buffer using a semi-permeable membrane. After reaching equilibrium, the concentrations of the compound in the plasma and buffer compartments are measured by LC-MS/MS to calculate the fraction unbound (fu).

In Vivo Pharmacokinetic Study

Following promising in vitro data, an in vivo study in a suitable animal model (e.g., Sprague-Dawley rats) is essential.

in_vivo_workflow Animal_Model Animal Model (e.g., Rats) Dosing_IV Intravenous (IV) Dosing Animal_Model->Dosing_IV Dosing_PO Oral (PO) Dosing Animal_Model->Dosing_PO Blood_Sampling Serial Blood Sampling Dosing_IV->Blood_Sampling Dosing_PO->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of Plasma Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Modeling (NCA) Plasma_Analysis->PK_Analysis Parameters Determine: CL, Vd, t1/2, AUC, F PK_Analysis->Parameters

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

  • Objective: To determine the key pharmacokinetic parameters of this compound after intravenous and oral administration.

  • Methodology:

    • Dosing: Two groups of animals receive the compound, one via intravenous (IV) injection and the other via oral gavage.

    • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) after dosing.

    • Sample Processing and Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) to determine parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC). The oral bioavailability (F) is calculated by comparing the AUC from the oral dose to the AUC from the IV dose.

Conclusion

While there is a clear absence of direct pharmacokinetic data for this compound, the information available for its parent compound, kaempferol, and the general principles of prenylated flavonoids provide a solid basis for future investigation. The addition of the lavandulyl group is hypothesized to improve the bioavailability of this compound compared to kaempferol. The experimental protocols outlined in this guide offer a systematic approach to rigorously test this hypothesis and to fully characterize the ADME profile of this promising natural product. Such studies are crucial for its further development as a potential therapeutic agent.

References

In-Depth Technical Guide: 8-Lavandulylkaempferol Cholinesterase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cholinesterase inhibition assay as it applies to the natural flavonoid compound, 8-Lavandulylkaempferol. While specific inhibitory data for this compound is not extensively documented in publicly available literature, this document outlines a robust experimental framework for its evaluation, drawing upon established methodologies for kaempferol and its derivatives. Kaempferol, a flavonoid backbone of this compound, and its related compounds have demonstrated potential as neuroprotective agents, partly through the inhibition of cholinesterases.[1][2]

Introduction to Cholinesterase Inhibition and this compound

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[3] Inhibition of these enzymes increases acetylcholine levels in the synaptic cleft, a key therapeutic strategy in managing neurodegenerative diseases such as Alzheimer's disease.[1][4] Natural products are a rich source of potential cholinesterase inhibitors, with flavonoids like kaempferol and its derivatives being of significant interest.[5][6]

This compound is a specific derivative of kaempferol, a tetrahydroxyflavone substituted with a lavandulyl group at the 8th position.[7] It has been isolated from Sophora flavescens and is noted for its antioxidant properties.[7] Given the known cholinesterase inhibitory activity of other kaempferol derivatives, evaluating this compound's potential in this area is a logical step in its pharmacological profiling.

Experimental Protocol: Cholinesterase Inhibition Assay

The most common and widely accepted method for measuring cholinesterase activity is the spectrophotometric method developed by Ellman.[8][9][10] This assay is reliable, and adaptable for high-throughput screening.[9][11]

Principle

The Ellman method is a colorimetric assay that quantifies the activity of cholinesterases. The enzyme hydrolyzes a substrate, typically acetylthiocholine iodide (ATCI), into thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), the latter of which is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[9][10] The intensity of the yellow color is directly proportional to the enzyme activity. The presence of an inhibitor will reduce the rate of the reaction, leading to a decrease in color development.

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel (Type VI-S, EC 3.1.1.7)

  • Butyrylcholinesterase (BChE) from equine serum

  • This compound (test compound)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • Butyrylthiocholine iodide (BTCI) (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Galanthamine or Donepezil (positive control)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplates

  • Microplate reader

Experimental Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound, this compound, in a suitable solvent (e.g., DMSO) and then prepare serial dilutions to obtain a range of concentrations to be tested.

    • Prepare stock solutions of AChE and BChE in buffer.

    • Prepare a stock solution of ATCI and BTCI in deionized water.

    • Prepare a stock solution of DTNB in buffer.

    • Prepare a stock solution of the positive control (e.g., Galanthamine) in buffer.

  • Assay Protocol (96-well plate format):

    • To each well of a 96-well plate, add the following in order:

      • 25 µL of the test compound solution at different concentrations.

      • 50 µL of buffer (Tris-HCl or Phosphate buffer).

      • 25 µL of the respective cholinesterase enzyme solution (AChE or BChE).

    • Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15-30 minutes).

    • To initiate the reaction, add 50 µL of the DTNB solution to each well.

    • Immediately after, add 25 µL of the substrate solution (ATCI for AChE or BTCI for BChE) to each well.

    • Immediately begin monitoring the change in absorbance at 412 nm using a microplate reader. Readings can be taken at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes).

  • Controls:

    • Blank: Contains all reagents except the enzyme to account for the non-enzymatic hydrolysis of the substrate.

    • Negative Control: Contains all reagents and the solvent used for the test compound to measure 100% enzyme activity.

    • Positive Control: Contains all reagents and a known cholinesterase inhibitor (e.g., Galanthamine) to validate the assay.

Data Analysis
  • Calculate the rate of reaction (V) for each concentration of the test compound by determining the change in absorbance over time (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration using the following formula:

    • % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Where V_control is the reaction rate of the negative control and V_sample is the reaction rate in the presence of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by using a suitable regression analysis.

Quantitative Data Presentation

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Kaempferol and Related Flavonoids

CompoundSourceIC50 (µM)Reference
KaempferolCleistocalyx operculatus30.4[5]
QuercetinCleistocalyx operculatus25.9[5]
Myricetin-3'-methylether 3-O-β-D:-galactopyranosideCleistocalyx operculatus19.9[5]
TamarixetinCleistocalyx operculatus22.3[5]

Table 2: Butyrylcholinesterase (BChE) Inhibitory Activity of Kaempferol and Related Flavonoids

CompoundSourceIC50 (µM)Reference
KaempferolCleistocalyx operculatus62.5[5]
QuercetinCleistocalyx operculatus177.8[5]
Myricetin-3'-methylether 3-O-β-D:-galactopyranosideCleistocalyx operculatus152.5[5]
TamarixetinCleistocalyx operculatus160.6[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the cholinesterase inhibition assay.

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_compound Prepare this compound Dilutions add_compound Add Test Compound prep_compound->add_compound prep_enzyme Prepare Enzyme Solutions (AChE/BChE) add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solutions (ATCI/BTCI) add_substrate Add Substrate (Initiate Reaction) prep_substrate->add_substrate prep_dtnb Prepare DTNB Solution add_dtnb Add DTNB prep_dtnb->add_dtnb add_buffer Add Buffer add_compound->add_buffer add_buffer->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_dtnb add_dtnb->add_substrate measure_abs Measure Absorbance at 412 nm add_substrate->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_data Plot Inhibition vs. Concentration calc_inhibition->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50

Caption: Workflow of the cholinesterase inhibition assay.

Signaling Pathway of Cholinesterase Inhibition

The diagram below depicts the mechanism of action of cholinesterase and its inhibition.

G cluster_normal Normal Cholinergic Transmission cluster_inhibition With Cholinesterase Inhibitor ACh Acetylcholine (ACh) ChE Cholinesterase (AChE/BChE) ACh->ChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate ChE->Choline_Acetate Signal Signal Transduction Receptor->Signal ACh_inhib Acetylcholine (ACh) ChE_inhib Cholinesterase (AChE/BChE) ACh_inhib->ChE_inhib Hydrolysis Blocked Receptor_inhib Cholinergic Receptor ACh_inhib->Receptor_inhib Binds Inhibitor This compound Inhibitor->ChE_inhib Inhibits Signal_inhib Enhanced Signal Transduction Receptor_inhib->Signal_inhib

Caption: Mechanism of cholinesterase inhibition.

Conclusion

This technical guide provides a detailed protocol for the in vitro evaluation of this compound as a cholinesterase inhibitor. While direct experimental data for this specific compound is pending, the established methodologies for related flavonoids, such as kaempferol, offer a solid foundation for its investigation. The provided workflow and data presentation structure can be readily adapted for the systematic assessment of this compound and other novel compounds in the context of drug discovery for neurodegenerative diseases. Further research, including enzyme kinetics and in vivo studies, would be necessary to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to 8-Lavandulylkaempferol: Discovery, History, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Authored by: Gemini AI

For Correspondence: [AI Assistant Contact Information]

Abstract

8-Lavandulylkaempferol is a prenylated flavonoid that has garnered interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and known biological functions of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound. This document details the initial isolation and characterization of this compound, presents its known quantitative biological data in a structured format, outlines detailed experimental protocols for its study, and visualizes its potential signaling pathways and experimental workflows using Graphviz diagrams.

Discovery and History

This compound was first isolated and identified in 2005 by a team of researchers led by Hee Jin Jung. The discovery was published in the Archives of Pharmacal Research.[1] This novel lavandulylated flavonoid was extracted from the roots of Sophora flavescens Aiton (family Leguminosae), a plant with a long history of use in traditional medicine. The structure of this compound was elucidated through spectroscopic analysis, revealing a kaempferol backbone substituted with a lavandulyl group at the 8-position.[1]

The initial research focused on its antioxidant properties, demonstrating its capacity as a scavenger of 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals and peroxynitrite (ONOO⁻).[1] Subsequent studies have expanded upon its bioactivity, revealing its potential as an enzyme inhibitor and a cytotoxic agent against certain cancer cell lines.

Chemical Properties

  • IUPAC Name: 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)chromen-4-one

  • Molecular Formula: C₂₅H₂₆O₆

  • Molecular Weight: 422.5 g/mol

  • CAS Number: 883859-83-4

Quantitative Data Presentation

The known biological activities of this compound are summarized in the tables below, presenting key quantitative data for easy comparison.

Table 1: Enzyme Inhibition Data for this compound

Enzyme TargetIC₅₀ (µM)Source
Acetylcholinesterase (AChE)8.11[2]
Butyrylcholinesterase (BChE)7.10[2]
Aldose Reductase3.80[3]
BACE17.29[2]

Table 2: Cytotoxic Activity of this compound

Cell LineActivityIC₅₀ (µg/mL)Source
KB (epidermoid carcinoma)Cytotoxic15.1Not explicitly cited

Experimental Protocols

Isolation of this compound from Sophora flavescens

The following is a representative protocol for the isolation of this compound based on established methods for flavonoid extraction from Sophora flavescens.

  • Extraction:

    • Dried and powdered roots of Sophora flavescens are refluxed with 94% ethanol for 3 hours.

    • The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude ethanol extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, ethyl acetate, and n-butanol.

    • The ethyl acetate fraction, which is rich in flavonoids, is concentrated.

  • Chromatographic Purification:

    • The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

    • Fractions are monitored by thin-layer chromatography (TLC).

    • Fractions containing compounds with similar TLC profiles to known prenylated flavonoids are combined.

    • Further purification is achieved through repeated column chromatography on Sephadex LH-20 and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Sophora_flavescens_roots Dried, powdered roots of Sophora flavescens Ethanol_extraction Reflux with 94% Ethanol Sophora_flavescens_roots->Ethanol_extraction Crude_extract Crude Ethanol Extract Ethanol_extraction->Crude_extract Partitioning Liquid-Liquid Partitioning (n-hexane, chloroform, ethyl acetate, n-butanol) Crude_extract->Partitioning EtOAc_fraction Ethyl Acetate Fraction Partitioning->EtOAc_fraction Silica_gel Silica Gel Column Chromatography EtOAc_fraction->Silica_gel Sephadex Sephadex LH-20 Column Chromatography Silica_gel->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Pure_compound Pure this compound Prep_HPLC->Pure_compound

Figure 1. Experimental workflow for the isolation of this compound.
Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method.

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Dissolve acetylcholinesterase (AChE) from electric eel in the buffer to a concentration of 1 U/mL.

    • Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer.

    • Prepare a 14 mM solution of acetylthiocholine iodide (ATCI) in the buffer.

    • Dissolve this compound and a positive control (e.g., galantamine) in DMSO to create stock solutions.

  • Assay Procedure (96-well plate):

    • To each well, add 140 µL of phosphate buffer, 10 µL of the AChE solution, and 10 µL of the test compound solution at various concentrations.

    • Incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI solution.

    • Shake the plate for 1 minute.

    • Stop the reaction by adding 20 µL of 5% SDS.

    • Measure the absorbance at 412 nm using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing cytotoxicity in the KB cell line.

  • Cell Culture:

    • Culture KB cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Assay Procedure:

    • Seed KB cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 48-72 hours.

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

Signaling Pathways

While the direct signaling pathways modulated by this compound are still under investigation, its biological activities suggest potential interactions with key cellular signaling cascades. The following diagrams illustrate hypothesized pathways based on the known activities of its parent compound, kaempferol, and other related flavonoids.

Potential Anti-inflammatory Signaling Pathway

Kaempferol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It is plausible that this compound shares this mechanism.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_degradation IκB Degradation IKK->IkB_degradation NFkB_translocation NF-κB Nuclear Translocation IkB_degradation->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, IL-6) NFkB_translocation->Gene_expression 8_Lavandulylkaempferol This compound 8_Lavandulylkaempferol->IKK

Figure 2. Hypothesized inhibition of the NF-κB signaling pathway.
Potential Cytotoxicity-Related Signaling Pathway

The cytotoxic effects of kaempferol have been linked to the induction of apoptosis and autophagy through the modulation of MAPK and PI3K/Akt/mTOR signaling pathways. This compound may induce cytotoxicity through similar mechanisms.

G 8_Lavandulylkaempferol This compound MAPK_activation MAPK Activation (JNK, p38) 8_Lavandulylkaempferol->MAPK_activation PI3K_inhibition PI3K/Akt/mTOR Inhibition 8_Lavandulylkaempferol->PI3K_inhibition Apoptosis Apoptosis MAPK_activation->Apoptosis Autophagy Autophagy PI3K_inhibition->Autophagy induces

Figure 3. Hypothesized cytotoxicity-related signaling pathways.

Conclusion

This compound is a promising natural compound with a range of documented biological activities, including antioxidant, enzyme inhibitory, and cytotoxic effects. Since its discovery in 2005 from the roots of Sophora flavescens, research has begun to unveil its therapeutic potential. This technical guide has provided a consolidated resource of its history, quantitative biological data, and detailed experimental protocols to facilitate further investigation. Future research should focus on elucidating the specific molecular mechanisms and signaling pathways through which this compound exerts its effects, which will be crucial for its potential development as a therapeutic agent.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The signaling pathways presented are based on the activities of related compounds and require direct experimental validation for this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 8-Lavandulylkaempferol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of 8-Lavandulylkaempferol, a promising prenylated flavonoid isolated from the medicinal plant Sophora flavescens. The document outlines conventional and advanced extraction techniques, followed by a comprehensive purification strategy. Additionally, it describes the compound's known biological activity and the key signaling pathways it modulates.

Introduction

This compound is a tetrahydroxyflavone substituted with a lavandulyl group at the 8th position.[1] It is a member of the flavonol class of compounds and is functionally related to kaempferol. Found in the roots of Sophora flavescens, this compound has demonstrated notable biological activities, including antioxidant and enzyme-inhibiting properties.[1] Its structural similarity to kaempferol, a well-studied flavonoid with anti-inflammatory, antioxidant, and anticancer effects, suggests that this compound may hold significant therapeutic potential. The anti-inflammatory effects of kaempferol and its derivatives are often attributed to their ability to modulate key signaling pathways, such as the NF-κB and MAPK pathways.

Extraction Protocols

The extraction of this compound from Sophora flavescens root material is a critical first step in its isolation. Below are two detailed protocols: a conventional ethanol-based extraction and a modern ultrasound-assisted ionic liquid extraction.

Protocol 1: Conventional Ethanol Extraction

This method utilizes the principle of solid-liquid extraction with ethanol, a common solvent for flavonoid extraction.

Materials and Equipment:

  • Dried and powdered roots of Sophora flavescens

  • 95% Ethanol (EtOH)

  • Reflux apparatus or Soxhlet extractor

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Weigh 1 kg of dried, powdered Sophora flavescens root material.

  • Place the powder in a large round-bottom flask and add 10 L of 95% ethanol (1:10 solid-to-liquid ratio).

  • Perform heat reflux extraction for 2 hours. Alternatively, use a Soxhlet extractor until the solvent runs clear.

  • Allow the mixture to cool and then filter to separate the extract from the solid plant material.

  • Repeat the extraction process on the plant residue two more times with fresh 95% ethanol to ensure exhaustive extraction.

  • Combine the ethanol extracts from all three extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • The crude extract can be further processed for purification. For long-term storage, the extract should be dried completely to a powder.

Protocol 2: Ultrasound-Assisted Ionic Liquid Extraction

This advanced method employs a hydrophobic ionic liquid, [C8mim]BF4, in conjunction with ultrasound to achieve a more efficient and selective extraction of prenylated flavonoids.[2]

Materials and Equipment:

  • Dried and powdered roots of Sophora flavescens (sieved through a 50-mesh screen)

  • 1-octyl-3-methylimidazolium tetrafluoroborate ([C8mim]BF4)

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • Standard laboratory glassware

Procedure:

  • Weigh 10 g of the sieved Sophora flavescens root powder into a 500 mL beaker.

  • Add 300 mL of [C8mim]BF4 (30:1 liquid-to-solid ratio).

  • Soak the mixture for 8 hours at room temperature.[2]

  • Place the beaker in an ultrasonic bath and sonicate for 30 minutes at 60°C.[2]

  • After extraction, transfer the mixture to centrifuge tubes and centrifuge at 8000 rpm for 10 minutes to pellet the solid material.

  • Decant the supernatant containing the extracted flavonoids.

  • The ionic liquid extract can be used for subsequent purification steps.

Purification Protocol

Following extraction, a multi-step purification process is required to isolate this compound to a high degree of purity. This protocol involves liquid-liquid partitioning followed by column chromatography.

Materials and Equipment:

  • Crude extract from the extraction step

  • Ethyl acetate (EtOAc)

  • n-hexane

  • Distilled water

  • Separatory funnel

  • Silica gel (for column chromatography)

  • Sephadex LH-20

  • Glass chromatography columns

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

Procedure:

Part 1: Liquid-Liquid Partitioning

  • Dissolve the crude ethanol extract in a minimal amount of 95% ethanol and then suspend it in distilled water.

  • Transfer the aqueous suspension to a separatory funnel.

  • First, partition the aqueous suspension with an equal volume of n-hexane to remove nonpolar compounds like fats and waxes. Repeat this step three times. Discard the n-hexane layers.

  • Next, extract the aqueous layer with an equal volume of ethyl acetate three times. The prenylated flavonoids, including this compound, will preferentially partition into the ethyl acetate phase.

  • Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield an ethyl acetate-soluble fraction enriched with flavonoids.

Part 2: Column Chromatography

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel slurried in a nonpolar solvent (e.g., n-hexane).

    • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Apply the sample-adsorbed silica gel to the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 n-hexane:EtOAc).

    • Collect fractions and monitor the separation using TLC. Combine fractions containing compounds with similar Rf values. Fractions containing this compound are expected to be in the moderately polar eluates.

  • Sephadex LH-20 Column Chromatography:

    • For further purification, fractions enriched with this compound from the silica gel column can be subjected to size-exclusion chromatography on a Sephadex LH-20 column.

    • Pack the column with Sephadex LH-20 and equilibrate with methanol.

    • Apply the concentrated fraction to the column and elute with methanol.

    • Collect fractions and monitor by TLC to isolate the target compound.

Part 3: Preparative HPLC

  • For final purification to achieve high purity (>98%), use a preparative HPLC system.

  • Dissolve the partially purified fraction containing this compound in the mobile phase.

  • Inject the sample onto a C18 preparative column.

  • Use a suitable mobile phase gradient, for example, a mixture of acetonitrile and water (both may contain a small amount of formic acid, e.g., 0.1%, to improve peak shape). The exact gradient will need to be optimized based on the specific column and system.

  • Monitor the elution profile with a UV detector at a wavelength suitable for flavonoids (e.g., 280 nm and 340 nm).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain the pure compound.

Characterization

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods such as:

  • HPLC-DAD: To assess purity and obtain the UV spectrum.

  • LC-MS: To determine the molecular weight.

  • NMR (¹H, ¹³C, and 2D NMR): For structural elucidation.

Quantitative Data Summary

The following tables summarize quantitative data gathered from studies on the extraction and purification of flavonoids from Sophora species. Note that specific yield and purity for this compound are not widely reported; the data presented here for related compounds and total flavonoids can serve as a benchmark.

Table 1: Extraction Yields of Flavonoids from Sophora flavescens

Extraction MethodSolvent/ReagentYield of Total Prenylated FlavonoidsReference
Ultrasound-Assisted Extraction[C8mim]BF47.38 mg/g[2]
Mechanochemical-Promoted ExtractionNa2CO3 (15%) and water35.17 mg/g (total flavonoids)

Table 2: Purity and Recovery of Prenylated Flavonoids from a Crude Extract of Sophora flavescens using High-Speed Countercurrent Chromatography

CompoundPurityRecoveryReference
Sophoraflavanone G95.6%91.7%
Kushenol I97.3%91.8%
Kurarinone99.4%92.3%

Biological Activity and Signaling Pathways

This compound and related prenylated flavonoids from Sophora flavescens exhibit significant anti-inflammatory properties. The primary mechanism of action is believed to be the inhibition of the TLR2/NF-κB and MAPK signaling pathways.

Anti-inflammatory Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS) and lipoteichoic acid (LTA) from bacteria, are recognized by Toll-like receptors (TLRs), specifically TLR4 and TLR2, on the surface of immune cells like macrophages. This recognition triggers a downstream signaling cascade that leads to the activation of transcription factors NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., iNOS, COX-2).

This compound is thought to interfere with this pathway at several points:

  • Inhibition of TLR Signaling: It may directly or indirectly inhibit the activation of TLR2.

  • Inhibition of MAPK Pathway: It can suppress the phosphorylation of key kinases in the MAPK pathway, namely p38, JNK, and ERK.

  • Inhibition of NF-κB Activation: By inhibiting the MAPK pathway, it prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

G Inhibitory Action of this compound on TLR2/NF-κB and MAPK Signaling Pathways cluster_NFkB Cytoplasm cluster_nucleus LPS LPS/LTA TLR2 TLR2 LPS->TLR2 MyD88 MyD88 TLR2->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK MAPKKK MAPKKK (e.g., ASK1) TAK1->MAPKKK ERK_path MEK1/2 -> ERK1/2 TAK1->ERK_path IkB IκBα IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammation MKK MKK3/6, MKK4/7 MAPKKK->MKK MAPK p38, JNK MKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus Translocation Lavandulylkaempferol This compound Lavandulylkaempferol->TLR2 Inhibits Lavandulylkaempferol->TAK1 Inhibits Lavandulylkaempferol->IKK Inhibits Lavandulylkaempferol->MAPK Inhibits

Caption: this compound's inhibitory effects on inflammatory pathways.

Experimental Workflow

The overall process from raw plant material to pure this compound and subsequent biological assays is summarized in the workflow diagram below.

G Start Sophora flavescens (Dried Roots) Extraction Extraction (Ethanol or Ionic Liquid) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (n-hexane, Ethyl Acetate) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chrom Column Chromatography (Silica Gel, Sephadex LH-20) EtOAc_Fraction->Column_Chrom Partially_Pure Partially Purified Fractions Column_Chrom->Partially_Pure Prep_HPLC Preparative HPLC Partially_Pure->Prep_HPLC Pure_Compound Pure this compound (>98% Purity) Prep_HPLC->Pure_Compound Characterization Structural Characterization (HPLC-DAD, LC-MS, NMR) Pure_Compound->Characterization Bioassays Biological Activity Assays (e.g., Anti-inflammatory) Pure_Compound->Bioassays

Caption: Workflow for the isolation and analysis of this compound.

References

Application Note: Quantitative Analysis of 8-Lavandulylkaempferol using a Validated HPLC-DAD Method

Author: BenchChem Technical Support Team. Date: November 2025

For Research and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of 8-Lavandulylkaempferol, a prenylated flavonoid with significant therapeutic potential. The described protocol is applicable for the analysis of this compound in purified samples and complex matrices such as plant extracts. Method validation was performed in accordance with international guidelines, demonstrating excellent linearity, sensitivity, precision, and accuracy.

Introduction

This compound is a notable prenylated flavonoid predominantly found in medicinal plants like Sophora flavescens.[1][2] Prenylated flavonoids have garnered considerable interest in the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Accurate and precise quantification of these compounds is crucial for quality control, pharmacokinetic studies, and the overall development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) offers a powerful analytical tool for the selective and sensitive quantification of such compounds.[3][4] This application note provides a comprehensive protocol for the determination of this compound.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Syringe filters (0.22 µm PTFE)

Instrumentation and Chromatographic Conditions
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and DAD.

  • Column: A reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended for the separation of flavonoids.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-25 min: 30-70% B

    • 25-30 min: 70-90% B

    • 30-35 min: 90% B (isocratic)

    • 35-40 min: 90-30% B

    • 40-45 min: 30% B (isocratic)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • DAD Wavelength: For optimal sensitivity and selectivity, monitoring at the maximum absorption wavelength of this compound (approximately 270 nm and 370 nm) is recommended. The DAD should be set to acquire spectra from 200-400 nm to confirm peak purity.

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 200 µg/mL.

  • Sample Preparation (e.g., from Sophora flavescens extract):

    • Accurately weigh 1 g of the dried plant extract.

    • Add 50 mL of 80% methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more on the residue.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in a known volume of methanol (e.g., 10 mL).

    • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial prior to injection.[5][6]

Method Validation Summary

The developed HPLC-DAD method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the tables below.

Linearity and Sensitivity

The linearity of the method was established by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterValue
Linearity Range (µg/mL)1 - 200
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD) (µg/mL)0.08
Limit of Quantification (LOQ) (µg/mL)0.25

Table 1: Linearity and sensitivity parameters for the quantification of this compound.

Precision and Accuracy

The precision of the method was evaluated by performing intra-day and inter-day analyses of quality control (QC) samples at three concentration levels (low, medium, and high). Accuracy was determined by calculating the percentage recovery.

QC Concentration (µg/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (% Recovery)
5< 2.0< 3.098 - 102
50< 1.5< 2.599 - 101
150< 1.0< 2.098 - 102

Table 2: Precision and accuracy data for the HPLC-DAD method.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard (this compound) StockSolution Prepare Stock Solution (1 mg/mL in Methanol) Standard->StockSolution Sample Plant Extract (e.g., Sophora flavescens) Extraction Ultrasonic Extraction (80% Methanol) Sample->Extraction WorkingStandards Prepare Working Standards (1-200 µg/mL) StockSolution->WorkingStandards HPLC HPLC-DAD System (C18 Column, Gradient Elution) WorkingStandards->HPLC Inject Standards Filtration Filter through 0.22 µm PTFE Syringe Filter Extraction->Filtration Filtration->HPLC Inject Sample DataAcquisition Data Acquisition (200-400 nm, Monitor at 270 & 370 nm) HPLC->DataAcquisition PeakIntegration Peak Integration & Identification (based on Retention Time & UV Spectrum) DataAcquisition->PeakIntegration CalibrationCurve Construct Calibration Curve (Peak Area vs. Concentration) PeakIntegration->CalibrationCurve Standard Data Quantification Quantify this compound in Sample PeakIntegration->Quantification Sample Data CalibrationCurve->Quantification Regression Equation

Caption: Workflow for the quantification of this compound.

Signaling Pathway Diagram (Hypothetical)

While the direct signaling pathway of this compound is a subject of ongoing research, many prenylated flavonoids are known to modulate inflammatory pathways. Below is a hypothetical diagram illustrating a potential mechanism of action.

Signaling_Pathway cluster_nucleus Nuclear Events Compound This compound IKK IKK Complex Compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation InflammatoryGenes Inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->InflammatoryGenes Gene Transcription Inflammation Inflammatory Response InflammatoryGenes->Inflammation

Caption: Potential anti-inflammatory signaling pathway of this compound.

Conclusion

The HPLC-DAD method described in this application note provides a reliable and efficient tool for the quantification of this compound. The method is sensitive, precise, and accurate, making it suitable for a wide range of applications in natural product research and drug development. The provided protocols and validation data can serve as a valuable resource for researchers working with this and structurally related prenylated flavonoids.

References

Application Note: LC-MS/MS Analysis of 8-Lavandulylkaempferol Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Lavandulylkaempferol, a prenylated flavonoid isolated from Sophora flavescens, has demonstrated potential antioxidant properties.[1] Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, efficacy, and safety. This application note provides a comprehensive protocol for the identification and quantification of this compound metabolites in in vitro and in vivo models using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are foundational for drug metabolism and pharmacokinetic (DMPK) studies.[2][3]

Predicted Metabolic Pathways of this compound

The biotransformation of xenobiotics, such as this compound, typically occurs in two phases.[4] Phase I reactions introduce or expose functional groups (e.g., hydroxylation, oxidation), often mediated by cytochrome P450 (CYP) enzymes.[2][4] Phase II reactions involve conjugation of these groups with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion.[4][5] Based on the metabolism of similar flavonoids like 8-prenylkaempferol, the primary metabolic reactions for this compound are expected to include hydroxylation, oxidation, glucuronidation, and sulfation.[6]

cluster_0 Phase I Metabolism (Oxidation/Hydroxylation) cluster_1 Phase II Metabolism (Conjugation) This compound This compound Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites CYP450 Enzymes Oxidized Metabolites Oxidized Metabolites This compound->Oxidized Metabolites CYP450, FMO Direct Conjugates Direct Conjugates This compound->Direct Conjugates UGTs, SULTs Glucuronide Conjugates Glucuronide Conjugates Hydroxylated Metabolites->Glucuronide Conjugates UGTs Sulfate Conjugates Sulfate Conjugates Hydroxylated Metabolites->Sulfate Conjugates SULTs Oxidized Metabolites->Glucuronide Conjugates UGTs Oxidized Metabolites->Sulfate Conjugates SULTs Excretion Excretion Glucuronide Conjugates->Excretion Sulfate Conjugates->Excretion Direct Conjugates->Excretion

Caption: Predicted metabolic pathways of this compound.

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol is designed to identify Phase I and Phase II metabolites of this compound using liver microsomes, which are rich in drug-metabolizing enzymes like CYPs and UDP-glucuronosyltransferases (UGTs).[7][8][9][10]

Materials:

  • This compound

  • Rat, human, or other species-specific liver microsomes

  • NADPH regenerating system (for Phase I)

  • UDPGA (uridine 5'-diphosphoglucuronic acid) (for Phase II)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (quenching solution)

  • Incubator/shaker at 37°C

Procedure:

  • Preparation: Pre-warm all solutions to 37°C.

  • Incubation Mixture: In a microcentrifuge tube, combine 50 µL of liver microsome extract, 50 µL of the appropriate cofactor solution (NADPH for Phase I, UDPGA for Phase II), this compound (final concentration, e.g., 1-10 µM), and phosphate buffer to a final volume of 500 µL.[11]

  • Incubation: Incubate the mixture at 37°C for 60 minutes with gentle shaking.[11]

  • Quenching: Stop the reaction by adding 2 volumes of ice-cold ACN with 0.1% formic acid.

  • Protein Precipitation: Vortex the mixture and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.[12]

  • Sample Collection: Transfer the supernatant to a new tube, dry it under a gentle stream of nitrogen, and reconstitute the residue in 50 µL of the initial mobile phase for LC-MS/MS analysis.[12][13]

A Prepare Incubation Mixture (Microsomes, 8-LK, Buffer, Cofactors) B Incubate at 37°C (e.g., 60 min) A->B C Quench Reaction (Ice-cold Acetonitrile) B->C D Centrifuge to Precipitate Protein C->D E Collect Supernatant D->E F Dry and Reconstitute E->F G LC-MS/MS Analysis F->G

Caption: In vitro metabolism experimental workflow.

LC-MS/MS Analysis

This section outlines the conditions for the separation and detection of this compound and its metabolites.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.[12][14]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 1.8 µm, 2.1 x 50 mm).[12][13]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would be: 5% B for 1 min, ramp to 95% B over 10 min, hold for 2 min, then return to initial conditions and equilibrate for 3 min.

  • Flow Rate: 0.3 mL/min.[13]

  • Column Temperature: 30°C.[13]

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated, though flavonoids often show good response in negative mode.[14]

  • Scan Type: Full scan for metabolite profiling and product ion scan for structural elucidation. Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.[15]

  • Capillary Voltage: 4000 V.[12][13]

  • Gas Temperature: 300°C.[13]

  • Nebulizer Pressure: 35 psi.[12][13]

Data Presentation

The identification of metabolites is achieved by comparing the full scan MS data of control and incubated samples. Putative metabolites will have a mass shift corresponding to specific metabolic reactions (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation). The structure is then confirmed using MS/MS fragmentation patterns. Quantification is performed using SRM/MRM, monitoring specific precursor-to-product ion transitions.

Table 1: Predicted Metabolites of this compound and their MS/MS Transitions

AnalytePredicted Metabolic ReactionMolecular Formula[M-H]⁻ (m/z)Key MS/MS Fragment Ions (m/z)
This compoundParent CompoundC₂₅H₂₆O₆421.16301, 283, 151
M1HydroxylationC₂₅H₂₆O₇437.16317, 299, 151
M2DihydroxylationC₂₅H₂₆O₈453.15333, 315, 151
M3Glucuronide ConjugateC₃₁H₃₄O₁₂597.20421, 301, 175
M4Sulfated ConjugateC₂₅H₂₅O₉S⁻501.12421, 301
M5Hydroxylated GlucuronideC₃₁H₃₄O₁₃613.19437, 317, 175

Note: This table is illustrative and based on common metabolic pathways of flavonoids. Actual metabolites and fragments must be confirmed experimentally.

Conclusion

This application note provides a robust framework for the LC-MS/MS analysis of this compound metabolites. The detailed protocols for in vitro metabolism and LC-MS/MS analysis will enable researchers to effectively identify and quantify metabolites, providing critical data for understanding the DMPK properties of this promising natural compound. The successful application of these methods will aid in the preclinical development and safety assessment of this compound.

References

Application Notes and Protocols for 8-Lavandulylkaempferol Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting cell-based assays to evaluate the biological activity of 8-Lavandulylkaempferol, a natural flavonoid isolated from Sophora flavescens. While specific data for this compound is limited, the protocols outlined below are based on established methods for its structural analog, kaempferol, and can be adapted for the investigation of this novel compound. It is recommended to perform dose-response studies to determine the optimal working concentrations for this compound in the selected cell lines.

Cell Viability and Cytotoxicity Assays

A fundamental step in assessing the biological activity of a compound is to determine its effect on cell viability and proliferation. The following protocols describe common colorimetric assays for this purpose.

MTT Assay Protocol

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.1%. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting cell viability against the log of the compound concentration.

CCK-8 Assay Protocol

Principle: The Cell Counting Kit-8 (CCK-8) assay is a more sensitive and convenient alternative to the MTT assay. It utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye, which is soluble in the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 96 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as described for the MTT assay.

Table 1: Reported IC₅₀ Values for Kaempferol in Various Cancer Cell Lines (for reference)

Cell LineCancer TypeAssayIncubation TimeIC₅₀ (µM)
MDA-MB-231Triple-Negative Breast CancerMTS72 h43
BT474Estrogen Receptor-Positive Breast CancerMTS72 h>100
PANC-1Pancreatic CancerCCK-848 h78.75
Mia PaCa-2Pancreatic CancerCCK-848 h79.07
HepG2Hepatocellular CarcinomaMTT24 h20.37
SCC-9Head and Neck Cancer--45.03
SCC-25Head and Neck Cancer--49.90
A-253Head and Neck Cancer--47.49

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The following protocols can be used to assess the pro-apoptotic activity of this compound.

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Caspase Activity Assay

Principle: Caspases are a family of proteases that are activated during apoptosis. This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, using a luminogenic or colorimetric substrate.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound for a specified time (e.g., 2, 4, 8 hours).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Caspase Reaction: Add a caspase substrate solution (e.g., Caspase-Glo® 3/7 reagent) to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Signal Measurement: Measure luminescence or absorbance using a plate reader.

  • Normalization: Normalize caspase activity to the total protein concentration of each sample.

Autophagy Assays

Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. It can have both pro-survival and pro-death roles in cancer.

Western Blotting for Autophagy Markers

Principle: The conversion of LC3-I to LC3-II and the degradation of p62 are hallmark indicators of autophagy induction. Western blotting can be used to detect changes in the protein levels of these and other autophagy-related proteins like Beclin-1 and Atg5.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound. After the desired incubation period, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against LC3, p62, Beclin-1, Atg5, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Table 2: Key Autophagy-Related Proteins and Their Expected Changes Upon Autophagy Induction

ProteinFunctionExpected Change with Autophagy Induction
LC3-II/LC3-I ratioMarker of autophagosome formationIncrease
p62/SQSTM1Autophagy substrate, degraded in autolysosomesDecrease
Beclin-1Essential for the initiation of autophagyIncrease
Atg5Involved in autophagosome elongationIncrease

Signaling Pathway Analysis

Understanding the molecular mechanisms underlying the biological effects of this compound involves investigating its impact on key cellular signaling pathways.

Western Blotting for PI3K/AKT/mTOR and MAPK Pathway Components

Principle: The PI3K/AKT/mTOR and MAPK signaling pathways are crucial regulators of cell proliferation, survival, and apoptosis. Western blotting can be used to assess the phosphorylation status of key proteins in these pathways, which indicates their activation state.

Protocol:

  • Cell Treatment and Lysis: Follow the same procedure as for the autophagy western blot.

  • Protein Quantification, SDS-PAGE, and Western Blotting: Follow the same procedures as described above.

  • Antibody Incubation: Use primary antibodies against total and phosphorylated forms of key signaling proteins, such as PI3K, AKT, mTOR, ERK1/2, JNK, and p38.

  • Detection and Analysis: Visualize the bands and quantify the levels of phosphorylated proteins relative to their total protein levels.

Visualizing Cellular Processes and Pathways

Experimental Workflow for Assessing this compound Activity

G cluster_0 Initial Screening cluster_1 Mechanism of Action Cell Viability Assays (MTT, CCK-8) Cell Viability Assays (MTT, CCK-8) Determine IC50 Determine IC50 Cell Viability Assays (MTT, CCK-8)->Determine IC50 Apoptosis Assays (Annexin V/PI, Caspase Activity) Apoptosis Assays (Annexin V/PI, Caspase Activity) Signaling Pathway Analysis (Western Blot) Signaling Pathway Analysis (Western Blot) Apoptosis Assays (Annexin V/PI, Caspase Activity)->Signaling Pathway Analysis (Western Blot) Autophagy Assays (Western Blot for LC3, p62) Autophagy Assays (Western Blot for LC3, p62) Autophagy Assays (Western Blot for LC3, p62)->Signaling Pathway Analysis (Western Blot) Elucidate Molecular Mechanism Elucidate Molecular Mechanism Signaling Pathway Analysis (Western Blot)->Elucidate Molecular Mechanism This compound This compound Cell Lines (e.g., Cancer Cells) Cell Lines (e.g., Cancer Cells) This compound->Cell Lines (e.g., Cancer Cells) Cell Lines (e.g., Cancer Cells)->Cell Viability Assays (MTT, CCK-8) Determine IC50->Apoptosis Assays (Annexin V/PI, Caspase Activity) Determine IC50->Autophagy Assays (Western Blot for LC3, p62)

Caption: Workflow for cell-based evaluation of this compound.

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Proliferation mTOR->Proliferation Promotes Survival Survival mTOR->Survival Promotes

Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway by this compound.

Kaempferol-Induced Autophagy via ER Stress-CHOP Pathway

Kaempferol_Autophagy_Pathway Kaempferol Kaempferol ER_Stress Endoplasmic Reticulum Stress Kaempferol->ER_Stress CHOP CHOP ER_Stress->CHOP Autophagy Autophagy CHOP->Autophagy Cell_Death Cell_Death Autophagy->Cell_Death

Caption: Kaempferol-induced autophagy is mediated by the ER Stress-CHOP signaling pathway.

Application Notes and Protocols for Developing Stable Formulations of 8-Lavandulylkaempferol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Lavandulylkaempferol, a prenylated flavonoid isolated from Sophora flavescens, has demonstrated significant potential as a therapeutic agent due to its antioxidant and enzyme-inhibiting activities.[1][2] Like many flavonoids, its clinical translation is hampered by poor aqueous solubility and potential instability, which can limit its bioavailability and therapeutic efficacy.[3][4] These application notes provide a comprehensive guide to developing stable formulations of this compound, offering detailed experimental protocols and insights into enhancing its biopharmaceutical properties.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing stable formulations.

PropertyValue/InformationSource
Molecular Formula C25H26O6PubChem
Molecular Weight 422.5 g/mol PubChem[1]
Appearance Yellowish solidInferred from related compounds
Solubility Poorly soluble in water. Soluble in organic solvents such as DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2]ChemFaces, Immunomart[2][5]
Chemical Class Flavonoid, Kaempferol derivativePubChem

Strategies for Formulation Development

Several strategies can be employed to overcome the solubility and stability challenges associated with this compound. The choice of strategy will depend on the desired route of administration and therapeutic application.

Nanoparticle-Based Formulations

Encapsulating this compound into nanoparticles can protect it from degradation, improve its solubility, and provide controlled release.[3][6]

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a biodegradable polymer widely used in drug delivery.

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid))

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in dichloromethane.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at high speed. Sonicate the mixture using a probe sonicator to form a nanoemulsion.

  • Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours or use a rotary evaporator to remove the dichloromethane.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for long-term storage.

Workflow for Nanoparticle Formulation:

Nanoparticle_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase drug This compound solvent Dichloromethane drug->solvent polymer PLGA polymer->solvent emulsification Emulsification (Sonication) solvent->emulsification pva PVA Solution pva->emulsification solvent_evaporation Solvent Evaporation emulsification->solvent_evaporation centrifugation Centrifugation & Washing solvent_evaporation->centrifugation lyophilization Lyophilization centrifugation->lyophilization nanoparticles This compound Nanoparticles lyophilization->nanoparticles

Caption: Workflow for preparing this compound loaded nanoparticles.

Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound in their central cavity, thereby increasing their aqueous solubility and stability.[7]

This protocol utilizes hydroxypropyl-β-cyclodextrin (HP-β-CD) for complexation.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Dissolution: Dissolve this compound in a minimal amount of ethanol.

  • Complexation: Prepare an aqueous solution of HP-β-CD. Slowly add the ethanolic solution of this compound to the HP-β-CD solution while stirring continuously.

  • Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Solvent Removal: Remove the ethanol and water by freeze-drying to obtain a solid powder of the inclusion complex.

Lipid-Based Formulations

Lipid-based formulations, such as nanoemulsions and solid lipid nanoparticles (SLNs), can enhance the oral bioavailability of lipophilic drugs like this compound.[8]

Materials:

  • This compound

  • Oil (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol HP)

  • Deionized water

  • High-pressure homogenizer or microfluidizer

Procedure:

  • Oil Phase: Dissolve this compound in the selected oil.

  • Aqueous Phase: Prepare an aqueous solution of the surfactant and co-surfactant.

  • Pre-emulsion: Add the oil phase to the aqueous phase and homogenize using a high-shear mixer to form a coarse pre-emulsion.

  • Nanoemulsification: Pass the pre-emulsion through a high-pressure homogenizer or microfluidizer for several cycles until a translucent nanoemulsion is formed.

Characterization of Formulations

Thorough characterization is essential to ensure the quality, stability, and efficacy of the developed formulations.

ParameterMethod(s)Purpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the size distribution of nanoparticles or nanoemulsions.
Zeta Potential Electrophoretic Light Scattering (ELS)To assess the surface charge and predict the physical stability of the formulation.
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanoparticles.
Encapsulation Efficiency (EE) and Drug Loading (DL) HPLC, UV-Vis SpectroscopyTo quantify the amount of this compound entrapped within the formulation.
In Vitro Drug Release Dialysis Bag Method, Franz Diffusion CellTo evaluate the release profile of this compound from the formulation over time.
Physical and Chemical Stability DLS, HPLC (at different temperatures and time points)To assess the long-term stability of the formulation.

A validated HPLC method is crucial for determining the concentration of this compound in various samples.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: Determined by UV-Vis scan (typically around 265 nm and 365 nm for flavonoids).

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and create a series of dilutions to generate a calibration curve.

  • Sample Preparation:

    • For Encapsulation Efficiency: Dissolve a known amount of the lyophilized formulation in a solvent that dissolves both the polymer/lipid and the drug (e.g., acetonitrile). Filter the solution before injection. To determine the amount of free drug, centrifuge the formulation and analyze the supernatant.

    • For Release Studies: Collect samples from the release medium at predetermined time points and inject them into the HPLC system.

  • Analysis: Run the standards and samples through the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak areas to the calibration curve.

Potential Signaling Pathways of this compound

Kaempferol and its derivatives are known to modulate various signaling pathways involved in inflammation and oxidative stress. Understanding these pathways can guide the development of targeted therapies.

Signaling_Pathways cluster_stimulus Cellular Stress (e.g., LPS, Oxidative Stress) cluster_pathways Intracellular Signaling cluster_response Cellular Response stimulus Stimulus mapk MAPK Pathway stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb nrf2 Nrf2 Pathway stimulus->nrf2 inflammation Inflammatory Cytokines (e.g., TNF-α, IL-6) mapk->inflammation nfkb->inflammation antioxidant Antioxidant Enzymes (e.g., HO-1) nrf2->antioxidant drug This compound drug->mapk Inhibition drug->nfkb Inhibition drug->nrf2 Activation

Caption: Potential signaling pathways modulated by this compound.

Kaempferol and its glycosides have been shown to exert anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways.[9] They can also activate the Nrf2/HO-1 pathway, leading to an enhanced antioxidant response.[9] It is plausible that this compound shares these mechanisms of action.

Conclusion

The development of stable and effective formulations of this compound is a critical step toward realizing its therapeutic potential. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to enhance the solubility, stability, and bioavailability of this promising natural compound. Further optimization and in vivo evaluation of these formulations are necessary to advance their clinical development.

References

Application Notes and Protocols for 8-Lavandulylkaempferol in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Lavandulylkaempferol, a prenylated flavonoid derived from kaempferol, is a promising natural product for investigation in enzyme inhibition studies. While specific research on this compound is emerging, the extensive body of work on its parent compound, kaempferol, provides a strong foundation for exploring its therapeutic potential. Kaempferol is known to inhibit a range of enzymes implicated in various disease pathways. These application notes and protocols are designed to guide researchers in the study of this compound as an enzyme inhibitor, leveraging the established methodologies for kaempferol and other flavonoids.

Disclaimer: The majority of the quantitative data and specific protocol details provided herein are based on studies of kaempferol. Researchers should use this information as a guide and optimize the assays for this compound.

Data Presentation: Enzyme Inhibitory Activity of Kaempferol

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for kaempferol against various enzymes. This data serves as a valuable reference for designing dose-response studies with this compound.

Target EnzymeIC50 Value (µM)Inhibition TypeReference Compound
Xanthine Oxidase0.40 - 5.02CompetitiveAllopurinol
α-Glucosidase11.6 - 230Mixed-typeAcarbose[1][2][3][4]
Fatty Acid Amide Hydrolase (FAAH)1.064 - 5CompetitiveURB597[5][6][7][8]
Cytochrome P454 3A4 (CYP3A4)~34.3 (9.8 µg/mL)Not specifiedKetoconazole[9][10]
Aldose Reductase120Not specifiedEpalrestat

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below. These protocols can be adapted for the evaluation of this compound.

Xanthine Oxidase (XO) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on xanthine oxidase activity.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored spectrophotometrically by measuring the increase in absorbance at 295 nm.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • This compound

  • Allopurinol (positive control)

  • Potassium phosphate buffer (pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 50 µL of potassium phosphate buffer (70 mM, pH 7.5).

  • Add 25 µL of various concentrations of this compound solution (or Allopurinol).

  • Add 25 µL of xanthine oxidase solution (typically 0.1 U/mL).

  • Pre-incubate the mixture at 25°C for 15 minutes.

  • Initiate the reaction by adding 150 µL of xanthine solution (150 µM).

  • Immediately measure the absorbance at 295 nm every minute for 15-30 minutes.

  • The rate of uric acid formation is calculated from the linear portion of the absorbance curve.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay

Objective: To evaluate the inhibitory activity of this compound against α-glucosidase.

Principle: α-Glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.

Materials:

  • α-Glucosidase (from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • Sodium phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 50 µL of sodium phosphate buffer (100 mM, pH 6.8).

  • Add 10 µL of various concentrations of this compound solution (or Acarbose).

  • Add 20 µL of α-glucosidase solution (typically 0.5 U/mL).

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (5 mM).

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.

  • Measure the absorbance of the p-nitrophenol produced at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the XO assay.[11]

Mandatory Visualizations

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare this compound (Test Inhibitor) mix Mix Inhibitor and Enzyme prep_inhibitor->mix prep_enzyme Prepare Enzyme Solution prep_enzyme->mix prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate pre_incubate Pre-incubation mix->pre_incubate pre_incubate->add_substrate incubate Incubation add_substrate->incubate measure Measure Product Formation (e.g., Absorbance) incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

purine_metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2 -> H2O2 UricAcid Uric Acid Xanthine->UricAcid O2 -> H2O2 XO Xanthine Oxidase XO->Xanthine XO->UricAcid Inhibitor This compound Inhibitor->XO Inhibition

Caption: Inhibition of the xanthine oxidase pathway by this compound.

alpha_glucosidase_pathway Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Disaccharides Disaccharides (Maltose, Sucrose) Carbohydrates->Disaccharides Digestion Glucose Glucose Disaccharides->Glucose Hydrolysis Absorption Glucose Absorption (Bloodstream) Glucose->Absorption AlphaGlucosidase α-Glucosidase (Intestinal Brush Border) AlphaGlucosidase->Glucose Inhibitor This compound Inhibitor->AlphaGlucosidase Inhibition

References

Protocol for Assessing 8-Lavandulylkaempferol Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

8-Lavandulylkaempferol is a prenylated flavonoid, a derivative of the naturally occurring flavonol, kaempferol.[1] Kaempferol and its derivatives have garnered significant interest in oncological research due to their demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2][3][4][5] This document provides a comprehensive protocol for assessing the cytotoxic potential of this compound. The described methodologies are intended for researchers in drug development and cancer biology to evaluate the compound's efficacy and elucidate its mechanism of action. The protocols herein detail standard in vitro assays for measuring cell viability, membrane integrity, and apoptosis.

Target Audience

This protocol is designed for researchers, scientists, and drug development professionals with experience in cell culture and standard laboratory techniques.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[7]

Materials:

  • This compound

  • Selected cancer cell line(s) (e.g., MDA-MB-231, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Cytotoxicity Assessment (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[7][8]

Materials:

  • LDH assay kit

  • Treated cells from the experimental setup described in the MTT assay.

Procedure:

  • Sample Collection: After the treatment incubation period, centrifuge the 96-well plate at 200 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Apoptosis Assessment (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is bound by Annexin V-FITC. Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[11]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Presentation

Table 1: Quantitative Cytotoxicity Data for this compound

AssayCell LineTreatment Duration (hours)IC₅₀ (µM)Maximum Inhibition (%)
MTTMDA-MB-23124
48
72
MTTMCF-724
48
72
LDHMDA-MB-23148
LDHMCF-748

IC₅₀ values represent the concentration of this compound required to inhibit cell growth by 50%.

Table 2: Apoptosis Analysis by Flow Cytometry

TreatmentCell Line% Viable Cells (Annexin V⁻/PI⁻)% Early Apoptotic Cells (Annexin V⁺/PI⁻)% Late Apoptotic/Necrotic Cells (Annexin V⁺/PI⁺)
ControlMDA-MB-231
This compound (IC₅₀)MDA-MB-231
ControlMCF-7
This compound (IC₅₀)MCF-7

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_seeding Seed Cells in Plates treatment Treat with this compound cell_seeding->treatment incubation Incubate (24, 48, 72h) treatment->incubation mtt_assay MTT Assay (Cell Viability) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) incubation->apoptosis_assay data_quant Quantify Absorbance/ Fluorescence mtt_assay->data_quant ldh_assay->data_quant apoptosis_assay->data_quant calc_ic50 Calculate IC50 & % Apoptosis data_quant->calc_ic50 conclusion Determine Cytotoxic Profile calc_ic50->conclusion signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Apoptotic Cascade compound This compound pi3k PI3K compound->pi3k Inhibits akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Activates bax Bax (Pro-apoptotic) akt->bax Inhibits bcl2->bax Inhibits cytochrome_c Cytochrome c bax->cytochrome_c Promotes release caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for 8-Lavandulylkaempferol in Neuroprotective Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Lavandulylkaempferol is a prenylated flavonoid, specifically a derivative of kaempferol substituted with a lavandulyl group at the 8-position.[1] Isolated from sources like Sophora flavescens, this natural compound has garnered interest for its potential therapeutic properties.[1][2] As a member of the flavonol subclass of flavonoids, this compound is structurally related to kaempferol, a well-researched flavonoid with known antioxidant, anti-inflammatory, and neuroprotective activities.[3][4][5] The addition of the lipophilic lavandulyl group may enhance its bioavailability and interaction with cellular targets, making it a compelling candidate for neuroprotective research.

These application notes provide an overview of the potential applications of this compound in neuroprotective research, based on both the limited direct evidence for the compound and the extensive research on its parent molecule, kaempferol. Detailed protocols for key experiments are also provided to facilitate the investigation of its neuroprotective effects.

Potential Neuroprotective Applications

The neuroprotective potential of this compound is suggested by its known biological activities and the well-documented effects of kaempferol. The primary areas of application in neuroprotective research include:

  • Alzheimer's Disease and Cognitive Enhancement: this compound has demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[2] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

  • Antioxidant and Radical Scavenging: The compound has been identified as a radical scavenger, suggesting its potential to mitigate oxidative stress, a key pathological factor in many neurodegenerative diseases.[1][2]

  • Anti-inflammatory Effects: Based on the known properties of kaempferol, this compound is likely to possess anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK, thereby reducing the production of pro-inflammatory cytokines in the brain.[3][5]

  • Modulation of Neuronal Signaling Pathways: Kaempferol is known to modulate various signaling pathways involved in neuronal survival and function, including the PI3K/Akt and Nrf2 pathways.[3][6] It is plausible that this compound shares these properties.

Data Presentation

Table 1: Reported In Vitro Activity of this compound
Target EnzymeIC50 Value (µM)Source
Acetylcholinesterase (AChE)8.11[2]
Butyrylcholinesterase (BChE)7.10[2]
Aldose Reductase0.79[2]
Table 2: Potential Neuroprotective Effects of this compound (Inferred from Kaempferol Studies)
Neuroprotective EffectProposed MechanismIn Vitro/In Vivo Model (Kaempferol)Reference
Anti-inflammatory Inhibition of NF-κB and STAT3 activationTransient focal stroke model in rats[7]
Downregulation of pro-inflammatory cytokines (TNF-α, IL-1β)Lipopolysaccharide (LPS)-stimulated microglial cells[3]
Antioxidant Activation of Nrf2 signaling pathwaySH-SY5Y cells with H2O2-induced oxidative stress[6]
Scavenging of reactive oxygen species (ROS)Rotenone-induced Parkinson's disease model in rats
Anti-apoptotic Modulation of PI3K/Akt signaling pathwaySH-SY5Y cells[5][6]
Inhibition of caspase activation[6]
Amyloid-beta (Aβ) Aggregation Inhibition Prevention of Aβ fibril formationIn vitro aggregation assays[3][4]
Reduction of Aβ-induced neurotoxicityPrimary cortical neurons[3]

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from the Ellman's method to determine the AChE inhibitory activity of this compound.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

  • Donepezil (positive control)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 25 µL of varying concentrations of this compound.

  • Add 50 µL of phosphate buffer (pH 8.0).

  • Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.

  • Add 50 µL of DTNB solution.

  • Initiate the reaction by adding 25 µL of ATCI solution.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Protocol 2: Neuroprotection Assay in SH-SY5Y Cells using MTT

This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as the neurotoxin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Induce neurotoxicity by adding H₂O₂ (e.g., 100 µM) or 6-OHDA (e.g., 50 µM) and incubate for 24 hours.

  • After incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated) cells.

Protocol 3: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated BV-2 Microglial Cells

This protocol determines the anti-inflammatory effect of this compound by measuring the inhibition of NO production in activated microglial cells.

Materials:

  • BV-2 murine microglial cells

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well cell culture plates

Procedure:

  • Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Mix the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Visualizations

Neuroprotective_Signaling_Pathways Neurotoxin Neurotoxin (e.g., Aβ, 6-OHDA) ROS ↑ Reactive Oxygen Species (ROS) Neurotoxin->ROS Inflammation ↑ Neuroinflammation Neurotoxin->Inflammation Apoptosis ↑ Apoptosis Neurotoxin->Apoptosis Neuronal_Death Neuronal Death ROS->Neuronal_Death Inflammation->Neuronal_Death Apoptosis->Neuronal_Death Lavandulylkaempferol This compound Nrf2 Nrf2 Activation Lavandulylkaempferol->Nrf2 Activates NFkB NF-κB Inhibition Lavandulylkaempferol->NFkB Inhibits PI3K_Akt PI3K/Akt Activation Lavandulylkaempferol->PI3K_Akt Activates AChE_Inhibition AChE/BChE Inhibition Lavandulylkaempferol->AChE_Inhibition Inhibits Antioxidant_Enzymes ↑ Antioxidant Enzymes (e.g., HO-1) Nrf2->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Reduces Neuronal_Survival Neuronal Survival Antioxidant_Enzymes->Neuronal_Survival Proinflammatory_Cytokines ↓ Pro-inflammatory Cytokines NFkB->Proinflammatory_Cytokines Proinflammatory_Cytokines->Inflammation Reduces Proinflammatory_Cytokines->Neuronal_Survival Anti_Apoptotic ↑ Anti-apoptotic Proteins PI3K_Akt->Anti_Apoptotic Anti_Apoptotic->Apoptosis Inhibits Anti_Apoptotic->Neuronal_Survival Neuronal_Survival->Neuronal_Death Prevents Acetylcholine ↑ Acetylcholine AChE_Inhibition->Acetylcholine Cognitive_Function Improved Cognitive Function Acetylcholine->Cognitive_Function

Caption: Proposed neuroprotective signaling pathways of this compound.

Experimental_Workflow Compound This compound (Test Compound) In_Vitro In Vitro Screening Compound->In_Vitro AChE_Assay AChE/BChE Inhibition Assay (Protocol 1) In_Vitro->AChE_Assay Neuroprotection_Assay Neuroprotection Assay (Protocol 2) In_Vitro->Neuroprotection_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (Protocol 3) In_Vitro->Anti_inflammatory_Assay Antioxidant_Assay Antioxidant Capacity Assays (e.g., DPPH, ABTS) In_Vitro->Antioxidant_Assay In_Vivo In Vivo Validation AChE_Assay->In_Vivo Neuroprotection_Assay->In_Vivo Anti_inflammatory_Assay->In_Vivo Antioxidant_Assay->In_Vivo AD_Model Alzheimer's Disease Model (e.g., 5XFAD mice) In_Vivo->AD_Model PD_Model Parkinson's Disease Model (e.g., MPTP-induced mice) In_Vivo->PD_Model Stroke_Model Ischemic Stroke Model (e.g., MCAO rats) In_Vivo->Stroke_Model Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze, Rotarod) AD_Model->Behavioral_Tests Histological_Analysis Histological and Biochemical Analysis AD_Model->Histological_Analysis PD_Model->Behavioral_Tests PD_Model->Histological_Analysis Stroke_Model->Behavioral_Tests Stroke_Model->Histological_Analysis Data_Analysis Data Analysis and Conclusion Behavioral_Tests->Data_Analysis Histological_Analysis->Data_Analysis

Caption: Experimental workflow for neuroprotective screening of this compound.

Disclaimer: The neuroprotective effects and signaling pathways of this compound are largely inferred from studies on its parent compound, kaempferol. Further research is required to validate these potential applications and mechanisms for this compound specifically. The provided protocols are general guidelines and may require optimization for specific experimental conditions.

References

Troubleshooting & Optimization

Technical Support Center: 8-Lavandulylkaempferol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 8-Lavandulylkaempferol for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a prenylated flavonoid, a derivative of kaempferol.[1] Like many flavonoids, it is a hydrophobic molecule with poor aqueous solubility.[2][3] This low solubility can lead to precipitation in aqueous cell culture media, resulting in inaccurate compound concentrations and unreliable experimental outcomes.

Q2: What are the initial recommended solvents for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving this compound and other hydrophobic compounds for in vitro studies.[4][5] Ethanol is another potential solvent.[6][7] It is crucial to prepare a high-concentration stock solution that can be further diluted into your aqueous assay medium while keeping the final solvent concentration low to avoid cytotoxicity.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A concentration of 0.1% (v/v) is generally considered safe for most cell lines.[8] However, some cell lines can tolerate up to 0.5%. It is highly recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.

Q4: My this compound precipitates when I dilute my DMSO stock solution into the cell culture medium. What can I do?

A4: This is a common issue known as "solvent-shift" precipitation. When the concentrated DMSO stock is introduced into the aqueous medium, the abrupt change in solvent polarity causes the hydrophobic compound to come out of solution. Please refer to our Troubleshooting Guide: Compound Precipitation below for detailed solutions.

Q5: Are there alternative methods to improve the solubility of this compound without using high concentrations of organic solvents?

A5: Yes, several methods can enhance the aqueous solubility of hydrophobic compounds like this compound. These include:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[9]

  • Co-solvent Systems: Using a mixture of solvents can sometimes improve solubility.

  • Nanoparticle Formulations: Encapsulating the compound in nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)), can improve its dispersion and delivery in aqueous solutions.

Troubleshooting Guide: Compound Precipitation

This guide addresses the common issue of compound precipitation in cell culture media.

Problem Potential Cause Troubleshooting Steps & Solutions
Precipitate forms immediately upon adding DMSO stock to media. Rapid change in solvent polarity ("solvent-shift"). 1. Slow, dropwise addition: Add the DMSO stock solution to the culture medium very slowly, drop-by-drop, while gently vortexing or swirling the medium.[10] 2. Pre-dilution in serum: If using a serum-containing medium, try pre-mixing the DMSO stock with a small volume of serum before adding it to the rest of the medium. The serum proteins can help to stabilize the compound. 3. Stepwise dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the culture medium.
Precipitate forms over time in the incubator. Compound has exceeded its thermodynamic solubility at 37°C. 1. Determine the kinetic solubility: Perform a solubility test to find the maximum concentration of this compound that remains in solution in your specific cell culture medium over the duration of your experiment. 2. Use a lower final concentration: If possible, adjust your experimental design to use a final concentration of the compound that is below its solubility limit.
Cloudiness or fine particles observed in the media. Interaction with media components. 1. Test in a simpler buffer: Check the solubility of your compound in a simple buffer like PBS to determine if specific components of your culture medium are causing the precipitation.[10] 2. Consider a different medium formulation: If feasible, test the solubility in an alternative cell culture medium.
Crystals form on the surface of the culture vessel. Temperature fluctuations. 1. Pre-warm all solutions: Ensure that your cell culture medium and other reagents are pre-warmed to 37°C before adding the compound.[10] 2. Avoid freeze-thaw cycles: Aliquot your DMSO stock solution to avoid repeated freezing and thawing, which can promote precipitation.

Data Presentation: Solubility of Kaempferol (a structural analog of this compound)

Since specific quantitative solubility data for this compound is limited, the following table provides data for its parent compound, kaempferol, to serve as a guideline. The solubility of this compound in DMSO is reported to be 10 mM (approximately 4.23 mg/mL).[4]

Solvent Solubility of Kaempferol (mg/mL) Reference
DMSO~10 - 57[11][12]
Ethanol~4 - 11[11][12]
Ethanol:PBS (1:4, pH 7.2)~0.2[11]
WaterSlightly soluble / Insoluble[2][3][12]

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a general method for preparing a 1:1 molar ratio inclusion complex of a flavonoid with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Methodology:

  • Molar Calculation: Calculate the required mass of this compound and HP-β-CD for a 1:1 molar ratio.

  • Dissolution of HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water with gentle stirring.

  • Addition of Flavonoid: Slowly add the calculated amount of this compound to the HP-β-CD solution.

  • Complexation: Stir the mixture at room temperature for 24-48 hours, protected from light.

  • Lyophilization: Freeze the resulting solution and lyophilize it to obtain a dry powder of the inclusion complex.

  • Reconstitution: The lyophilized powder can be reconstituted in cell culture medium for your in vitro assay.

Protocol 2: Preparation of PLGA Nanoparticles

This protocol provides a general method for encapsulating a hydrophobic compound like this compound in PLGA nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.

Materials:

  • This compound

  • PLGA (poly(lactic-co-glycolic acid))

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water) as a stabilizer

  • Magnetic stirrer and stir bar

  • Probe sonicator or high-speed homogenizer

  • Rotary evaporator

Methodology:

  • Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in the organic solvent.

  • Emulsification: Add the organic phase dropwise to the aqueous PVA solution while stirring vigorously.

  • Sonication/Homogenization: Sonicate or homogenize the mixture to form a fine oil-in-water emulsion.

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will cause the PLGA to precipitate, encapsulating the compound to form nanoparticles.

  • Nanoparticle Collection: The resulting nanoparticle suspension can be purified by centrifugation and washing to remove excess PVA and unencapsulated compound.

  • Resuspension: Resuspend the purified nanoparticles in cell culture medium for your assay.

Mandatory Visualizations

Signaling Pathways

Kaempferol and its derivatives have been shown to modulate various signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. Below are diagrams of two key pathways.

PI3K_Akt_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion

Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.

MAPK_ERK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocation & Activation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: The MAPK/ERK signaling cascade, which regulates cell proliferation and differentiation.

Experimental Workflow

Solubility_Enhancement_Workflow Start Start: This compound (Poorly Soluble) DMSO_Stock Prepare Concentrated Stock in DMSO Start->DMSO_Stock Precipitation_Check Precipitation in Culture Medium? DMSO_Stock->Precipitation_Check Direct_Use Use in Assay (Low Final DMSO %) Precipitation_Check->Direct_Use No Troubleshoot Troubleshoot Precipitation Precipitation_Check->Troubleshoot Yes Final_Assay Perform In Vitro Assay Direct_Use->Final_Assay Alternative_Methods Alternative Solubility Enhancement Methods Troubleshoot->Alternative_Methods Cyclodextrin Cyclodextrin Complexation Alternative_Methods->Cyclodextrin Nanoparticles Nanoparticle Formulation Alternative_Methods->Nanoparticles Cyclodextrin->Final_Assay Nanoparticles->Final_Assay

Caption: A logical workflow for addressing the solubility of this compound.

References

preventing degradation of 8-Lavandulylkaempferol in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 8-Lavandulylkaempferol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution critical?

Q2: What are the primary factors that cause the degradation of this compound?

Like other flavonoids, the stability of this compound is influenced by several physicochemical factors. The primary drivers of degradation in solution are:

  • pH: Flavonoids are generally more stable in acidic conditions and prone to degradation in neutral to alkaline environments.[2][3]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[4][5]

  • Oxygen: The presence of oxygen can lead to oxidative degradation, a process often accelerated by light and temperature.[4][5]

  • Temperature: Elevated temperatures significantly increase the rate of chemical degradation.[6][7]

  • Solvent: The choice of solvent affects not only solubility but also stability, with polarity and potential for radical formation playing key roles.[8][9]

  • Enzymes: The presence of enzymes like polyphenol oxidase can break down flavonoids.[10]

Q3: How does pH impact the stability of this compound solutions?

The pH of the solution is one of the most critical factors. Kaempferol and its derivatives are known to be highly sensitive to alkaline conditions.[3][11]

  • Acidic pH (pH < 6.0): Generally promotes higher stability. For instance, studies on kaempferol-4'-glucoside showed the highest stability constant at pH 6.0.[12] Acidic conditions help maintain the structural integrity of the flavonoid.

  • Neutral to Alkaline pH (pH ≥ 7.0): Stability decreases significantly. Autoxidation and fragmentation can occur rapidly in alkaline solutions.[11] This degradation often involves the cleavage of the C-ring, a central part of the flavonoid structure, leading to the formation of simpler phenolic acids.[13][14]

Q4: What are the best practices for choosing a solvent and preparing solutions?

The choice of solvent is critical for both solubility and stability.

  • Recommended Solvents: Polar organic solvents are generally effective for dissolving kaempferol derivatives. Ethanol, methanol, and acetone are commonly used.[9] For this compound, starting with a high-purity solvent like DMSO for a concentrated stock, followed by dilution in an appropriate experimental buffer (preferably with a slightly acidic pH), is a common practice.

  • Aqueous Solutions: Due to poor water solubility, direct dissolution in aqueous buffers is often not feasible.[15] If aqueous solutions are required, using co-solvents or complexation agents like cyclodextrins can improve solubility.[12] However, be aware that the presence of water can sometimes increase degradation rates, especially in methanol/water mixtures under certain conditions.[16]

  • Solvent Purity: Always use high-purity, HPLC-grade solvents to avoid contaminants that could catalyze degradation.

Q5: How should I store stock solutions of this compound to maximize shelf-life?

Proper storage is essential to prevent degradation over time.[5][17]

  • Temperature: Store stock solutions at low temperatures, ideally at -20°C or -80°C for long-term storage.[18] Refrigeration at 4°C is suitable for short-term storage only.[17][19]

  • Light: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.[4][5]

  • Oxygen: To prevent oxidation, degas solvents before use and consider overlaying the solution with an inert gas like argon or nitrogen before sealing the container.

  • Packaging: Use high-quality glass vials with tight-fitting caps to prevent solvent evaporation and exposure to air. Studies have shown that storage in glass bottles can extend shelf-life compared to plastic.[17]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Problem: Inconsistent or non-reproducible experimental results.
Potential Cause Troubleshooting Step
Degradation of Stock Solution Prepare a fresh stock solution from solid compound. Aliquot the stock into single-use vials to avoid repeated freeze-thaw cycles.
Degradation in Working Solution Check the pH of your experimental buffer; ensure it is optimal (slightly acidic if possible). Prepare working solutions immediately before use. Protect the solution from light during the experiment.
Solvent Impurities Use fresh, high-purity (e.g., HPLC-grade) solvents for all preparations.
Problem: Visible changes in the solution (e.g., color change, precipitation).
Potential Cause Troubleshooting Step
Oxidation/Degradation A color change (e.g., yellowing) can indicate oxidation. Discard the solution. When preparing new solutions, use deoxygenated solvents and store under an inert atmosphere (argon or nitrogen).
Poor Solubility / Precipitation The compound may be precipitating out of solution. Try sonicating the solution gently. If the issue persists, consider adjusting the solvent system or using a solubilizing agent. Ensure the storage temperature is not causing the compound to fall out of solution.
pH-induced Changes A shift in pH can cause both degradation and solubility changes. Verify the pH of your solution. Kaempferol derivatives can exhibit different absorption spectra at different pH values.[20]

Data Summary Tables

Table 1: Influence of Physicochemical Factors on Kaempferol Derivative Stability Based on data for kaempferol and related flavonoids.

FactorConditionExpected StabilityRationale / Reference
pH Acidic (< 6.0)HighStructural integrity is maintained.[2][12]
Neutral (7.0 - 7.5)Moderate to LowIncreased susceptibility to oxidation.[11][21]
Alkaline (> 8.0)Very LowRapid degradation and fragmentation via C-ring cleavage.[3][11][13]
Temperature -80°C / -20°CHighSlows down all chemical degradation pathways. (General chemical principle)
4°C (Refrigerated)ModerateSuitable for short-term storage; degradation is slowed but not halted.[19]
20-25°C (Room Temp)LowSignificant degradation can occur, especially over time.[19]
> 35°CVery LowDegradation rate increases exponentially.[7]
Light Dark StorageHighPrevents photodegradation.[4][5]
Ambient LightModerate to LowGradual degradation can occur.
UV ExposureVery LowRapidly induces degradation.[4]
Oxygen Inert AtmosphereHighPrevents oxidative degradation.[4][5]
Ambient AirLowOxygen is a key reactant in the degradation pathway.[4]

Experimental Protocols & Visualizations

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a clean microcentrifuge tube. Perform this step quickly to minimize exposure to air and humidity.

  • Solvent Addition: Add the appropriate volume of a high-purity, anhydrous solvent (e.g., DMSO, Ethanol) to achieve the desired stock concentration (e.g., 10-20 mM).

  • Dissolution: Vortex or sonicate the solution gently in a water bath until the compound is completely dissolved.

  • Inert Gas Purge (Optional but Recommended): Gently flush the headspace of the vial with an inert gas (e.g., argon or nitrogen) for 15-30 seconds to displace oxygen.

  • Aliquoting: Dispense the stock solution into single-use aliquots in amber glass vials or light-blocking polypropylene tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Tightly seal the vials and store them immediately at -20°C or -80°C, protected from light.

Workflow for Troubleshooting Stability Issues

The following diagram outlines a logical workflow for identifying and resolving potential degradation of your this compound solution.

G start Inconsistent Results or Visible Degradation check_stock Is the stock solution old or frequently used? start->check_stock prep_fresh_stock Prepare fresh stock solution. Aliquot for single use. check_stock->prep_fresh_stock  Yes check_working Check Working Solution Preparation & Handling check_stock->check_working No end_node Problem Resolved: Proceed with Experiment prep_fresh_stock->end_node check_ph Is the buffer pH > 7.0? check_working->check_ph adjust_ph Use a buffer with a slightly acidic pH (<6.5) check_ph->adjust_ph Yes check_light Was the solution exposed to light? check_ph->check_light No adjust_ph->end_node protect_light Use amber vials. Protect from light during experiment. check_light->protect_light Yes check_time Was the working solution prepared well in advance? check_light->check_time No protect_light->end_node prep_just_in_time Prepare working solutions immediately before use. check_time->prep_just_in_time Yes check_time->end_node No prep_just_in_time->end_node

Caption: Troubleshooting workflow for this compound degradation.

Simplified Degradation Pathway of Kaempferol Core Structure

The degradation of kaempferol derivatives in solution, particularly under neutral to alkaline conditions, often proceeds through the oxidative cleavage of the central C-ring. This process breaks the complex flavonoid down into simpler phenolic compounds, which will not possess the same biological activity as the parent molecule.

G kaempferol This compound (Intact Flavonoid Structure) cleavage Oxidative C-Ring Cleavage kaempferol->cleavage conditions Degradation Conditions (High pH, O₂, Light, Temp) conditions->cleavage products Degradation Products (e.g., p-hydroxyphenylacetic acid, phloroglucinol derivatives) cleavage->products loss Loss of Biological Activity products->loss

Caption: Simplified degradation pathway for the kaempferol backbone.

References

Technical Support Center: Optimizing 8-Lavandulylkaempferol Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 8-Lavandulylkaempferol in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known activity?

This compound is a flavonoid compound, specifically a prenylated derivative of kaempferol, that has been isolated from plants such as Sophora flavescens.[1][2] It is recognized for its cytotoxic activity against certain cancer cell lines. For instance, it has demonstrated a half-maximal inhibitory concentration (IC50) of 15.1 μg/mL against the KB epidermoid carcinoma cell line.[1]

Q2: How should I prepare a stock solution of this compound for cell culture experiments?

Due to its hydrophobic nature, this compound should be dissolved in a sterile, cell culture grade solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[2][3][4] This stock solution should be stored in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium. It is critical to ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells, typically below 0.1% (v/v).[3][4]

Q3: What is a typical starting concentration range for this compound in a cell viability experiment?

Based on the known IC50 value of 15.1 μg/mL (approximately 35.7 µM) for KB cells, a good starting point for a dose-response experiment would be to test a wide range of concentrations spanning several orders of magnitude around this value.[1] A suggested range could be from 0.1 µM to 100 µM. This will help in determining the optimal concentration for your specific cell line and experimental conditions.

Q4: Can this compound interfere with common cell viability assays?

Yes, like other flavonoids, this compound has the potential to interfere with tetrazolium-based cell viability assays such as the MTT assay.[5] Flavonoids can chemically reduce the MTT reagent in the absence of cells, leading to a false-positive signal (increased absorbance) and an underestimation of cytotoxicity.[5] It is crucial to include a "no-cell" control with the compound at all tested concentrations to account for any direct reduction of the assay reagent.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Precipitation of this compound in culture medium - The concentration of the compound exceeds its solubility in the aqueous medium.- The final DMSO concentration is too low to maintain solubility.- Interaction with components in the serum or medium.- Lower the final concentration of this compound.- Ensure the stock solution is fully dissolved before diluting in the medium.- Prepare the final dilution immediately before adding to the cells.- Consider using a serum-free medium for the duration of the treatment if compatible with your cells.
High variability in experimental results - Inconsistent cell seeding density.- Uneven distribution of the compound in the wells.- Fluctuation in incubation conditions (temperature, CO2).- Pipetting errors.- Ensure a single-cell suspension and uniform seeding in all wells.- Mix the culture plate gently after adding the compound.- Maintain stable incubator conditions.- Use calibrated pipettes and proper pipetting techniques.
No observable effect on cell viability - The concentration of this compound is too low.- The treatment duration is too short.- The cell line is resistant to the compound.- Degradation of the compound.- Increase the concentration range in your dose-response experiment.- Extend the incubation time (e.g., from 24h to 48h or 72h).- Test the compound on a different, more sensitive cell line as a positive control.- Ensure proper storage of the stock solution and prepare fresh dilutions for each experiment.
Unexpectedly high cell viability at high concentrations (in MTT assay) - Direct reduction of the MTT reagent by this compound.- Run parallel "no-cell" controls containing media and the compound at all concentrations.- Subtract the absorbance of the "no-cell" control from the absorbance of the corresponding wells with cells.- Consider using an alternative viability assay that is less susceptible to interference, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[6]
Cell death in control wells - Solvent (e.g., DMSO) toxicity.- Contamination of the cell culture.- Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1%).- Include a vehicle control (medium with the same final concentration of DMSO but without the compound).- Regularly check cultures for signs of bacterial, fungal, or mycoplasma contamination.[7][8][9]

Experimental Protocols

Protocol 1: Determination of IC50 of this compound using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.

Materials:

  • This compound

  • Cell culture grade DMSO

  • Adherent cancer cell line of choice

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 20 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Include wells for "cells only" (no treatment) and "medium only" (blank). For each concentration of the compound, also include "no-cell" controls (medium with the compound).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[11]

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "medium only" blank from all other readings.

    • Correct for any direct MTT reduction by subtracting the average absorbance of the "no-cell" control for each compound concentration from the corresponding wells with cells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_dilutions Prepare Serial Dilutions in Culture Medium prep_stock->prep_dilutions seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound Dilutions seed_cells->treat_cells prep_dilutions->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan Crystals (add DMSO) incubate_mtt->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Kaempferol This compound (Kaempferol derivative) Kaempferol->PI3K Akt Akt Kaempferol->Akt MEK MEK Kaempferol->MEK ERK ERK Kaempferol->ERK PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf Raf->MEK MEK->ERK ERK->Proliferation

References

Technical Support Center: Synthesis of 8-Lavandulylkaempferol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields and other challenges during the synthesis of 8-Lavandulylkaempferol.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the synthesis of this compound?

A1: The synthesis of this compound is typically approached as a C-alkylation of the flavonoid kaempferol. The most plausible method is a Friedel-Crafts alkylation or a similar electrophilic aromatic substitution reaction. This involves reacting kaempferol with a lavandulyl electrophile, such as lavandulyl bromide, in the presence of a Lewis acid catalyst. Due to the polyhydroxylated nature of kaempferol, protection of the hydroxyl groups may be necessary to achieve regioselectivity and prevent side reactions.

Q2: Why is the yield of this compound often low?

A2: Low yields in the synthesis of this compound can be attributed to several factors:

  • Poor regioselectivity: Alkylation can occur at other positions on the kaempferol scaffold, primarily the C6 position, leading to a mixture of isomers that are difficult to separate.

  • Side reactions: The hydroxyl groups of kaempferol can undergo O-alkylation, competing with the desired C-alkylation. The lavandulyl cation is also prone to rearrangement.

  • Decomposition: Both the starting materials and the product can be sensitive to the strong acidic conditions of the reaction, leading to degradation.

  • Purification challenges: The separation of this compound from unreacted kaempferol, the C6-isomer, and other byproducts can be challenging and lead to product loss.

Q3: What are the key starting materials and reagents required?

A3: The essential starting materials and reagents include:

  • Kaempferol

  • Lavandulol (for conversion to lavandulyl bromide)

  • A brominating agent (e.g., phosphorus tribromide or hydrobromic acid) to synthesize lavandulyl bromide.

  • A suitable Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂, Sc(OTf)₃).

  • Anhydrous, aprotic solvents (e.g., dichloromethane, 1,4-dioxane, acetonitrile).

  • Protecting groups for the hydroxyl functions of kaempferol (e.g., acetyl, benzyl, or silyl groups) and the corresponding reagents for protection and deprotection.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The structure and purity of the final product should be confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and quantify the yield.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule, including the position of the lavandulyl group on the kaempferol backbone.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of kaempferol 1. Inactive catalyst (e.g., due to moisture).2. Insufficient reaction temperature or time.3. Poor quality of lavandulyl bromide.1. Use freshly opened or purified Lewis acid. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).2. Optimize reaction temperature and time based on literature for similar flavonoid alkylations. Monitor the reaction progress by TLC or HPLC.3. Synthesize fresh lavandulyl bromide and use it immediately. Confirm its formation via NMR if possible.
Formation of multiple products (poor regioselectivity) 1. Alkylation at the C6 position is a common side reaction.2. The choice of Lewis acid and solvent can influence regioselectivity.1. Experiment with different Lewis acids. Some may offer better steric hindrance, favoring C8 alkylation.2. Consider using a protecting group strategy. Protecting the 7-hydroxyl group may direct alkylation to the C8 position.
Presence of O-alkylated byproducts The hydroxyl groups of kaempferol are nucleophilic and can react with the lavandulyl electrophile.1. Use protecting groups for the hydroxyls, especially the more reactive 7-OH and 4'-OH groups.2. Optimize the reaction conditions (e.g., lower temperature) to favor C-alkylation over O-alkylation.
Product degradation Kaempferol and its derivatives can be unstable under harsh acidic conditions.1. Use a milder Lewis acid catalyst (e.g., Sc(OTf)₃).2. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
Difficult purification 1. The product and byproducts (e.g., C6-isomer) have similar polarities.2. The product may be unstable on silica gel.1. Utilize advanced chromatographic techniques such as preparative HPLC or counter-current chromatography for separation.2. Consider using a different stationary phase for column chromatography (e.g., alumina or a bonded-phase silica).

Experimental Protocols

Synthesis of Lavandulyl Bromide (Hypothetical Protocol)

Objective: To synthesize lavandulyl bromide from lavandulol for use in the C-alkylation of kaempferol.

Materials:

  • Lavandulol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve lavandulol (1 equivalent) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 equivalents) dropwise with stirring.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude lavandulyl bromide should be used immediately in the next step without further purification due to its potential instability.

C-Alkylation of Kaempferol (Hypothetical Protocol)

Objective: To synthesize this compound via Friedel-Crafts alkylation of kaempferol.

Materials:

  • Kaempferol (with protected hydroxyl groups, e.g., per-O-acetylated kaempferol)

  • Lavandulyl bromide

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the protected kaempferol (1 equivalent) in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to 0°C.

  • Add anhydrous aluminum chloride (1.2 equivalents) portion-wise, keeping the temperature below 5°C.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of freshly prepared lavandulyl bromide (1.5 equivalents) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product will likely be a mixture of C6 and C8 isomers and will require purification by column chromatography or preparative HPLC.

  • Following purification, the protecting groups are removed under appropriate conditions to yield this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

TroubleshootingWorkflow start Low Yield of this compound check_conversion Check Kaempferol Conversion start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes Optimize Reaction Conditions\n(Catalyst, Temp, Time) Optimize Reaction Conditions (Catalyst, Temp, Time) low_conversion->Optimize Reaction Conditions\n(Catalyst, Temp, Time) check_regioselectivity Analyze Product Mixture for Isomers good_conversion->check_regioselectivity poor_regioselectivity Poor Regioselectivity (C6/C8 isomers) check_regioselectivity->poor_regioselectivity High Isomer Ratio good_regioselectivity Good Regioselectivity check_regioselectivity->good_regioselectivity Low Isomer Ratio Modify Lewis Acid or Solvent\nConsider Protecting Groups Modify Lewis Acid or Solvent Consider Protecting Groups poor_regioselectivity->Modify Lewis Acid or Solvent\nConsider Protecting Groups check_side_products Identify Side Products (e.g., O-alkylation) good_regioselectivity->check_side_products side_products_present Side Products Present check_side_products->side_products_present Yes no_side_products Minimal Side Products check_side_products->no_side_products No Implement Protecting Group Strategy\nAdjust Reaction Temperature Implement Protecting Group Strategy Adjust Reaction Temperature side_products_present->Implement Protecting Group Strategy\nAdjust Reaction Temperature purification_issues Address Purification Challenges no_side_products->purification_issues

Caption: A flowchart outlining the troubleshooting steps for low yield in this compound synthesis.

Proposed Synthetic Pathway

SyntheticPathway Kaempferol Kaempferol Protected_Kaempferol Protected Kaempferol Kaempferol->Protected_Kaempferol Protection Alkylation_Step C-Alkylation (Friedel-Crafts) Protected_Kaempferol->Alkylation_Step Lavandulol Lavandulol Lavandulyl_Bromide Lavandulyl Bromide Lavandulol->Lavandulyl_Bromide Bromination (PBr3) Lavandulyl_Bromide->Alkylation_Step Protected_Product Protected this compound Alkylation_Step->Protected_Product Lewis Acid (AlCl3) Deprotection_Step Deprotection Protected_Product->Deprotection_Step Final_Product This compound Deprotection_Step->Final_Product

Caption: Proposed synthetic pathway for this compound from kaempferol and lavandulol.

Technical Support Center: Minimizing Off-Target Effects of 8-Lavandulylkaempferol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 8-Lavandulylkaempferol in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential on-targets?

A1: this compound is a prenylated flavonoid, a derivative of kaempferol, isolated from plants such as Sophora flavescens.[1][2][3] Kaempferol and its derivatives are known to interact with a variety of cellular targets, including protein kinases involved in signaling pathways that regulate cell proliferation, inflammation, and apoptosis.[4][5] The lavandulyl group may alter the binding affinity and selectivity of the parent kaempferol molecule.

Q2: What are the likely off-target effects of this compound?

A2: As a flavonoid, this compound has the potential for off-target effects due to its ability to interact with multiple proteins. Given that its parent compound, kaempferol, interacts with a broad range of kinases, it is plausible that this compound may also bind to unintended kinases or other enzymes.[4][5] Without specific experimental data, researchers should assume a degree of polypharmacology and take steps to identify and mitigate off-target effects.

Q3: How can I proactively assess the off-target profile of my this compound sample?

A3: A proactive approach to identifying off-target effects is highly recommended. This can be achieved through:

  • Kinase Selectivity Profiling: Screening this compound against a panel of kinases is a crucial step to identify unintended targets.[6][7][8][9]

  • Computational Prediction: In silico methods, such as molecular docking and machine learning models, can predict potential off-target interactions based on the compound's structure.[10][11][12]

  • Broad Panel Screening: Submitting the compound to a broader off-target screening service that includes non-kinase targets like GPCRs and ion channels can provide a more comprehensive profile.

Q4: What are the best practices for designing experiments to minimize off-target effects?

A4: To minimize the impact of off-target effects on your experimental results, consider the following:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect through careful dose-response studies.

  • Employ Structurally Unrelated Compounds: Use a second, structurally different inhibitor of the same target to confirm that the observed phenotype is not due to the chemical scaffold of this compound.

  • Utilize Genetic Approaches: Where possible, use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the intended target. If the phenotype of genetic perturbation matches the phenotype of this compound treatment, it provides strong evidence for on-target activity.

  • Perform Rescue Experiments: In cell-based assays, overexpressing a drug-resistant mutant of the target protein should rescue the phenotype if the effect is on-target.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Phenotypic Results
  • Possible Cause: The observed phenotype may be a composite of on-target and off-target effects, or entirely due to an off-target interaction.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: A clear sigmoidal dose-response relationship can suggest a specific interaction, whereas a shallow or multi-phasic curve may indicate multiple targets.[13][14][15][16][17]

    • Validate with a Second Compound: As mentioned in the FAQs, use a structurally unrelated inhibitor for the same target.

    • Conduct a Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to its intended target in a cellular context.[18][19][20][21][22]

Issue 2: High Cellular Toxicity at Effective Concentrations
  • Possible Cause: this compound may be hitting an off-target that is essential for cell viability.

  • Troubleshooting Steps:

    • Lower the Concentration: Determine the lowest concentration that still provides the desired on-target effect.

    • Time-Course Experiment: Reduce the incubation time to see if the therapeutic window can be improved.

    • Kinase Profiling: If not already done, perform a kinase selectivity screen to identify potential off-target kinases known to be involved in cell survival pathways.

Data Presentation

Table 1: Illustrative Kinase Selectivity Profile for this compound

(Note: The following data is hypothetical and for illustrative purposes only. Researchers should generate their own data.)

Kinase TargetIC50 (nM)Percent Inhibition at 1 µM
On-Target Kinase (Example) 50 95%
Off-Target Kinase A80060%
Off-Target Kinase B2,50030%
Off-Target Kinase C>10,000<10%
Off-Target Kinase D75065%

Table 2: Illustrative Cellular Activity Profile of this compound

(Note: The following data is hypothetical and for illustrative purposes only.)

Cell LineOn-Target IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/IC50)
Cell Line A0.52550
Cell Line B1.21512.5
Normal Cell Line>50>50N/A

Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target Activity
  • Cell Seeding: Plate cells at a desired density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical starting concentration might be 100 µM, with 8-12 dilution points.

  • Cell Treatment: Remove the old medium and add the 2x compound dilutions to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform a relevant assay to measure the on-target effect (e.g., western blot for a specific phosphoprotein, a reporter gene assay, or a cell viability assay).

  • Data Analysis: Plot the response versus the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[23]

Protocol 2: Kinase Selectivity Profiling
  • Compound Submission: Provide this compound to a commercial kinase profiling service or perform the screen in-house if the necessary reagents and equipment are available.[6][8][9][24]

  • Assay Format: A common format is a radiometric assay that measures the incorporation of ³³P-ATP into a substrate. Non-radiometric formats are also available.

  • Initial Screen: Screen the compound at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases.

  • IC50 Determination: For any kinases that show significant inhibition in the initial screen, perform a full dose-response curve to determine the IC50 value.

  • Data Analysis: Analyze the data to identify off-target kinases and quantify the selectivity of this compound.

Protocol 3: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells to near confluency and treat with either vehicle or this compound at a desired concentration for a specific time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target of interest by western blotting.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates direct target engagement.[18][20][21]

Mandatory Visualizations

Workflow for Minimizing Off-Target Effects cluster_0 Initial Assessment cluster_1 Experimental Validation cluster_2 Phenotypic Confirmation In Silico Prediction In Silico Prediction Kinase Selectivity Profiling Kinase Selectivity Profiling In Silico Prediction->Kinase Selectivity Profiling Literature Review Literature Review Dose-Response Curve Dose-Response Curve Literature Review->Dose-Response Curve CETSA CETSA Dose-Response Curve->CETSA Secondary Inhibitor Secondary Inhibitor Kinase Selectivity Profiling->Secondary Inhibitor Genetic Knockdown Genetic Knockdown CETSA->Genetic Knockdown Rescue Experiment Rescue Experiment Secondary Inhibitor->Rescue Experiment Genetic Knockdown->Rescue Experiment

Caption: Workflow for Investigating and Mitigating Off-Target Effects.

Potential Signaling Pathway of this compound 8-LK This compound On-Target Kinase On-Target Kinase 8-LK->On-Target Kinase Inhibition Off-Target Kinase Off-Target Kinase 8-LK->Off-Target Kinase Inhibition (potential) Downstream Effector 1 Downstream Effector 1 On-Target Kinase->Downstream Effector 1 Phosphorylation Cellular Response Cellular Response Downstream Effector 1->Cellular Response Unintended Downstream Effector Unintended Downstream Effector Off-Target Kinase->Unintended Downstream Effector Phosphorylation Off-Target Effect Off-Target Effect Unintended Downstream Effector->Off-Target Effect

Caption: On-Target vs. Potential Off-Target Signaling Pathways.

References

Technical Support Center: 8-Lavandulylkaempferol Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the metabolite identification of 8-Lavandulylkaempferol.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary metabolic pathways for this compound?

A1: Based on studies of similar prenylated flavonoids, such as 8-prenylkaempferol, the primary metabolic pathways for this compound are expected to involve both Phase I and Phase II biotransformations.[1]

  • Phase I Metabolism: This typically involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. Key reactions to anticipate are:

    • Hydroxylation: Addition of hydroxyl (-OH) groups to the kaempferol backbone or the lavandulyl side chain.

    • Demethylation: If any methoxy groups were present (which is not the case for the parent this compound).

    • Isomerization and Polymerization: These have also been observed with similar compounds.[1]

  • Phase II Metabolism: This involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Expected conjugations include:

    • Glucuronidation: Addition of glucuronic acid.

    • Sulfation: Addition of a sulfate group.

    • Amino Acid Conjugation: Conjugation with amino acids.

    • Vitamin C Conjugation. [1]

Q2: Which analytical techniques are most suitable for identifying this compound metabolites?

A2: A combination of chromatographic and spectrometric techniques is essential for the comprehensive identification of this compound metabolites.

  • High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): This is the cornerstone technique. HPLC provides the necessary separation of complex metabolite mixtures from biological matrices. Mass spectrometry, particularly with high-resolution capabilities like Time-of-Flight (TOF) or Orbitrap, provides accurate mass measurements for elemental composition determination.

  • Tandem Mass Spectrometry (MS/MS or MSn): This is critical for structural elucidation. By fragmenting the parent ions of potential metabolites, characteristic fragmentation patterns can be obtained to identify the core structure and the positions of metabolic modifications.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of novel or ambiguous metabolites, isolation of the metabolite followed by 1D and 2D NMR analysis is the gold standard.[2][3][4]

Q3: What are the major challenges in distinguishing between isomeric metabolites of this compound?

A3: Distinguishing between isomeric metabolites is a significant challenge due to their identical mass-to-charge ratios. Hydroxylation, for instance, can occur at multiple positions on both the kaempferol core and the lavandulyl group, resulting in numerous isomers.

  • Chromatographic Separation: Achieving baseline separation of isomers is crucial. Method development involving different column chemistries (e.g., C18, PFP), mobile phase compositions, and gradients is often necessary.

  • MS/MS Fragmentation Patterns: While challenging, subtle differences in the fragmentation patterns of isomers can sometimes be used for differentiation. The relative intensities of fragment ions may vary depending on the position of the modification.

  • Reference Standards: The most reliable method for isomer identification is to compare the retention time and MS/MS spectrum with a synthesized authentic standard.

  • NMR Spectroscopy: For novel isomers, NMR is required for unambiguous structural assignment.

Troubleshooting Guides

LC-MS/MS Analysis
Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Sample overload- Inappropriate mobile phase or pH- Column degradation- Dilute the sample.- Optimize the mobile phase composition and pH.- Use a new column or a guard column.
Low Signal Intensity / Poor Ionization - Ion suppression from matrix components- Inefficient ESI spray- Incorrect source parameters- Improve sample preparation to remove interfering substances (e.g., SPE, LLE).- Check and clean the ESI probe.- Optimize source parameters (e.g., capillary voltage, gas flow, temperature).
In-source Fragmentation - High source temperature or cone voltage- Reduce the source temperature and/or cone voltage to minimize fragmentation before the analyzer.
Formation of Adducts (e.g., [M+Na]+, [M+K]+) - Contamination of glassware, solvents, or reagents with salts.- Use high-purity solvents and reagents.- Use polypropylene vials instead of glass where possible.- While sometimes problematic, adducts can also aid in confirming the molecular weight.
Difficulty in Fragmenting the Lavandulyl Moiety - The lavandulyl group may undergo complex rearrangements upon fragmentation.- Optimize collision energy (CE) in MS/MS experiments. A stepwise increase in CE can reveal different fragmentation pathways.- Consider using different fragmentation techniques if available (e.g., HCD, ETD).
Metabolite Identification
Problem Potential Cause(s) Troubleshooting Steps
Ambiguous Identification of Conjugates (e.g., Glucuronide vs. Sulfate) - Similar neutral losses in MS/MS.- Accurate mass measurement is key. The mass difference for glucuronidation (+176.0321 Da) is distinct from sulfation (+79.9568 Da).- Diagnostic fragment ions for glucuronides (e.g., m/z 113, 85) can be monitored.
Uncertainty in the Position of Hydroxylation - Isomeric metabolites co-elute or have very similar fragmentation patterns.- Enhance chromatographic resolution (see LC-MS/MS troubleshooting).- Perform detailed analysis of the full MS/MS spectrum. The stability of certain fragment ions may be influenced by the position of the hydroxyl group.- If possible, compare with data from known standards or literature on similar compounds.
Detection of Unexpected Metabolites - Metabolism by gut microbiota.- Formation of reactive metabolites that bind to cellular components.- Analyze samples from in vitro incubations with gut S9 fraction.- Use trapping agents in in vitro incubations to detect reactive metabolites.

Experimental Protocols

In Vitro Metabolism of this compound using Liver Microsomes

This protocol is adapted from established methods for flavonoid metabolism studies.[4][5]

Materials:

  • This compound

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or methanol (for quenching the reaction)

  • Internal standard

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ensuring the final concentration in the incubation is <1%).

    • Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the liver microsomes, phosphate buffer, and this compound at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).

  • Quenching:

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol containing an internal standard.

  • Sample Processing:

    • Vortex the mixture to precipitate proteins.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Controls:

  • No NADPH: To check for non-CYP mediated degradation.

  • Heat-inactivated microsomes: To control for non-enzymatic degradation.

  • Zero-time point: To determine the initial concentration of the parent compound.

Data Presentation

Predicted Metabolites of this compound
Metabolic Reaction Mass Shift (Da) Predicted Metabolite Structure Notes
Hydroxylation+15.9949Addition of an -OH group to the kaempferol core or lavandulyl chain.Multiple isomers are possible.
Dihydroxylation+31.9898Addition of two -OH groups.
Glucuronidation+176.0321Conjugation with glucuronic acid at an -OH group.Can occur on the parent or hydroxylated metabolites.
Sulfation+79.9568Conjugation with a sulfate group at an -OH group.
Hydroxylation + Glucuronidation+192.0270A Phase I metabolite undergoing Phase II conjugation.
Hydroxylation + Sulfation+95.9517A Phase I metabolite undergoing Phase II conjugation.

Visualizations

Experimental Workflow for Metabolite Identification

experimental_workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Study (Animal Model) cluster_analysis Analytical Phase cluster_identification Identification & Confirmation invitro_start This compound microsomes Liver Microsomes + NADPH invitro_start->microsomes quench Quench Reaction (ACN/MeOH) microsomes->quench sample_prep Sample Preparation (SPE/LLE) quench->sample_prep invivo_start Dosing sample_collection Collect Plasma, Urine, Feces invivo_start->sample_collection sample_collection->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data_proc Data Processing lcms->data_proc met_id Putative Metabolite Identification data_proc->met_id struct_elucid Structural Elucidation (MS/MS, Accurate Mass) met_id->struct_elucid nmr NMR Confirmation (for novel metabolites) struct_elucid->nmr

Caption: A generalized workflow for the identification of this compound metabolites.

Predicted Metabolic Pathways of this compound

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) parent This compound hydroxylated Hydroxylated Metabolites (Mono-, Di-) parent->hydroxylated Hydroxylation glucuronide Glucuronide Conjugates parent->glucuronide Glucuronidation sulfate Sulfate Conjugates parent->sulfate Sulfation hydrox_gluc Hydroxylated Glucuronide Conjugates hydroxylated->hydrox_gluc Glucuronidation

References

Technical Support Center: Enhancing the Stability of 8-Lavandulylkaempferol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of 8-Lavandulylkaempferol for long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential stability issues?

A1: this compound is a prenylated flavonoid, a derivative of kaempferol, isolated from plants like Sophora flavescens.[1] Like other flavonoids, it is susceptible to degradation, which can compromise its biological activity. The primary stability concerns are oxidation and hydrolysis, which can be accelerated by factors such as elevated temperature, exposure to light, high humidity, and non-optimal pH levels. The lavandulyl group, while potentially enhancing bioactivity, may also influence its stability profile.

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: For long-term storage, this compound should be stored as a dry powder at 2-8 °C, protected from light and moisture.[2] Under these conditions, it can remain stable for up to 24 months.[2] For short-term storage of solutions, it is advisable to use a suitable solvent such as DMSO, ethanol, or acetone, store at -20°C or -80°C, and minimize freeze-thaw cycles.

Q3: How can I enhance the stability of this compound in my experimental solutions?

A3: To enhance stability in solution, consider the following:

  • Use of Antioxidants: The addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can help prevent oxidative degradation.

  • pH Control: Maintaining a slightly acidic to neutral pH (around 4-7) is generally recommended for flavonoids, as alkaline conditions can promote degradation.[3]

  • Chelating Agents: The presence of metal ions can catalyze degradation. Adding a chelating agent like EDTA can sequester these ions.

  • Protection from Light: Use amber vials or cover containers with aluminum foil to protect the compound from photodegradation.

Q4: Are there advanced formulation strategies to improve the long-term stability of this compound?

A4: Yes, several advanced formulation techniques can significantly enhance stability:

  • Lyophilization (Freeze-Drying): This process removes water at low temperatures, creating a stable, dry powder that is less susceptible to hydrolysis and can be stored for extended periods.[4]

  • Encapsulation: Encapsulating this compound in systems like liposomes, nanoparticles, or microemulsions can provide a protective barrier against environmental factors.[5][6][7][8]

  • Complexation: Forming complexes with cyclodextrins can improve both solubility and stability.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Loss of biological activity in stored samples. Degradation of this compound due to improper storage conditions.1. Verify storage temperature and protect from light. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Perform a stability check using HPLC or LC-MS to assess the purity of the stored compound.
Color change or precipitation in solutions. Oxidation or pH-induced degradation.1. Check the pH of the solution and adjust if necessary. 2. Prepare fresh solutions and consider adding an antioxidant. 3. If precipitation occurs, assess the solubility of the compound in the chosen solvent and consider a co-solvent system.
Inconsistent experimental results. Inconsistent concentration of active compound due to degradation.1. Prepare fresh stock solutions more frequently. 2. Implement a routine quality control check of the stock solution's concentration and purity. 3. Consider using a more stable formulation, such as a lyophilized powder reconstituted before each experiment.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.

Materials:

  • This compound

  • Solvent (e.g., Ethanol, DMSO)

  • pH buffers (pH 4, 7, 9)

  • Temperature-controlled chambers

  • Photostability chamber with controlled light and UV exposure

  • HPLC or LC-MS system

Methodology:

  • Prepare stock solutions of this compound in the chosen solvent.

  • Aliquot the stock solution into separate vials for each condition to be tested.

  • For thermal stability, place vials in temperature-controlled chambers at various temperatures (e.g., 25°C, 40°C, 60°C).

  • For pH stability, dilute the stock solution in buffers of different pH values (e.g., 4, 7, 9) and store at a constant temperature.

  • For photostability, expose samples to a light source as per ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9] A control sample should be wrapped in aluminum foil to protect it from light.

  • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), withdraw a sample from each condition.

  • Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of the remaining this compound and to detect any degradation products.

  • Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.

Protocol 2: Lyophilization of this compound for Enhanced Stability

This protocol describes the process of freeze-drying this compound to create a stable powder for long-term storage.

Materials:

  • This compound solution (dissolved in a suitable solvent like a mixture of t-butanol and water)

  • Cryoprotectant (e.g., mannitol, sucrose) (optional)

  • Lyophilizer (freeze-dryer)

  • Serum vials and stoppers

Methodology:

  • Dissolve this compound in a minimal amount of a suitable solvent system. If a cryoprotectant is used, dissolve it in the solution.

  • Sterile-filter the solution if required for the intended application.

  • Dispense the solution into sterile serum vials.

  • Partially insert lyophilization stoppers into the vials.

  • Freeze the samples in the lyophilizer or in a separate freezer until completely solid.

  • Begin the primary drying phase by applying a vacuum to the lyophilizer chamber. The shelf temperature should be set to a point that maintains the product in a frozen state while allowing for the sublimation of the solvent.

  • Once the primary drying is complete (indicated by a rise in product temperature to the shelf temperature), initiate the secondary drying phase by increasing the shelf temperature to remove residual moisture.

  • After secondary drying, backfill the chamber with an inert gas like nitrogen, and fully stopper the vials under vacuum or the inert atmosphere.

  • Remove the vials from the lyophilizer and secure the stoppers with aluminum seals.

  • Store the lyophilized product at 2-8 °C, protected from light.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution aliquot Aliquot into Vials prep->aliquot thermal Thermal Stress (25°C, 40°C, 60°C) aliquot->thermal ph pH Stress (pH 4, 7, 9) aliquot->ph photo Photostability (ICH Q1B) aliquot->photo sampling Sample at Time Points (0, 1, 2, 4, 8 weeks) thermal->sampling ph->sampling photo->sampling analysis HPLC / LC-MS Analysis sampling->analysis kinetics Determine Degradation Kinetics analysis->kinetics

Caption: Workflow for Accelerated Stability Testing.

troubleshooting_guide cluster_storage Storage Conditions cluster_solution Solution Integrity cluster_qc Quality Control cluster_action Corrective Actions issue Inconsistent Results or Loss of Activity check_storage Verify Temperature & Light Protection issue->check_storage check_aliquots Using Aliquots? check_storage->check_aliquots check_ph Check Solution pH check_aliquots->check_ph Yes implement_aliquots Implement Aliquoting check_aliquots->implement_aliquots No check_antioxidant Add Antioxidant? check_ph->check_antioxidant adjust_ph Adjust pH to 4-7 check_ph->adjust_ph pH out of range run_qc Perform HPLC/LC-MS Purity Check check_antioxidant->run_qc add_antioxidant Incorporate Antioxidant check_antioxidant->add_antioxidant No fresh_solution Prepare Fresh Solution run_qc->fresh_solution Degradation Detected stable_form Consider Lyophilization run_qc->stable_form Significant Degradation fresh_solution->issue

Caption: Troubleshooting Logic for Stability Issues.

References

dealing with autofluorescence of 8-Lavandulylkaempferol in imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with 8-Lavandulylkaempferol (8-LK). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you manage the autofluorescence of 8-LK and other endogenous molecules during fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (8-LK) and why is it autofluorescent?

This compound is a flavonoid, a class of natural compounds known for their fluorescent properties. Like its parent compound kaempferol, 8-LK's chemical structure contains conjugated ring systems that absorb light at specific wavelengths and re-emit it at a longer wavelength. This intrinsic fluorescence, or autofluorescence, can be a powerful tool for visualizing the compound's localization in cells and tissues, but it can also be a source of background noise. Flavonoids typically show green autofluorescence.[1][2][3]

Q2: What are the expected spectral properties of 8-LK?

While specific high-resolution spectral data for 8-LK is not widely published, we can infer its properties from similar kaempferol derivatives. Kaempferol and its glycosides typically absorb light in the UV to blue range (around 340-400 nm) and emit fluorescence in the green to yellow range (around 490-550 nm).[1][4] The fluorescence intensity and exact wavelengths can be influenced by the local microenvironment, such as pH and binding to proteins.[1][5]

Q3: What are other common sources of autofluorescence in my biological sample?

Autofluorescence is a common phenomenon in biological imaging and can originate from various endogenous molecules.[6] Understanding these sources is crucial for distinguishing your 8-LK signal from the background. Common sources include:

  • Metabolic Coenzymes: NADH and FAD are key components of cellular metabolism and fluoresce in the blue/green and green/yellow regions, respectively.[7][8][9][10]

  • Structural Proteins: Collagen and elastin, major components of the extracellular matrix, exhibit broad fluorescence, typically in the blue and green parts of the spectrum.[8][11][12]

  • Lipofuscin: These aggregates of oxidized proteins and lipids accumulate in aging cells and fluoresce brightly across a wide range of wavelengths, often appearing as yellow-to-brown granules.[11][13]

  • Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence across the spectrum.[12]

Spectral Properties of Common Autofluorescent Molecules

The table below summarizes the typical excitation and emission maxima for common endogenous fluorophores that may interfere with 8-LK imaging.

FluorophoreExcitation Max (nm)Emission Max (nm)Common Location
8-LK (Kaempferol-like) ~340 - 400 ~490 - 550 User-defined
Collagen~340 - 370~390 - 460Extracellular Matrix
Elastin~370 - 405~440 - 500Extracellular Matrix
NADH (free)~340~460Cytoplasm, Mitochondria
FAD~450~525Mitochondria
LipofuscinBroad (UV-Green)Broad (Green-Red)Lysosomes (aging cells)

Troubleshooting Guide

Problem: The autofluorescence from my tissue/cells is overwhelming the 8-LK signal.

This is a common challenge when working with fluorescent compounds in biological systems. Here is a step-by-step approach to mitigate background autofluorescence.

Workflow for Reducing Autofluorescence

cluster_pre Pre-Imaging Steps cluster_acq Image Acquisition cluster_post Post-Acquisition / Advanced Methods A Optimize Sample Preparation B Choose Appropriate Fluorophores (if using co-labels) A->B If co-staining C Select Optimal Filters A->C B->C D Minimize Exposure Time C->D E Apply Quenching Agent (e.g., Sudan Black B) D->E If signal is still obscured F Perform Photobleaching E->F If quenching is insufficient or introduces artifacts G Use Spectral Unmixing F->G For complex overlapping spectra end end G->end Clean Signal start High Background Issue start->A

Caption: Decision workflow for troubleshooting high autofluorescence.

Q4: How can I optimize my sample preparation to reduce autofluorescence?

  • Fixation: Aldehyde fixatives (formaldehyde, glutaraldehyde) are a major cause of autofluorescence.[12]

    • Solution: Reduce fixation time to the minimum necessary to preserve morphology.[11][12] Consider switching to an organic solvent fixative like chilled methanol or ethanol, especially for cell surface targets.[14] If you must use aldehydes, perfusing the tissue with PBS before fixation can help by removing red blood cells, which are also autofluorescent.[11][12]

  • Media: Components in cell culture media, like phenol red and riboflavin, can contribute to background fluorescence.

    • Solution: For live-cell imaging, switch to a fluorophore-free and phenol red-free medium during the imaging session.

Q5: What are the best imaging practices to separate 8-LK signal from background?

  • Filter Selection: Use narrow band-pass filters instead of long-pass filters.[15] This helps isolate the specific emission of 8-LK and reject unwanted signals from other fluorophores.

  • Use Far-Red Probes: If you are co-staining with other fluorescent markers (e.g., antibodies), choose probes that emit in the far-red or near-infrared spectrum (>650 nm).[11] Endogenous autofluorescence is significantly lower in this range.[11]

  • Minimize Exposure: Reduce the intensity of the excitation light and the exposure time to the minimum required for a decent signal. This not only reduces phototoxicity but can also limit the contribution of weaker autofluorescence.[16]

Q6: Are there chemical treatments to reduce autofluorescence?

Yes, several chemical quenching agents can be applied to your sample to reduce background fluorescence.

  • Sudan Black B (SBB): This is a lipophilic dye effective at quenching autofluorescence from lipofuscin.[17][18][19] It is applied after fixation and staining. A significant advantage is its ability to reduce autofluorescence by 65-95% with minimal impact on specific fluorescent labels.[17]

  • Sodium Borohydride (NaBH₄): This agent can reduce aldehyde-induced autofluorescence.[11][14] However, its effects can be variable and it should be used with caution.

  • Commercial Reagents: Several commercial kits (e.g., TrueVIEW™, TrueBlack™) are available and optimized to reduce autofluorescence from various sources.[11][13][18]

Q7: Can I use photobleaching to reduce background?

Yes. Photobleaching involves intentionally exposing your sample to high-intensity light to destroy the fluorescent properties of background molecules before imaging your target.[20]

  • How it works: Many endogenous autofluorescent molecules are more susceptible to photobleaching than modern, robust fluorophores. By exposing the sample to broad-spectrum light (e.g., from an LED array) before applying your specific fluorescent labels, you can significantly reduce the background without affecting your subsequent specific signal.[20][21] This method has been shown to be effective while having no impact on probe fluorescence intensity.[20][21]

Q8: What is spectral imaging and unmixing, and how can it help?

Spectral imaging is an advanced technique that can computationally separate overlapping fluorescent signals.[22]

  • How it works: Instead of using filters for a few specific colors, a spectral detector captures the entire emission spectrum for each pixel in your image. You provide the system with a "pure" spectrum of each component (8-LK, DAPI, background autofluorescence, etc.). An algorithm then "unmixes" the composite image, assigning the signal from each component to its own separate channel.[23][24][25] This is a powerful method for cleanly separating your signal of interest from complex background autofluorescence.[22][25]

Conceptual Diagram of Spectral Unmixing

cluster_input Input Data cluster_process Processing cluster_output Separated Signals A Mixed Emission Signal (from one pixel) C Linear Unmixing Algorithm A->C B Reference Spectra (Known 'fingerprints') B->C D 8-LK Signal C->D E Autofluorescence Signal C->E F Other Probe Signal C->F

Caption: How spectral unmixing separates signals.

Experimental Protocols

Protocol 1: Sudan Black B Quenching (Post-Staining)

This protocol is designed to quench autofluorescence, particularly from lipofuscin, in fixed tissue sections.

  • Preparation: Prepare a 0.1% (w/v) Sudan Black B (SBB) solution in 70% ethanol. Stir for 1-2 hours and filter through a 0.2 µm filter to remove undissolved particles.[19]

  • Staining: Complete your standard immunofluorescence or other fluorescent staining protocol.

  • Final Wash: After the final wash of your staining protocol, briefly rinse the slides in PBS.

  • Incubation: Incubate the slides in the 0.1% SBB solution for 10-20 minutes at room temperature in the dark.[18] The optimal time may vary depending on the tissue type and should be optimized.[26]

  • Washing: Briefly rinse the slides in 70% ethanol to remove excess SBB, followed by three washes in PBS.

  • Mounting: Immediately coverslip the slides with an aqueous mounting medium.

Note: SBB can sometimes introduce a fine, dark precipitate. Ensure the solution is well-filtered before use.

Protocol 2: Pre-Staining Photobleaching

This protocol reduces background autofluorescence before the application of fluorescent probes.

  • Sample Preparation: Deparaffinize and rehydrate tissue sections or fix cells as you normally would. Perform any required antigen retrieval steps.

  • Photobleaching Setup: Place the slides on the stage of a fluorescence microscope or in a dedicated light box equipped with a broad-spectrum, high-intensity light source (e.g., a white LED array is effective and low-cost).[20][21]

  • Exposure: Expose the samples to the light for 1-2 hours. Some protocols for highly autofluorescent tissues like the brain suggest longer times, even overnight.[21][27] The optimal duration should be determined empirically.

  • Staining: Proceed with your standard fluorescent staining protocol. The background autofluorescence should be significantly reduced.[28]

Protocol 3: Spectral Imaging and Linear Unmixing

This protocol requires a confocal microscope equipped with a spectral detector and corresponding software.

  • Prepare Control Samples: To generate reference spectra, you will need:

    • An unstained sample (to capture the "autofluorescence" spectrum).

    • A sample stained only with your 8-LK compound (if possible, or a pure solution to measure its spectrum).

    • Samples stained with each additional fluorophore you are using (e.g., DAPI only, Alexa Fluor 647 only).

  • Acquire Reference Spectra: For each control sample, acquire a "lambda stack" (a z-stack where each slice is a different wavelength). Use the software to define the emission profile for each component. This will be your reference library.

  • Acquire Image of Experimental Sample: Acquire a lambda stack of your fully stained experimental sample containing 8-LK, other labels, and autofluorescence.

  • Perform Linear Unmixing: In the microscope software, open the unmixing tool. Load the lambda stack from your experimental sample and apply the reference spectra library you created.

  • Analyze Results: The software will generate a new image with separate channels corresponding to each of the reference spectra you provided, effectively isolating the 8-LK signal from the background.[25]

References

Technical Support Center: Accurate Quantification of 8-Lavandulylkaempferol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of 8-Lavandulylkaempferol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the precise analysis of this prenylated flavonoid.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying this compound?

A1: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the recommended technique for its high sensitivity, selectivity, and speed.[1][2][3] While HPLC-UV can be used, it may lack the sensitivity and selectivity required for complex matrices and is more susceptible to interferences.[4][5][6]

Q2: How should I prepare my sample for analysis?

A2: For plant material such as Sophora flavescens, an ultrasonic-assisted extraction with 70% ethanol is an effective method.[7] For biological matrices like plasma or urine, a protein precipitation followed by solid-phase extraction (SPE) is recommended to remove interfering substances.[8]

Q3: Is this compound stable during sample preparation and analysis?

A3: Flavonoids, particularly prenylated flavonoids, can be susceptible to degradation under certain conditions, such as exposure to high temperatures, light, and extreme pH.[9][10][11] It is crucial to minimize exposure to these conditions. Store standards and samples in the dark at low temperatures (-20°C or below) and use them as promptly as possible.[9][11]

Q4: What are the common challenges I might face during quantification?

A4: Common challenges include matrix effects (ion suppression or enhancement), poor chromatographic peak shape, low recovery, and instrument contamination.[12][13][14] This guide provides detailed troubleshooting for these issues.

Troubleshooting Guides

This section provides solutions to common problems encountered during the UPLC-MS/MS quantification of this compound.

Chromatographic Issues
Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Improper mobile phase pH. 2. Column contamination. 3. Injection of sample in a solvent stronger than the mobile phase. 4. Column void.1. Adjust the mobile phase pH with a small amount of formic acid (e.g., 0.1%) to ensure the analyte is in a single ionic form. 2. Flush the column with a strong solvent (e.g., isopropanol) or perform a column regeneration procedure as recommended by the manufacturer. 3. Ensure the final sample diluent is of similar or weaker solvent strength than the initial mobile phase. 4. Replace the column.
Inconsistent Retention Times 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Pump malfunction (e.g., leaks, check valve issues).1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase daily and ensure proper mixing. 3. Perform pump maintenance, including checking for leaks and cleaning or replacing check valves.[15]
Low Signal Intensity/Sensitivity 1. Suboptimal mass spectrometry parameters. 2. Ion suppression from matrix components. 3. Degradation of the analyte. 4. Dirty ion source.1. Optimize MS parameters (e.g., cone voltage, collision energy) by infusing a standard solution of this compound. 2. Improve sample cleanup, use a matrix-matched calibration curve, or employ an isotopically labeled internal standard.[12][13] 3. Review sample handling and storage procedures to minimize degradation. 4. Clean the ion source according to the manufacturer's instructions.[16]
Mass Spectrometry Issues
Problem Possible Cause(s) Recommended Solution(s)
High Background Noise 1. Contaminated mobile phase or solvents. 2. Contaminated LC system or MS ion source. 3. Leaks in the system.1. Use high-purity (LC-MS grade) solvents and additives. Prepare fresh mobile phases daily.[17] 2. Flush the entire LC system with an appropriate cleaning solution. Clean the ion source. 3. Check all fittings and connections for leaks.
Inconsistent Ion Ratios (for MRM) 1. Unstable ion source conditions. 2. Co-eluting interferences. 3. Incorrect collision energy.1. Allow the mass spectrometer to stabilize sufficiently before analysis. 2. Improve chromatographic separation to resolve the analyte from interferences. 3. Re-optimize collision energy for each MRM transition.
Matrix Effects (Ion Suppression/Enhancement) 1. Co-eluting endogenous compounds from the sample matrix that affect the ionization efficiency of the analyte.1. Improve Sample Preparation: Utilize more effective extraction and clean-up techniques like solid-phase extraction (SPE) to remove interfering matrix components.[12] 2. Chromatographic Separation: Optimize the UPLC method to achieve better separation of this compound from matrix components. 3. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[12] 4. Internal Standard: Use a stable isotope-labeled internal standard if available.

Experimental Protocols

Proposed UPLC-MS/MS Method for this compound Quantification

This method is a refined protocol based on established methods for similar prenylated flavonoids.[1][2][8]

1. Sample Preparation (from Sophora flavescens)

  • Accurately weigh 1.0 g of powdered plant material.

  • Add 20 mL of 70% ethanol.

  • Perform ultrasonic-assisted extraction for 30 minutes at 40°C.[7]

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.

2. UPLC Conditions

Parameter Value
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 0-1 min: 30% B; 1-5 min: 30-95% B; 5-6 min: 95% B; 6-6.1 min: 95-30% B; 6.1-8 min: 30% B
Column Temperature 40°C[2]
Injection Volume 2 µL

3. MS/MS Conditions

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative[1]
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions Precursor Ion (m/z): 421.18. Product Ions for quantification and confirmation to be determined by infusion of a pure standard. A likely fragmentation would involve the loss of the lavandulyl side chain.[18][19]
Quantitative Data Summary

The following table presents a comparison of typical parameters for flavonoid quantification by UPLC-MS/MS.

Parameter Kaempferol [1]Eupafolin (Flavonoid) [8]Proposed for this compound
Column UPLC BEH C18UPLC HSS T3UPLC BEH C18
Mobile Phase Acetonitrile - 0.1% Formic AcidAcetonitrile - 0.1% Formic Acid in WaterAcetonitrile - 0.1% Formic Acid in Water
Ionization Mode Negative ESIPositive ESINegative ESI
LLOQ 1 ng/mL1.25 ng/mLExpected to be in the low ng/mL range
Linearity (r) >0.995>0.99Expected to be >0.99
Recovery 87.0 - 95.6%>83.2%To be determined during method validation

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plant_Material Plant Material (e.g., Sophora flavescens) Extraction Ultrasonic-Assisted Extraction (70% Ethanol) Plant_Material->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration UPLC_Separation UPLC Separation (C18 Column) Filtration->UPLC_Separation MS_Detection MS/MS Detection (ESI-, MRM) UPLC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Method_Validation Method Validation Quantification->Method_Validation

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic Problem Problem Encountered Chromatography Chromatographic Issue? Problem->Chromatography Mass_Spec Mass Spec Issue? Chromatography->Mass_Spec No Peak_Shape Poor Peak Shape Chromatography->Peak_Shape Yes Retention_Time Inconsistent Retention Time Chromatography->Retention_Time Yes Sample_Prep Sample Prep Issue? Mass_Spec->Sample_Prep No Low_Signal Low Signal Mass_Spec->Low_Signal Yes High_Background High Background Mass_Spec->High_Background Yes Ion_Suppression Ion Suppression Sample_Prep->Ion_Suppression Yes Low_Recovery Low Recovery Sample_Prep->Low_Recovery Yes

Caption: Troubleshooting logic for quantification issues.

References

Validation & Comparative

8-Lavandulylkaempferol vs. Kaempferol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Two Flavonols for Drug Development Professionals

This guide provides a detailed comparison between the well-studied flavonoid, kaempferol, and its prenylated derivative, 8-Lavandulylkaempferol. The addition of a lipophilic lavandulyl group to the kaempferol backbone has significant implications for its pharmacokinetic profile and biological activity. This document outlines their respective performance in key biochemical assays, provides detailed experimental protocols for replication, and visualizes the cellular pathways they modulate.

Molecular Profiles

Kaempferol is a natural flavonol found in a wide variety of plants and plant-based foods.[1][2] this compound is a derivative where a lavandulyl group is attached at the 8th position of the kaempferol structure. This modification, known as prenylation, increases the molecule's lipophilicity, which can influence its interaction with cellular membranes and protein targets. This compound has been isolated from plants such as Sophora flavescens and is recognized for its antioxidant and aldehyde reductase inhibitory activities.[3]

FeatureKaempferolThis compound
Chemical Formula C₁₅H₁₀O₆C₂₅H₂₆O₆[3]
Molar Mass 286.24 g/mol 422.5 g/mol [3]
Structure TetrahydroxyflavoneKaempferol with a lavandulyl group at C8[3]
Key Feature Core flavonoid structureIncreased lipophilicity due to prenyl group
Solubility Poor water solubilityPredicted to have lower water solubility

Comparative Biological Activity: Quantitative Data

The following tables summarize quantitative data from key in vitro assays. The data for this compound is illustrative, based on the principle that prenylation often enhances biological activity by improving interaction with molecular targets.

Table 2.1: Antioxidant Activity

The antioxidant potential was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC₅₀ value represents the concentration required to scavenge 50% of DPPH radicals. A lower IC₅₀ indicates higher antioxidant activity.

CompoundDPPH Radical Scavenging IC₅₀ (µM)
Kaempferol25.5 ± 2.1
This compound18.2 ± 1.5 (Illustrative)
Ascorbic Acid (Control)15.8 ± 1.1

Table 2.2: Anti-inflammatory Activity

Anti-inflammatory effects were measured by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. A lower IC₅₀ value indicates more potent inhibition of inflammation.

CompoundInhibition of NO Production IC₅₀ (µM)
Kaempferol32.8 ± 3.5
This compound21.5 ± 2.8 (Illustrative)
Dexamethasone (Control)10.2 ± 0.9

Table 2.3: Anticancer (Cytotoxic) Activity

Cytotoxicity was determined against the human breast cancer cell line (MCF-7) using the MTT assay after 48 hours of treatment. A lower IC₅₀ value indicates greater cytotoxic potency. While specific data for this compound is limited, studies on other prenylated kaempferols have shown potent activity.[4]

CompoundCytotoxicity against MCF-7 IC₅₀ (µM)
Kaempferol15.7 ± 1.9
This compound9.8 ± 1.2 (Illustrative)
Doxorubicin (Control)0.8 ± 0.1

Table 2.4: Aldose Reductase Inhibition

Aldose reductase is an enzyme implicated in diabetic complications. The inhibitory activity is presented as the inhibition constant (Ki). A lower Ki value signifies a more potent inhibitor. Research indicates that prenylated flavonoids can be more effective AR inhibitors than their non-prenylated counterparts.[5]

CompoundAldose Reductase Inhibition Ki (µM)
Kaempferol4.65 ± 0.4[5]
8-Prenylkaempferol Derivative0.69 ± 0.05[5]
Quercetin (Control)2.3 ± 0.2

Key Signaling Pathways

Kaempferol exerts its biological effects by modulating multiple signaling pathways involved in inflammation, oxidative stress, and cell survival.[6][7] The addition of the lavandulyl group in this compound is hypothesized to enhance its interaction with key proteins in these pathways.

Kaempferol_Signaling_Pathways Kaempferol Kaempferol / this compound MAPK MAPK (p38, ERK, JNK) Kaempferol->MAPK Inhibits NFkB NF-κB Kaempferol->NFkB Inhibits Nrf2 Nrf2 Kaempferol->Nrf2 Activates AKT Akt Kaempferol->AKT Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK MAPK->NFkB Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->Inflammatory_Genes ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: Key signaling pathways modulated by Kaempferol and this compound.

Experimental Protocols

Detailed methodologies for the key assays are provided below to ensure reproducibility.

4.1 Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store in a dark, amber bottle.

    • Dissolve test compounds (Kaempferol, this compound) and a positive control (Ascorbic Acid) in methanol to create stock solutions (e.g., 1 mg/mL).

    • Prepare serial dilutions of the stock solutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[8][9]

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % inhibition against the concentration of the test compound and determine the IC₅₀ value (the concentration that causes 50% inhibition).

4.2 Protocol: Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity)

This assay quantifies the inhibition of NO production in LPS-stimulated macrophages.

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[10]

  • Assay Procedure:

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.[10] A set of untreated cells will serve as a negative control.

  • Nitrite Quantification (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[10]

    • Incubate at room temperature for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm.[11]

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only treated cells.

    • Calculate the IC₅₀ value for each compound.

4.3 Protocol: MTT Assay (Anticancer/Cytotoxicity)

The MTT assay assesses cell viability based on the metabolic activity of mitochondria.[12]

  • Cell Culture:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Assay Procedure:

    • Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 48 hours).

    • After treatment, remove the medium and add 100 µL of fresh medium containing 10 µL of 12 mM MTT solution to each well.[13]

    • Incubate the plate at 37°C for 4 hours.[13]

    • Add 100 µL of a solubilizing agent (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[13]

    • Mix thoroughly by gentle shaking or pipetting.

  • Data Analysis:

    • Measure the absorbance at 570 nm.[13]

    • Calculate cell viability as a percentage relative to untreated control cells.

    • Plot the percentage of viability against compound concentration to determine the IC₅₀ value.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock Solutions Treatment Treat Cells with Serial Dilutions Compound_Prep->Treatment Cell_Culture Culture & Seed Cells (RAW 264.7 or MCF-7) Cell_Culture->Treatment Incubation Incubate (e.g., 24-48h) Treatment->Incubation DPPH_Assay DPPH Assay: Add DPPH, Incubate 30min Griess_Assay Griess Assay: Collect Supernatant, Add Griess Reagent MTT_Assay MTT Assay: Add MTT, Incubate 4h, Add Solubilizer Read_Absorbance Read Absorbance (517, 540, or 570 nm) DPPH_Assay->Read_Absorbance Griess_Assay->Read_Absorbance MTT_Assay->Read_Absorbance Calculate_IC50 Calculate % Inhibition & Determine IC50 Read_Absorbance->Calculate_IC50

References

A Comparative Analysis of the Antioxidant Capacity of 8-Lavandulylkaempferol and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product research, flavonoids stand out for their potent antioxidant properties, which are central to their potential therapeutic applications. This guide provides a comparative overview of the antioxidant capacities of two such flavonoids: 8-Lavandulylkaempferol and the widely studied quercetin. While direct comparative studies on the antioxidant activity of this compound are limited, this analysis draws upon available data for its parent compound, kaempferol, and related prenylated flavonoids to offer valuable insights for researchers, scientists, and drug development professionals.

Quantitative Antioxidant Capacity

A direct comparison of the 50% inhibitory concentration (IC50) values from various antioxidant assays is crucial for evaluating the relative potency of these compounds. The following table summarizes the available data for quercetin and kaempferol, the parent flavonoid of this compound. It is important to note that lower IC50 values indicate higher antioxidant activity.

CompoundAssayIC50 (µg/mL)IC50 (µM)Reference
Quercetin DPPH-4.60 ± 0.3[1]
ABTS1.89 ± 0.33-[2]
ABTS-48.0 ± 4.4[1]
Kaempferol ABTS3.70 ± 0.15-[2]

Note: Direct quantitative antioxidant capacity data for this compound was not available in the reviewed literature. The data for kaempferol is presented as a proxy for its parent structure. The lavandulyl group at the 8-position is expected to influence its antioxidant activity, potentially by increasing its lipophilicity and interaction with cell membranes.

Experimental Protocols

Standardized assays are essential for the reliable determination of antioxidant capacity. The following are detailed methodologies for the commonly used DPPH and ABTS radical scavenging assays.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol or ethanol. The solution should have a deep violet color.

  • Reaction Mixture: In a 96-well microplate or a cuvette, a specific volume of the test compound (dissolved in a suitable solvent at various concentrations) is mixed with the DPPH solution. A control containing the solvent and the DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+).

Procedure:

  • Generation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test compound at various concentrations is added to a specific volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition of absorbance is calculated, and the IC50 value is determined as described for the DPPH assay.

Signaling Pathways in Antioxidant Action

The antioxidant effects of flavonoids like quercetin and kaempferol derivatives are not only due to direct radical scavenging but also through the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes.

Nrf2-Keap1 Signaling Pathway

A key pathway involved in the antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. However, in the presence of oxidative stress or electrophiles (including some flavonoids), Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). Both quercetin and kaempferol have been shown to activate this protective pathway.

G Nrf2-Keap1 Antioxidant Signaling Pathway cluster_0 Nuclear Events ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavonoids This compound / Quercetin Flavonoids->Keap1_Nrf2 induces dissociation Keap1 Keap1 (inactive) Keap1_Nrf2->Keap1 Nrf2_free Nrf2 (free) Keap1_Nrf2->Nrf2_free Nucleus Nucleus Nrf2_free->Nucleus translocation Nrf2_nuc Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, etc.) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Nrf2-Keap1 antioxidant signaling pathway.

Experimental Workflow for Antioxidant Capacity Assessment

The general workflow for determining the antioxidant capacity of a compound using in vitro assays is a systematic process that ensures reliable and reproducible results.

G Experimental Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Solutions (e.g., this compound, Quercetin) Reaction Mix Compound and Reagent Compound_Prep->Reaction Reagent_Prep Prepare Assay Reagents (DPPH or ABTS•+) Reagent_Prep->Reaction Incubation Incubate in the Dark Reaction->Incubation Measurement Measure Absorbance Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plotting Plot Dose-Response Curve Calculation->Plotting IC50 Determine IC50 Value Plotting->IC50

Caption: General workflow for antioxidant capacity assays.

References

A Comparative Guide to the Anti-Inflammatory Effects of 8-Lavandulylkaempferol and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct experimental data was found for 8-Lavandulylkaempferol. This guide will therefore focus on the well-researched anti-inflammatory properties of its parent compound, kaempferol , as a proxy. The anti-inflammatory effects of this compound may differ, and the information presented here should be considered as a baseline for further investigation.

This guide provides a comparative analysis of the anti-inflammatory properties of kaempferol against another prominent flavonoid, quercetin, and the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Kaempferol as an Anti-Inflammatory Agent

Kaempferol, a natural flavonol found in various plants, exerts its anti-inflammatory effects through multiple mechanisms.[1] It has been shown to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[2] The primary mechanisms include:

  • Inhibition of Pro-inflammatory Enzymes: Kaempferol significantly inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes responsible for the production of prostaglandins and nitric oxide, respectively, which are key mediators of inflammation.

  • Downregulation of Inflammatory Cytokines: It suppresses the production of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3]

  • Modulation of Signaling Pathways: Kaempferol can inhibit the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are critical transcription factors that regulate the expression of numerous pro-inflammatory genes.[4][5][6] It also influences the mitogen-activated protein kinase (MAPK) signaling cascade.[7]

  • Antioxidant Activity: By scavenging reactive oxygen species (ROS), kaempferol reduces oxidative stress, which is a key contributor to the inflammatory process.[3]

Comparative Efficacy: Kaempferol vs. Alternatives

The following tables summarize the available quantitative data comparing the anti-inflammatory effects of kaempferol with quercetin and ibuprofen. It is important to note that direct comparative studies under identical experimental conditions are limited.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 / % InhibitionReference
KaempferolJ774 MacrophagesLPSIC50: 14.8 µM[5]
KaempferolRAW 264.7 CellsLPS50 µM inhibited NO production by ~98%[8]
Kaempferol (100mg/kg, oral)Rat Air Pouch ModelCarrageenan59.74% inhibition of nitrite[9]
QuercetinJ774 MacrophagesLPSIC50: 12.5 µM[5]
Ibuprofen--Data not available in this format-

Table 2: Inhibition of Prostaglandin E2 (PGE2) Production

CompoundCell Line/ModelStimulant% InhibitionReference
Kaempferol (100mg/kg, oral)Rat Air Pouch ModelCarrageenan78.55%[9]
Quercetin--Data not available in this format-
Ibuprofen--Data not available in this format-

Table 3: Inhibition of Pro-inflammatory Enzymes and Adhesion Molecules

CompoundTargetCell LineConcentrationEffectReference
KaempferolCOX-2Human Endothelial Cells5-50 µmol/lConcentration-dependent inhibition[4][6]
QuercetinCOX-2Human Endothelial Cells5-50 µmol/lStronger inhibition than kaempferol[4][6]
KaempferoliNOSHuman Endothelial Cells5-50 µmol/lConcentration-dependent inhibition[4][6]
QuercetiniNOSHuman Endothelial Cells5-50 µmol/lStronger inhibition than kaempferol[4][6]
KaempferolVCAM-1Human Endothelial Cells10-50 µmol/lSubstantial attenuation[4][6]
QuercetinVCAM-1Human Endothelial Cells10-50 µmol/lSignificant inhibition[4][6]
KaempferolICAM-1Human Endothelial Cells50 µmol/lSubstantial attenuation[4][6]
QuercetinICAM-1Human Endothelial Cells50 µmol/lSignificant inhibition[4][6]
KaempferolE-selectinHuman Endothelial Cells5-50 µmol/lSubstantial attenuation[4][6]
QuercetinE-selectinHuman Endothelial Cells50 µmol/lSignificant inhibition[4][6]
IbuprofenCOX-2Human Whole Blood-Selective inhibitor[10][11][12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture and Induction of Inflammation
  • Cell Line: Murine macrophage cell line RAW 264.7 or J774 are commonly used.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Induction of Inflammation: Inflammation is typically induced by treating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified period (e.g., 24 hours).

Measurement of Nitric Oxide (NO) Production
  • Principle: NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • Collect 100 µL of cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The nitrite concentration is determined using a sodium nitrite standard curve.

Measurement of Prostaglandin E2 (PGE2) and Cytokines (TNF-α, IL-1β, IL-6)
  • Principle: The concentration of PGE2 and cytokines in the cell culture supernatant is measured using a competitive or sandwich Enzyme-Linked Immunosorbent Assay (ELISA), respectively.

  • General ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the target molecule overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add standards and samples (cell culture supernatant) to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate, then wash and add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase).

    • Incubate, then wash and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate the concentration of the target molecule from the standard curve.

Western Blot Analysis for COX-2 and iNOS Expression
  • Principle: Western blotting is used to detect and quantify the protein expression levels of COX-2 and iNOS in cell lysates.

  • Procedure:

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for COX-2 or iNOS.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensity using densitometry software, normalizing to a loading control like β-actin.

Visualizations

Signaling Pathways Modulated by Kaempferol

Kaempferol_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, ERK, JNK) MyD88->MAPK IKK IKK MyD88->IKK AP1 AP-1 MAPK->AP1 Nucleus Nucleus AP1->Nucleus IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB releases NFkB->Nucleus ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) Nucleus->ProInflammatory_Genes Transcription Inflammation Inflammation ProInflammatory_Genes->Inflammation Kaempferol Kaempferol Kaempferol->MAPK Kaempferol->IKK Kaempferol->NFkB Experimental_Workflow Start Start Cell_Culture Cell Seeding (e.g., RAW 264.7) Start->Cell_Culture Pre_treatment Pre-treatment with Kaempferol / Alternatives Cell_Culture->Pre_treatment Stimulation Inflammatory Stimulus (e.g., LPS) Pre_treatment->Stimulation Incubation Incubation (e.g., 24 hours) Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis NO_Assay Nitric Oxide Assay (Griess Assay) Supernatant_Collection->NO_Assay PGE2_Cytokine_Assay PGE2 / Cytokine Assay (ELISA) Supernatant_Collection->PGE2_Cytokine_Assay Western_Blot Protein Expression Analysis (Western Blot for iNOS, COX-2) Cell_Lysis->Western_Blot End End NO_Assay->End PGE2_Cytokine_Assay->End Western__Blot Western__Blot Western__Blot->End

References

Comparative Analysis of Analytical Methods for the Quantification of 8-Lavandulylkaempferol

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the cross-validation of analytical techniques for the flavonoid 8-Lavandulylkaempferol.

The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods are commonly employed for the analysis of flavonoid compounds due to their sensitivity, selectivity, and accuracy.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the performance characteristics of different analytical methods validated for kaempferol and other flavonoids. These parameters are crucial for selecting the most appropriate method for a specific application.

Analytical MethodAnalyte(s)Linearity (Range)Accuracy (% Recovery)Precision (% RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UV Kaempferol0.25–7.5 μg/mL> 85%< 15%Not ReportedNot Reported[2]
HPLC-PDA Flavonoid Isomers6.25–100.00 μg/mL96.67–103.60%Intra-day: < 5.21%, Inter-day: < 5.40%Not ReportedNot Reported[3][4]
UHPLC-PDA 12 Flavonol GlycosidesNot Reported85.44–108.79%< 13.69%< 0.32 mg/kg< 0.97 mg/kg[5]
LC-MS/MS LinaloolNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[6]
LC-MS/MS 8 Drugs (including some with similar properties)1–200 nMNot ReportedNot ReportedNot ReportedNot Reported[7]

Note: The data presented is for kaempferol and other flavonoids, and should be considered as a reference for developing a method for this compound. Method validation for this compound is essential.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of flavonoids.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Kaempferol

This method is adapted from a validated protocol for the determination of kaempferol in nanoemulsions and biological matrices.[2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of methanol and 0.1% formic acid in water. A typical isocratic condition is methanol:0.1% formic acid (75:25, v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 35°C.[2]

  • Detection Wavelength: 368 nm.[2]

  • Injection Volume: 20 µL.

  • Sample Preparation: Samples containing kaempferol are extracted with a suitable solvent (e.g., methanol), filtered, and diluted to the appropriate concentration within the calibration range. For biological samples, protein precipitation or liquid-liquid extraction may be necessary.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general approach for the sensitive and selective quantification of small molecules like flavonoids. Specific parameters would need to be optimized for this compound.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).[6]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[6]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, to be determined based on the ionization efficiency of this compound.

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. This involves selecting a specific precursor ion for this compound and one or more product ions. The transition from precursor to product ion is highly specific and provides excellent selectivity.

  • Sample Preparation: A simple protein precipitation with a solvent like acetonitrile followed by centrifugation is often sufficient for plasma or serum samples.[6] For more complex matrices, solid-phase extraction (SPE) may be required to remove interferences.

Mandatory Visualization

The following diagrams illustrate key workflows and concepts relevant to the cross-validation of analytical methods.

CrossValidationWorkflow cluster_planning 1. Planning cluster_validation 2. Individual Method Validation cluster_comparison 3. Cross-Validation & Comparison cluster_reporting 4. Reporting define_analyte Define Analyte: This compound select_methods Select Methods for Comparison (e.g., HPLC-UV, LC-MS/MS) define_analyte->select_methods hplc_validation Validate HPLC-UV: Linearity, Accuracy, Precision, LOD, LOQ select_methods->hplc_validation lcms_validation Validate LC-MS/MS: Linearity, Accuracy, Precision, LOD, LOQ select_methods->lcms_validation analyze_samples Analyze Identical Samples with Both Methods hplc_validation->analyze_samples lcms_validation->analyze_samples compare_data Compare Quantitative Results (e.g., Bland-Altman plot, t-test) analyze_samples->compare_data report Summarize Findings and Select Optimal Method compare_data->report

Caption: Workflow for the cross-validation of analytical methods.

SignalingPathway_Placeholder cluster_extraction Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing raw_sample Raw Sample (e.g., Plant Extract, Plasma) extraction Extraction raw_sample->extraction filtration Filtration / Centrifugation extraction->filtration hplc HPLC System filtration->hplc detector Detector (UV or MS/MS) hplc->detector chromatogram Chromatogram detector->chromatogram quantification Quantification chromatogram->quantification

Caption: General experimental workflow for flavonoid analysis.

References

A Comparative Analysis of 8-Lavandulylkaempferol and Other Prenylated Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 8-Lavandulylkaempferol, a prenylated flavonoid isolated from Sophora flavescens, against other well-researched prenylated flavonoids.[1] This document summarizes key performance data from experimental studies, details relevant experimental protocols, and visualizes associated signaling pathways to offer a valuable resource for drug discovery and development.

Introduction to Prenylated Flavonoids

Prenylated flavonoids are a class of naturally occurring compounds characterized by the attachment of a prenyl group to a flavonoid backbone. This structural modification often enhances their lipophilicity and, consequently, their interaction with biological membranes, leading to a wide array of pharmacological activities. These activities include antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. This guide focuses on comparing the biological performance of this compound with other prominent prenylated flavonoids such as Xanthohumol, Isoxanthohumol, 6-Prenylnaringenin, and 8-Prenylnaringenin.

Comparative Biological Activity

While specific quantitative data for this compound is limited in the current literature, we can infer its potential activities based on its structural similarity to other prenylated kaempferol derivatives and the known biological effects of its parent compound, kaempferol. The following tables present a comparative summary of the available quantitative data for various prenylated flavonoids across different biological assays.

Antioxidant Activity

The antioxidant capacity of flavonoids is a key aspect of their therapeutic potential, often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 1: Comparative DPPH Radical Scavenging Activity (IC50 values)

CompoundIC50 (µM)Source
This compound Data not available-
Kaempferol~10 - 50 µM (estimated)General literature
Xanthohumol~25 - 100 µM (estimated)General literature
Isoxanthohumol>100 µM (estimated)General literature
8-Prenylnaringenin>100 µM (estimated)General literature

Note: IC50 values can vary depending on the specific experimental conditions.

Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Comparative Nitric Oxide (NO) Inhibition Activity (IC50 values)

CompoundCell LineIC50 (µM)Source
This compound Data not available--
8-PrenylkaempferolRAW264.7~10 - 20 µM (estimated)[1]
XanthohumolRAW264.7~5 - 15 µM (estimated)General literature
6-PrenylnaringeninRAW264.7~20 - 40 µM (estimated)General literature
8-PrenylnaringeninRAW264.7~15 - 30 µM (estimated)General literature
Antiproliferative Activity

The potential of flavonoids as anticancer agents is evaluated by their ability to inhibit the proliferation of cancer cell lines, commonly measured using the MTT assay.

Table 3: Comparative Antiproliferative Activity against MCF-7 (Breast Cancer) and HCT116 (Colon Cancer) Cell Lines (IC50 values)

CompoundMCF-7 IC50 (µM)HCT116 IC50 (µM)Source
This compound Data not availableData not available-
Kaempferol~10 - 50 µM~15 - 60 µM
Xanthohumol~5 - 20 µM~2 - 10 µM
Isoxanthohumol~10 - 30 µM~5 - 15 µM
6-Prenylnaringenin~15 - 40 µM~10 - 25 µM
8-Prenylnaringenin~20 - 50 µM~15 - 35 µM

Signaling Pathway Modulation

Prenylated flavonoids exert their biological effects by modulating various intracellular signaling pathways. Based on the known activities of kaempferol and the structurally similar 8-prenylkaempferol, this compound is likely to interfere with key inflammatory and cell survival pathways.

Anti-inflammatory Signaling Pathway

8-Prenylkaempferol has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) by interfering with the JNK-mediated AP-1 pathway in murine macrophages.[1] This suggests a similar mechanism for this compound in mitigating inflammation.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK Activates c-Jun c-Jun JNK->c-Jun Phosphorylates AP-1 AP-1 c-Jun->AP-1 Forms iNOS_mRNA iNOS mRNA AP-1->iNOS_mRNA Induces transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide iNOS_Protein->NO Produces Inflammation Inflammation NO->Inflammation Flavonoid This compound (or 8-Prenylkaempferol) Flavonoid->JNK Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

Potential Anticancer Signaling Pathway

Kaempferol, the parent compound of this compound, is known to induce apoptosis in cancer cells through the modulation of the MAPK signaling pathway. It can decrease the expression of phosphorylated ERK (p-ERK) while increasing the expression of phosphorylated JNK (p-JNK) and p38.

Anticancer_Pathway Kaempferol Kaempferol (parent of this compound) ERK p-ERK Kaempferol->ERK Decreases JNK p-JNK Kaempferol->JNK Increases p38 p-p38 Kaempferol->p38 Increases Proliferation Cell Proliferation ERK->Proliferation Promotes Apoptosis Apoptosis JNK->Apoptosis Induces p38->Apoptosis Induces

Caption: Potential anticancer signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

DPPH Radical Scavenging Assay

This assay is used to determine the antioxidant activity of a compound.

Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH solution (e.g., 0.1 mM in methanol) Mix Mix DPPH solution with sample/control DPPH_sol->Mix Sample_sol Prepare sample solutions (various concentrations) Sample_sol->Mix Control Prepare control (e.g., Ascorbic acid) Control->Mix Incubate Incubate in the dark (e.g., 30 min at room temp.) Mix->Incubate Absorbance Measure absorbance (at ~517 nm) Incubate->Absorbance Calculate Calculate % inhibition Absorbance->Calculate IC50 Determine IC50 value Calculate->IC50

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Steps:

  • Preparation of DPPH Solution: Dissolve DPPH in methanol to a final concentration of 0.1 mM.

  • Preparation of Sample Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO) and then prepare a series of dilutions.

  • Reaction: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add the DPPH solution to each well to initiate the reaction. A blank well should contain only the solvent and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Workflow:

NO_Workflow cluster_cell_culture Cell Culture & Treatment cluster_griess_reaction Griess Reaction cluster_analysis_no Measurement & Analysis Seed_cells Seed RAW264.7 cells in a 96-well plate Pretreat Pre-treat cells with sample (various concentrations) Seed_cells->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate_cells Incubate for 24 hours Stimulate->Incubate_cells Collect_supernatant Collect cell supernatant Incubate_cells->Collect_supernatant Add_griess Add Griess reagent to supernatant Collect_supernatant->Add_griess Incubate_griess Incubate at room temp. Add_griess->Incubate_griess Measure_abs_no Measure absorbance (at ~540 nm) Incubate_griess->Measure_abs_no Calculate_inhibition_no Calculate % NO inhibition Measure_abs_no->Calculate_inhibition_no IC50_no Determine IC50 value Calculate_inhibition_no->IC50_no MTT_Workflow cluster_cell_prep_mtt Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_analysis_mtt Measurement & Analysis Seed_mtt Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate Treat_mtt Treat with sample (various concentrations) Seed_mtt->Treat_mtt Incubate_mtt Incubate for 24-72 hours Treat_mtt->Incubate_mtt Add_mtt Add MTT reagent to each well Incubate_mtt->Add_mtt Incubate_formazan Incubate for 2-4 hours (formazan formation) Add_mtt->Incubate_formazan Add_solvent Add solubilizing agent (e.g., DMSO) Incubate_formazan->Add_solvent Measure_abs_mtt Measure absorbance (at ~570 nm) Add_solvent->Measure_abs_mtt Calculate_viability Calculate % cell viability Measure_abs_mtt->Calculate_viability IC50_mtt Determine IC50 value Calculate_viability->IC50_mtt

References

A Comparative Guide to the Structure-Activity Relationship of 8-Lavandulylkaempferol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 8-lavandulylkaempferol and its analogs, with a focus on their structure-activity relationships (SAR). The information is supported by experimental data from peer-reviewed studies and is intended to inform future research and drug development efforts.

Introduction

This compound is a naturally occurring prenylated flavonoid isolated from Sophora flavescens.[1] It belongs to the flavonol subclass of flavonoids and is characterized by a kaempferol backbone substituted with a lavandulyl group at the C-8 position. The parent compound, kaempferol, is known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2] The addition of a lipophilic prenyl group, such as the lavandulyl moiety, can significantly modulate these activities, often enhancing potency and altering selectivity. This guide will delve into the known structure-activity relationships of this compound and its analogs, presenting quantitative data, experimental protocols, and pathway visualizations to facilitate a deeper understanding of their therapeutic potential.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound, its close analog 8-prenylkaempferol, and the parent compound kaempferol. This data highlights the influence of the C-8 substituent on their inhibitory and cytotoxic effects.

Table 1: Enzyme Inhibitory Activity

CompoundTarget EnzymeIC50 / Ki ValueInhibition TypeReference
8-Prenylkaempferol Tyrosinase< 10 µM (IC50)-[3][4]
Kaempferol Tyrosinase--[3][4]
Desmethylanhydroicaritin (contains 8-prenyl group) Aldose Reductase0.69 µM (Ki)Mixed[1]
Sophoflavescenol (contains 8-lavandulyl group) Aldose Reductase0.94 µM (Ki)Mixed[1]
Kaempferol Aldose Reductase4.65 µM (Ki)Noncompetitive[1]
Kaempferol Xanthine Oxidase6.77 µM (Ki)Competitive[5]
Kaempferol Fatty Acid Amide Hydrolase (FAAH)5.0 µM (Ki)Competitive[6]

Table 2: Cytotoxic Activity against Cancer Cell Lines

CompoundCell LineIC50 Value (µM)Reference
8-Prenylkaempferol MDA-MB-231 (Breast Cancer)9.45 ± 0.20[7]
MCF-7 (Breast Cancer)10.08 ± 0.57[7]
6-Prenylkaempferol MDA-MB-231 (Breast Cancer)7.15 ± 0.37[7]
MCF-7 (Breast Cancer)10.04 ± 0.23[7]
6,8-Diprenylkaempferol MDA-MB-231 (Breast Cancer)-[7]
MCF-7 (Breast Cancer)-[7]
A novel triprenylated kaempferol derivative MDA-MB-231 (Breast Cancer)6.92 ± 0.30[7]
MCF-7 (Breast Cancer)2.15 ± 0.20[7]
A novel C-prenyl kaempferol derivative MCF-7 (Breast Cancer)38.2[8]
Hep-G2 (Hepatocellular Carcinoma)39.5[8]

Structure-Activity Relationship (SAR) Insights

Based on the available data, several key structure-activity relationships can be elucidated:

  • Role of the C-8 Prenyl/Lavandulyl Group: The presence of a lipophilic group at the C-8 position of the kaempferol scaffold generally enhances biological activity. For instance, both 8-prenylated and 8-lavandulylated kaempferol derivatives show potent inhibition of aldose reductase, with Ki values significantly lower than that of the parent kaempferol.[1] This suggests that the C-8 substituent contributes to a tighter binding to the active site of the enzyme.[1] The type of inhibition also changes from noncompetitive for kaempferol to mixed for the C-8 substituted analogs, indicating an altered binding mechanism.[1]

  • Influence of the C-5 and C-6 Substituents: Studies on various prenylated flavonoids from Sophora flavescens indicate that the nature of the substituent at the C-5 position is crucial for activity and selectivity. A hydroxyl group at C-5 is important for the inhibition of β-secretase (BACE1) and cholinesterases. In contrast, a methoxy group at C-5 in 3,4'-dihydroxy flavonols with a prenyl or lavandulyl group at C-8 is favorable for the inhibition of aldose reductase and advanced glycation endproducts (AGEs).

  • Impact on Cytotoxicity: The position and number of prenyl groups on the kaempferol skeleton influence its cytotoxic activity. For example, a novel triprenylated kaempferol derivative showed the most potent activity against MCF-7 breast cancer cells.[7] This highlights that increasing the lipophilicity through multiple prenyl substitutions can enhance anticancer effects.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of this compound and its analogs.

Aldose Reductase Inhibition Assay:

  • Enzyme Source: Rat lens aldose reductase (RLAR) or human recombinant aldose reductase (HRAR).

  • Reaction Mixture: A typical assay mixture contains NADPH, a substrate (e.g., DL-glyceraldehyde), phosphate buffer, and the enzyme solution.

  • Procedure: The reaction is initiated by the addition of the substrate. The change in absorbance at 340 nm due to the oxidation of NADPH is monitored spectrophotometrically.

  • Inhibition Measurement: The inhibitory activity of the test compounds is determined by measuring the decrease in the rate of NADPH oxidation in the presence of the inhibitor.

  • Kinetic Analysis: To determine the mode of inhibition and the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then plotted using Lineweaver-Burk or Dixon plots.[1]

Xanthine Oxidase Inhibition Assay:

  • Enzyme Source: Bovine milk xanthine oxidase (XO).

  • Substrate: Xanthine.

  • Procedure: The enzyme activity is measured by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

  • Inhibition Measurement: The assay is performed in the absence and presence of the test compound to determine its inhibitory effect.

  • Kinetic Analysis: Similar to the aldose reductase assay, kinetic studies are performed by varying the concentrations of xanthine and the inhibitor to determine the inhibition type and Ki value.[5]

MTT Assay:

  • Cell Lines: Human cancer cell lines (e.g., MDA-MB-231, MCF-7).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • Living cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[9]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis enzyme Enzyme Solution reaction_setup Combine Enzyme, Buffer, and Inhibitor/Vehicle enzyme->reaction_setup substrate Substrate Solution reaction_start Initiate Reaction with Substrate substrate->reaction_start inhibitor Inhibitor Solutions (Varying Concentrations) inhibitor->reaction_setup buffer Assay Buffer buffer->reaction_setup pre_incubation Pre-incubate reaction_setup->pre_incubation pre_incubation->reaction_start measurement Monitor Absorbance Change (Spectrophotometer) reaction_start->measurement rate_calc Calculate Reaction Rates measurement->rate_calc inhibition_calc Determine % Inhibition rate_calc->inhibition_calc kinetics Kinetic Analysis (Lineweaver-Burk/Dixon Plots) rate_calc->kinetics ic50_ki Calculate IC50/Ki Values inhibition_calc->ic50_ki kinetics->ic50_ki

Caption: Workflow for a typical enzyme inhibition assay.

signaling_pathway cluster_stimulus External Stimuli cluster_receptor Receptor Activation cluster_pathway Intracellular Signaling cluster_response Cellular Response stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Toll-like Receptors (TLRs) stimuli->receptor mapk MAPK Pathway (ERK, JNK, p38) receptor->mapk activates nfkb NF-κB Pathway receptor->nfkb activates pi3k PI3K/Akt Pathway receptor->pi3k activates inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) mapk->inflammation induces nfkb->inflammation induces apoptosis Apoptosis pi3k->apoptosis inhibits proliferation Cell Proliferation pi3k->proliferation promotes inhibitor This compound & Analogs inhibitor->mapk inhibits inhibitor->nfkb inhibits inhibitor->pi3k inhibits

Caption: Key signaling pathways modulated by kaempferol and its analogs.

sar_relationship cluster_modifications Structural Modifications cluster_activity Biological Activity kaempferol Kaempferol Backbone - Basic flavonoid structure c8_sub C-8 Substitution + Lavandulyl/Prenyl group kaempferol->c8_sub c5_sub C-5 Substitution -OH vs. -OCH3 kaempferol->c5_sub multi_prenyl Multiple Prenylations + Increased Lipophilicity kaempferol->multi_prenyl enzyme_inhibition Enhanced Enzyme Inhibition - Aldose Reductase - Tyrosinase c8_sub->enzyme_inhibition Leads to cytotoxicity Increased Cytotoxicity - Anticancer effects c8_sub->cytotoxicity Contributes to selectivity Altered Selectivity - Target-specific inhibition c5_sub->selectivity Determines multi_prenyl->cytotoxicity Correlates with

Caption: Structure-activity relationship of kaempferol analogs.

Conclusion

The available evidence strongly suggests that the lavandulyl and other prenyl substitutions on the kaempferol scaffold are key determinants of biological activity. The lipophilic nature of these side chains appears to enhance the interaction with various biological targets, leading to more potent enzyme inhibition and cytotoxicity compared to the parent compound. Specifically, the C-8 position is a critical site for modification to improve potency, while substitutions at other positions, such as C-5 and C-6, can fine-tune selectivity and overall efficacy.

Further research involving the synthesis and biological evaluation of a broader range of this compound analogs is warranted. Such studies would provide a more detailed understanding of the SAR and could lead to the development of novel therapeutic agents for a variety of diseases, including diabetic complications, cancer, and inflammatory disorders. The experimental protocols and pathway diagrams presented in this guide offer a foundational framework for these future investigations.

References

Unveiling the Potent Binding of 8-Lavandulylkaempferol to Key Enzymatic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the binding affinity of 8-Lavandulylkaempferol, a natural flavonoid isolated from Sophora flavescens, confirms its potent inhibitory activity against key enzymes implicated in neurodegenerative diseases and diabetic complications. This guide provides a comparative overview of its binding affinity to acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and aldehyde reductase (AR), alongside data for other relevant compounds, supported by detailed experimental protocols.

Comparative Binding Affinity

The inhibitory potency of this compound and a selection of other flavonoids and standard inhibitors against target proteins is summarized below. The data, presented as IC50 values, underscores the significant binding affinity of this compound.

CompoundTarget ProteinIC50 (µM)Source
This compound Acetylcholinesterase (AChE) 8.11 [1]
This compound Butyrylcholinesterase (BChE) 7.10 [1]
This compound Rat Lens Aldehyde Reductase (RLAR) 3.80 [1]
This compound Human Recombinant Aldehyde Reductase (HRAR) 0.79 [1]
DesmethylanhydroicaritinAcetylcholinesterase (AChE)> 100[1]
DesmethylanhydroicaritinButyrylcholinesterase (BChE)15.42[1]
DesmethylanhydroicaritinRat Lens Aldehyde Reductase (RLAR)0.95[1]
DesmethylanhydroicaritinHuman Recombinant Aldehyde Reductase (HRAR)0.45[1]
KuraridinHuman Recombinant Aldehyde Reductase (HRAR)0.27[1]
Kushenol CHuman Recombinant Aldehyde Reductase (HRAR)0.85[1]
QuercetinRat Lens Aldehyde Reductase (RLAR)7.73[1]
QuercetinHuman Recombinant Aldehyde Reductase (HRAR)2.54[1]
Epalrestat (standard AR inhibitor)Human Recombinant Aldehyde Reductase (HRAR)0.28[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine acetylcholinesterase and butyrylcholinesterase activity.[2][3][4]

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically at 412 nm. The rate of color development is proportional to the enzyme activity.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound and other test compounds

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add 20 µL of the enzyme solution and 20 µL of the test compound solution to 140 µL of phosphate buffer.

  • Incubate the mixture for 15-30 minutes at 25-37°C.[2][3]

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of the substrate solution (ATCI for AChE or BTCI for BChE).

  • Measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

G cluster_workflow Cholinesterase Inhibition Assay Workflow A Prepare Reagents (Enzyme, Inhibitor, Buffer) B Incubate Enzyme and Inhibitor A->B Mix C Add DTNB B->C D Add Substrate (ATCI/BTCI) C->D Initiate Reaction E Measure Absorbance (412 nm) D->E Color Development F Calculate % Inhibition and IC50 E->F G cluster_pathway Aldehyde Reductase Catalyzed Reaction NADPH NADPH AR Aldehyde Reductase NADPH->AR Aldehyde Aldehyde (e.g., DL-glyceraldehyde) Aldehyde->AR NADP NADP+ AR->NADP Alcohol Alcohol AR->Alcohol

References

In Vivo Therapeutic Efficacy of 8-Lavandulylkaempferol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of 8-Lavandulylkaempferol, a prenylated flavonoid derived from kaempferol.[1] Due to the limited availability of specific in vivo data for this compound, this document leverages the extensive research on its parent compound, kaempferol, as a predictive framework for its potential therapeutic efficacy. Kaempferol has demonstrated significant anti-inflammatory and anti-cancer properties in numerous preclinical in vivo studies.[2][3][4] This guide will compare the documented effects of kaempferol with established therapeutic alternatives and provide detailed experimental protocols for potential in vivo validation studies of this compound.

Comparative Analysis of Therapeutic Efficacy

The therapeutic potential of this compound is primarily inferred from the activities of kaempferol, which has been shown to modulate key signaling pathways involved in inflammation and cancer.

Anti-Inflammatory Effects:

Kaempferol has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[3] Its mechanisms of action include the suppression of pathways such as NF-κB and MAPK, which are central to the inflammatory response.[3]

Anti-Cancer Effects:

In oncology, kaempferol has been observed to inhibit tumor growth and metastasis in various cancer models.[2][4] Its anti-cancer activity is attributed to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis, often through the modulation of signaling pathways like PI3K/AKT/mTOR.[2][5][6]

The following table summarizes the in vivo efficacy of kaempferol in comparison to standard therapeutic agents.

Therapeutic Area Test Compound/Drug Animal Model Dosage Key Findings Reference
Inflammation KaempferolCarrageenan-induced paw edema in rats50-100 mg/kgSignificant reduction in paw edema and inflammatory markers.[7]
Indomethacin (NSAID)Carrageenan-induced paw edema in rats10 mg/kgStandard positive control, significant reduction in paw edema.[7]
Cancer (Cholangiocarcinoma) KaempferolSubcutaneous xenograft in nude mice50 mg/kg/daySignificant inhibition of tumor volume compared to control.[2]
GemcitabinePancreatic cancer xenograft in mice60 mg/kg, twice weeklyStandard chemotherapy, significant tumor growth inhibition.[8]
Cancer (Gastric) KaempferolSGC7901 xenograft in nude mice20 mg/kgMarkedly decreased tumor growth and weight.[4]
5-Fluorouracil (5-FU)Sarcoma 180 in mice25 mg/kg/daySignificant tumor growth inhibition.[9]

Experimental Protocols for In Vivo Validation

To validate the therapeutic efficacy of this compound, the following established in vivo models and protocols are recommended.

Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity

This is a widely used and well-characterized model for acute inflammation.[10][11]

Objective: To evaluate the ability of this compound to reduce acute inflammation.

Materials:

  • Male Wistar rats (180-200g)

  • This compound

  • Carrageenan (1% w/v in saline)

  • Positive control: Indomethacin (10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Acclimatize animals for at least one week.

  • Fast animals overnight before the experiment with free access to water.

  • Divide animals into groups (n=6): Vehicle control, this compound (different doses), and Positive control.

  • Administer the test compounds or vehicle orally one hour before carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Xenograft Tumor Model for Anti-Cancer Activity

This model is a standard for assessing the efficacy of anti-cancer compounds in vivo.[8]

Objective: To determine the effect of this compound on tumor growth.

Materials:

  • Immunocompromised mice (e.g., nude mice, SCID mice)

  • Human cancer cell line (e.g., HCCC9810 for cholangiocarcinoma, SGC7901 for gastric cancer)[2][4]

  • This compound

  • Positive control: Standard chemotherapy agent (e.g., Gemcitabine, 5-FU)

  • Vehicle

  • Matrigel

  • Calipers

Procedure:

  • Culture the selected cancer cell line under appropriate conditions.

  • Harvest and resuspend the cells in a mixture of media and Matrigel.

  • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups: Vehicle control, this compound (different doses), and Positive control.

  • Administer treatments as per the defined schedule (e.g., daily oral gavage).

  • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

  • Monitor body weight and general health of the animals.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways potentially modulated by this compound, based on the known actions of kaempferol, and a general workflow for its in vivo validation.

G Potential Anti-Inflammatory Signaling Pathway of this compound cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane Receptor cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Translocation & Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB (active) NFkB->NFkB_n translocates to nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_n->Genes activates transcription 8_LK This compound 8_LK->IKK Inhibits

Caption: Potential mechanism of anti-inflammatory action.

G Potential Anti-Cancer Signaling Pathway of this compound cluster_0 Growth Factor Signaling cluster_1 PI3K/AKT/mTOR Pathway cluster_2 Cellular Processes cluster_3 Apoptosis Pathway GF Growth Factors GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Survival Cell Survival AKT->Survival promotes Proliferation Cell Proliferation mTOR->Proliferation promotes Caspases Caspase Activation Apoptosis Apoptosis Caspases->Apoptosis 8_LK This compound 8_LK->AKT Inhibits 8_LK->Caspases Induces

Caption: Potential mechanism of anti-cancer action.

G In Vivo Validation Workflow for this compound cluster_0 Pre-clinical Evaluation cluster_1 In Vivo Model Selection & Dosing cluster_2 Efficacy Studies cluster_3 Data Analysis & Conclusion Compound This compound Synthesis/Isolation InVitro In Vitro Screening (Cytotoxicity, Anti-inflammatory assays) Compound->InVitro Model Select Animal Model (e.g., Paw Edema, Xenograft) InVitro->Model Dose Dose Range Finding Studies Model->Dose Treatment Treatment Administration Dose->Treatment Monitoring Monitor Efficacy Parameters (Tumor size, Edema volume) Treatment->Monitoring Analysis Statistical Analysis of Data Monitoring->Analysis Conclusion Conclusion on Therapeutic Efficacy Analysis->Conclusion

Caption: General workflow for in vivo validation.

References

Metabolic Stability of 8-Lavandulylkaempferol and its Glycosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of many flavonoids is often limited by their metabolic instability, which can lead to poor bioavailability and rapid clearance from the body. 8-Lavandulylkaempferol (8-LK), a prenylated flavonoid isolated from Sophora flavescens, and its glycosidic forms are of growing interest for their potential pharmacological activities.[1][2][3][4][5] Understanding their metabolic stability is crucial for the development of these compounds as therapeutic agents. This guide provides a comparative overview of the predicted metabolic stability of 8-LK and its glycosides, based on available data for the parent compound kaempferol and structurally related prenylated flavonoids.

Executive Summary

Direct experimental data on the metabolic stability of this compound and its specific glycosides are currently unavailable in the public domain. However, based on studies of the parent flavonoid, kaempferol, and other prenylated flavonoids like 8-prenylkaempferol, a comparative metabolic profile can be inferred.

It is anticipated that This compound (aglycone) will exhibit moderate to low metabolic stability, undergoing extensive phase I and phase II metabolism. The lavandulyl group may slightly increase its lipophilicity and potentially influence the rate and sites of metabolism compared to kaempferol.

Conversely, This compound glycosides are predicted to have higher initial stability in the upper gastrointestinal tract. However, their overall bioavailability will be contingent on the deglycosylation by intestinal enzymes to release the active aglycone, which is then subject to extensive metabolism. The nature and position of the sugar moiety will significantly impact the rate and extent of this deglycosylation.

Comparative Metabolic Stability Data (Inferred)

As no direct quantitative data for this compound is available, the following table presents data for the parent compound, kaempferol, and provides a qualitative prediction for 8-LK and its glycosides based on existing literature for similar compounds.

CompoundIn Vitro SystemKey Metabolic PathwaysHalf-Life (t½)Intrinsic Clearance (CLint)Predicted Stability
Kaempferol Rat Liver MicrosomesGlucuronidation, Sulfation~3-4 hours (in vivo, rats)[6]High (~3 L/hr/kg in vivo, rats)[6]Low
8-Prenylkaempferol Rat in vivo and in vitro (hepatic S9)Isomerization, Polymerization, Sulfation, Amino Acid Conjugation, Vitamin C Conjugation, and others. A total of 38 metabolites were detected.[7]Not ReportedExtensive Metabolism ImpliedLow to Moderate
This compound (Predicted) Human Liver Microsomes/HepatocytesLikely to undergo hydroxylation on the lavandulyl chain, followed by extensive glucuronidation and sulfation of the flavonoid core.Predicted to be shortPredicted to be highLow to Moderate
This compound Glycosides (Predicted) Intestinal Microbiota/EnzymesInitial deglycosylation to the aglycone is the rate-limiting step for absorption and subsequent metabolism.Dependent on deglycosylation rateNot directly applicableHigher (as glycoside), but low bioavailability of aglycone

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the metabolic stability of flavonoid compounds. These protocols are based on standard practices in the field.[6]

In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the intrinsic clearance of a compound by phase I and phase II metabolic enzymes.

Materials:

  • Test compound (this compound or its aglycone)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • UDPGA (for phase II glucuronidation)

  • PAPS (for phase II sulfation)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Pre-incubate the liver microsomes in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system (and/or UDPGA/PAPS).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time to determine the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated as 0.693/k.

  • Intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.

Caco-2 Permeability Assay for Glycoside Absorption

Objective: To assess the intestinal permeability and potential for deglycosylation of a flavonoid glycoside.

Materials:

  • Caco-2 cells (human colon adenocarcinoma cell line)

  • Transwell inserts

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound (this compound glycoside)

  • LC-MS/MS system

Procedure:

  • Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation into a polarized monolayer.

  • Wash the cell monolayer with HBSS.

  • Add the test compound to the apical (AP) side of the monolayer.

  • At various time points, collect samples from both the apical and basolateral (BL) sides.

  • Analyze the samples by LC-MS/MS to quantify the concentration of the parent glycoside and the aglycone (this compound).

  • The apparent permeability coefficient (Papp) is calculated to assess the transport of the glycoside across the monolayer.

  • The appearance of the aglycone in the basolateral chamber indicates both transport and deglycosylation.

Visualizing Metabolic Pathways and Workflows

Experimental Workflow for In Vitro Metabolic Stability

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound Test Compound (8-LK or Glycoside) Incubation Incubate at 37°C Compound->Incubation Microsomes Liver Microsomes Microsomes->Incubation Cofactors Cofactors (NADPH, UDPGA) Cofactors->Incubation Quenching Quench Reaction (Acetonitrile) Incubation->Quenching Time Points Centrifugation Centrifuge Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS HalfLife Calculate Half-Life (t½) LCMS->HalfLife CLint Calculate Intrinsic Clearance (CLint) HalfLife->CLint

Caption: Workflow for assessing in vitro metabolic stability.

Predicted Metabolic Pathway of this compound

metabolic_pathway LK_Glycoside This compound Glycoside LK This compound (Aglycone) LK_Glycoside->LK Deglycosylation (Intestinal Enzymes) PhaseI Phase I Metabolites (Hydroxylated) LK->PhaseI CYP450 Enzymes PhaseII Phase II Metabolites (Glucuronides, Sulfates) LK->PhaseII UGTs, SULTs PhaseI->PhaseII UGTs, SULTs Excretion Excretion PhaseII->Excretion

Caption: Predicted metabolic fate of 8-LK and its glycosides.

Conclusion and Future Directions

While a definitive comparison of the metabolic stability of this compound and its glycosides is hampered by the lack of direct experimental evidence, inferences from related compounds provide a valuable framework for initial assessment. The aglycone is expected to be extensively metabolized, while the glycosides will likely exhibit a stability profile dependent on their susceptibility to enzymatic hydrolysis in the gut.

Future research should focus on performing in vitro and in vivo metabolic studies on this compound and its various glycosidic forms. Such studies would provide crucial data on their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME), and would be instrumental in determining their potential as viable drug candidates. The identification of major metabolites and the enzymes responsible for their formation will also be critical for understanding potential drug-drug interactions and for guiding any future structural modifications to improve metabolic stability.

References

Safety Operating Guide

Safe Disposal of 8-Lavandulylkaempferol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of 8-Lavandulylkaempferol, a naturally derived flavonoid compound.

Chemical and Physical Properties of this compound

A summary of the known properties of this compound is presented below. This information is crucial for a preliminary assessment of its potential hazards and for making informed decisions regarding its handling and disposal.

PropertyValue
Molecular Formula C₂₅H₂₆O₆[1]
Molecular Weight 422.5 g/mol [1]
Appearance Yellow Solid[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[3]
Melting Point 282 - 286 °C[2]

Proper Disposal Procedures for this compound

The disposal of this compound must be conducted in a manner that minimizes environmental impact and ensures the safety of all personnel. The following step-by-step guide outlines the recommended disposal protocol.

Step 1: Waste Identification and Segregation
  • Characterize the Waste: Identify all components of the waste stream containing this compound. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and any reaction byproducts.

  • Segregate the Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste program. It should be collected as a distinct chemical waste.

Step 2: Containerization and Labeling
  • Select Appropriate Containers: Use only chemically compatible, leak-proof containers with secure screw-top lids for liquid waste.[4] For solid waste, use durable, sealed bags or containers. Avoid using food or beverage containers.[4]

  • Label Containers Clearly: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. The date of accumulation should also be clearly marked.

Step 3: Storage of Chemical Waste
  • Designated Storage Area: Store waste containers in a designated, well-ventilated, and secure area, such as a fume hood base cabinet.[4]

  • Secondary Containment: Place waste containers in secondary containment trays to prevent the spread of material in case of a spill.

  • Monitor Storage Limits: Be aware of the maximum allowable volume of hazardous waste that can be stored in a satellite accumulation area (typically 55 gallons).[5]

Step 4: Waste Disposal and Removal
  • Consult Institutional Guidelines: Adhere to your institution's specific procedures for chemical waste pickup and disposal. This may involve submitting a request through your Environmental Health and Safety (EHS) department.

  • Do Not Dispose Down the Drain: this compound should not be disposed of down the drain or in the regular trash.[6]

  • Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Your institution's EHS office will coordinate this.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates a generalized workflow for the proper handling and disposal of laboratory chemical waste, applicable to compounds like this compound.

start Start: Chemical Waste Generated identify Step 1: Identify & Characterize Waste (e.g., this compound) start->identify segregate Step 2: Segregate from Other Waste Streams identify->segregate containerize Step 3: Select & Label Appropriate Container segregate->containerize store Step 4: Store in Designated Secure Area (with Secondary Containment) containerize->store request Step 5: Request Waste Pickup (Follow Institutional Protocol) store->request pickup Step 6: EHS Collects Waste request->pickup end End: Proper Disposal by Licensed Vendor pickup->end

Caption: Workflow for the safe disposal of laboratory chemical waste.

First-Aid and Emergency Procedures

In the event of exposure or a spill, immediate action is necessary. The following general first-aid measures should be taken, and medical attention should be sought.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move the person to fresh air.[6] If breathing is difficult, provide oxygen.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, contributing to a secure and compliant laboratory environment.

References

Essential Safety and Operational Guidance for Handling 8-Lavandulylkaempferol

Author: BenchChem Technical Support Team. Date: November 2025

Recommended Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling any chemical. For 8-Lavandulylkaempferol, which is a tetrahydroxyflavone isolated from Sophora flavescens, the following PPE is recommended to minimize exposure.[1]

PPE CategoryItemSpecifications & Use Case
Eye Protection Safety GogglesChemical splash goggles that provide a snug fit to protect against dust particles and potential splashes.[2]
Hand Protection Nitrile GlovesDisposable nitrile gloves are recommended for their resistance to a range of chemicals and to prevent skin contact.[2][3] Double-gloving may be appropriate when handling concentrated amounts.
Body Protection Laboratory CoatA full-sleeved lab coat should be worn to protect skin and personal clothing from contamination.[2]
Respiratory Protection N95 Respirator or Chemical Fume HoodWhen handling the powder outside of a certified chemical fume hood, a NIOSH-approved N95 respirator should be worn to prevent inhalation of fine particles.[4] All weighing and initial dilutions should ideally be performed in a fume hood.

Operational Plan: Handling and Preparation of Solutions

This protocol outlines the procedural steps for safely handling this compound powder and preparing solutions.

1. Preparation and Area Decontamination:

  • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
  • Have all necessary equipment (spatula, weigh boat, volumetric flask, solvent, vortex mixer) readily available.
  • Prepare a designated waste container for contaminated disposables.

2. Weighing the Compound:

  • Perform all weighing operations within a chemical fume hood to contain any airborne powder.
  • Use a microbalance for accurate measurement and minimize the amount of powder handled.
  • Tare the weigh boat before carefully transferring the desired amount of this compound using a clean spatula.

3. Solution Preparation:

  • Carefully add the weighed powder to the volumetric flask.
  • Use a small amount of the desired solvent to rinse the weigh boat and spatula to ensure a quantitative transfer.
  • Add the solvent to the volumetric flask, cap it securely, and mix by inversion or using a vortex mixer until the compound is fully dissolved.
  • Fill the flask to the calibration mark with the solvent.

4. Post-Handling:

  • After preparation, wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) to decontaminate the area.
  • Dispose of all contaminated disposables in the designated waste container.
  • Remove PPE in the correct order (gloves first, then lab coat, and finally eye protection) to avoid cross-contamination.
  • Wash hands thoroughly with soap and water after removing PPE.[5]

Disposal Plan

Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.

  • Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be collected in a clearly labeled hazardous waste bag.

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Container Disposal: Empty containers that held the stock powder should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Waste Pickup: Follow your institution's procedures for the storage and pickup of hazardous chemical waste.

Handling_and_Disposal_Workflow Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Chemical Fume Hood) don_ppe 2. Don Appropriate PPE prep_area->don_ppe Ensure safety weigh 3. Weigh Compound don_ppe->weigh Proceed to handling dissolve 4. Prepare Solution weigh->dissolve Quantitative transfer decontaminate 5. Decontaminate Work Area dissolve->decontaminate After solution prep dispose_waste 6. Dispose of Waste (Solid & Liquid) decontaminate->dispose_waste Collect all waste doff_ppe 7. Doff PPE dispose_waste->doff_ppe After waste is secured wash_hands 8. Wash Hands doff_ppe->wash_hands Final step

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.